molecular formula C12H13N3 B109354 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine CAS No. 175137-45-8

3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B109354
CAS No.: 175137-45-8
M. Wt: 199.25 g/mol
InChI Key: MLOGPNMYHQADBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, also known as this compound, is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOGPNMYHQADBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374124
Record name 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-45-8
Record name 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis involves a two-step process commencing with the formation of the key intermediate, 3-cyclopropyl-3-oxopropanenitrile, followed by a cyclocondensation reaction with phenylhydrazine. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The most direct and established route to this compound is a two-step synthesis. The first step involves the synthesis of the β-ketonitrile, 3-cyclopropyl-3-oxopropanenitrile. The second key step is the cyclocondensation of this intermediate with phenylhydrazine to form the desired pyrazole ring system.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile cluster_step2 Step 2: Cyclocondensation Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone Intermediate_A Sodium salt of 3-cyclopropyl-3-oxopropanenitrile Cyclopropyl_methyl_ketone->Intermediate_A 1. Diethyl carbonate, NaH Diethyl_carbonate Diethyl carbonate Acetonitrile Acetonitrile NaH Sodium Hydride (NaH) 3_cyclopropyl_3_oxopropanenitrile 3-cyclopropyl-3-oxopropanenitrile Intermediate_A->3_cyclopropyl_3_oxopropanenitrile 2. Acidic workup Target_Molecule This compound 3_cyclopropyl_3_oxopropanenitrile->Target_Molecule Phenylhydrazine, Ethanol, Acetic Acid (cat.) Phenylhydrazine Phenylhydrazine

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile

The synthesis of the key intermediate, 3-cyclopropyl-3-oxopropanenitrile, can be achieved via a Claisen-type condensation of a cyclopropyl carbonyl compound with a source of the cyanomethyl group. A common method involves the reaction of ethyl cyclopropanecarboxylate with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride.

Experimental Protocol: Synthesis of 3-cyclopropyl-3-oxopropanenitrile

This protocol is a representative procedure based on analogous syntheses of β-ketonitriles.

Materials and Reagents:

  • Ethyl cyclopropanecarboxylate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • A solution of ethyl cyclopropanecarboxylate (1.0 equivalent) and acetonitrile (1.2 equivalents) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford 3-cyclopropyl-3-oxopropanenitrile.

Quantitative Data for 3-cyclopropyl-3-oxopropanenitrile
PropertyValue
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 124-128 °C at 21 Torr
Density 1.156 g/cm³

Step 2: Synthesis of this compound

The final step in the synthesis is the cyclocondensation reaction between 3-cyclopropyl-3-oxopropanenitrile and phenylhydrazine. This reaction typically proceeds in an alcoholic solvent, and can be catalyzed by a small amount of acid.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.

Materials and Reagents:

  • 3-cyclopropyl-3-oxopropanenitrile

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Diatomaceous earth

Procedure:

  • To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent) in ethanol in a round-bottom flask, phenylhydrazine (1.05 equivalents) is added.

  • A catalytic amount of glacial acetic acid (e.g., 2-3 drops) is added to the mixture.

  • The reaction mixture is heated to reflux for 3-5 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield a crude solid or oil.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel. The product can be filtered through a pad of diatomaceous earth if necessary to remove any insoluble impurities.

Quantitative Data for this compound
PropertyValue
Molecular Formula C₁₂H₁₃N₃
Molecular Weight 199.25 g/mol
CAS Number 175137-45-8[1]
Appearance Off-white to yellow solid
Predicted m/z [M+H]⁺ 200.1182

Logical Workflow of the Synthesis

The synthesis follows a logical progression from simple starting materials to the final complex molecule.

Logical_Workflow Start Starting Materials: - Cyclopropyl methyl ketone - Diethyl carbonate - Acetonitrile - Phenylhydrazine Step1 Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile Start->Step1 Purification1 Purification of Intermediate (Distillation/Chromatography) Step1->Purification1 Step2 Step 2: Cyclocondensation with Phenylhydrazine Purification1->Step2 Purification2 Purification of Final Product (Recrystallization/Chromatography) Step2->Purification2 Final_Product Final Product: This compound Purification2->Final_Product Analysis Characterization: - NMR - MS - IR Final_Product->Analysis

Figure 2: Logical workflow of the synthesis and characterization process.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The described two-step pathway, involving the formation of a β-ketonitrile intermediate followed by cyclocondensation, represents a reliable and adaptable method for obtaining this pyrazole derivative. The provided experimental protocols, while based on established chemical principles and analogous reactions, should be optimized for specific laboratory conditions to ensure the best possible yield and purity. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel heterocyclic compounds for various applications, including drug discovery.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a prominent feature in many biologically active molecules, demonstrating a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The presence of a cyclopropyl group and a phenyl ring on the pyrazole core of this specific molecule suggests the potential for unique physicochemical properties and biological interactions, making it a compound of interest for further investigation in drug discovery and development.

This technical guide provides a summary of the available physicochemical data for this compound, outlines a general synthetic approach, and discusses the potential for biological activity based on related structures.

Physicochemical Properties

A comprehensive search of available literature and chemical databases has yielded limited experimentally determined physicochemical data for this compound. The following tables summarize the known and predicted properties.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₃N₃Echemi[1]
Molecular Weight 199.25 g/mol Echemi[1]
Predicted XlogP 2.1PubChem[2]
Appearance Brown powderguidechem.com[3]

Table 2: Experimentally Determined Physicochemical Properties

PropertyValueSource
Melting Point Not available
Boiling Point Not available
pKa Not available
Solubility Not available

Note: The lack of experimentally determined data highlights the need for further characterization of this compound.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic route can be proposed based on established pyrazole synthesis methodologies.

A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. For the target molecule, this would likely involve the reaction of 3-cyclopropyl-3-oxopropanenitrile with phenylhydrazine.

Proposed Synthetic Workflow

The logical workflow for the synthesis and characterization of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 3-Cyclopropyl-3-oxopropanenitrile C Condensation Reaction (e.g., in Ethanol with acid or base catalyst) A->C B Phenylhydrazine B->C D Crude this compound C->D E Column Chromatography (Silica gel) D->E F Recrystallization E->F G Pure this compound F->G H NMR Spectroscopy (¹H, ¹³C) G->H I Mass Spectrometry (MS) G->I J Infrared Spectroscopy (IR) G->J K Melting Point Determination G->K

Caption: Proposed workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of structurally related aminopyrazole derivatives can be found in the literature. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives involved a nucleophilic substitution reaction, followed by characterization using NMR, LC/MS, and FTIR[4]. Researchers can adapt these published methods for the synthesis and purification of the target compound.

General Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the molecule.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the N-H and C=N bonds of the pyrazole ring and the aromatic C-H bonds.

  • Melting Point Analysis: A key indicator of the purity of the synthesized compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for this compound, the pyrazole scaffold is a well-established pharmacophore.

Derivatives of aminopyrazoles have shown a variety of biological activities, including:

  • Antiproliferative Effects: A study on novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrated their efficacy in inhibiting the proliferation of breast cancer cell lines[4]. The mechanism of action for some pyrazole derivatives has been linked to the inhibition of NADPH oxidase and the reduction of reactive oxygen species (ROS) production[5].

  • Antimicrobial Activity: Various pyrazole derivatives have been investigated for their antibacterial and antifungal properties.

  • Kinase Inhibition: The pyrazole core is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Given the structural similarities to other biologically active pyrazoles, it is plausible that this compound could interact with various cellular targets. A hypothetical signaling pathway that could be investigated based on the activities of related compounds is presented below.

G A This compound B Potential Cellular Target (e.g., Kinase, Receptor) A->B Binding C Inhibition of Downstream Signaling B->C Modulation D Cellular Response (e.g., Apoptosis, Reduced Proliferation) C->D Leads to

Caption: A hypothetical signaling pathway for the potential biological activity of this compound.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. While there is a significant gap in the experimentally determined physicochemical data, its structural features suggest that it may possess interesting biological properties. This technical guide provides a starting point for researchers by summarizing the available information and proposing a logical workflow for its synthesis and characterization. Further experimental work is crucial to fully elucidate the physicochemical properties and biological potential of this molecule.

References

An In-depth Technical Guide to 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS: 175137-45-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, outlines a detailed experimental protocol for its synthesis based on established methodologies for analogous compounds, and discusses the potential biological activities of the broader pyrazole class, highlighting areas for future research.

Core Compound Data

This compound is a pyrazole derivative characterized by a cyclopropyl group at the 3-position, a phenyl substituent on the pyrazole nitrogen, and an amine group at the 5-position. Its structural features make it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 175137-45-8Echemi[1]
Molecular Formula C₁₂H₁₃N₃Echemi[1]
Molecular Weight 199.25 g/mol Echemi[1]
Melting Point 134-137 °CSigma-Aldrich
Appearance Brown powderGuidechem
Purity 95% - 99%BOC Sciences, Guidechem
Synonyms 5-Amino-3-cyclopropyl-1-phenylpyrazoleEchemi[1]
Spectral Data
Adductm/z
[M+H]⁺ 200.11823
[M+Na]⁺ 222.10017
[M-H]⁻ 198.10367
[M]⁺ 199.11040

Data from PubChemLite. These are predicted values.

Experimental Protocols: Synthesis of this compound

While a specific protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a reliable synthetic route can be inferred from the preparation of analogous compounds, particularly the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine. The proposed synthesis is a two-step process involving the preparation of the β-ketonitrile precursor followed by a cyclization reaction with phenylhydrazine.

Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile

This precursor can be synthesized via the acylation of acetonitrile with a cyclopropylcarbonyl derivative.

Materials:

  • Cyclopropanecarbonyl chloride

  • Acetonitrile

  • Sodium hydride (NaH) or similar strong base

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetonitrile (1.0 equivalent) dropwise to the suspension.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully adding a cold aqueous solution of hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-cyclopropyl-3-oxopropanenitrile.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the cyclization of the β-ketonitrile with phenylhydrazine.

Materials:

  • 3-cyclopropyl-3-oxopropanenitrile (from Step 1)

  • Phenylhydrazine

  • Ethanol or acetic acid

  • Sodium acetate (if using acetic acid)

Procedure:

  • In a round-bottom flask, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent) in ethanol.

  • Add phenylhydrazine (1.0-1.1 equivalents) to the solution.

  • If using acetic acid as the solvent, add a catalytic amount of a base such as sodium acetate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford this compound as a solid.

G cluster_step1 Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile cluster_step2 Step 2: Synthesis of this compound Cyclopropanecarbonyl chloride Cyclopropanecarbonyl chloride Acylation Acylation Reaction Cyclopropanecarbonyl chloride->Acylation Acetonitrile Acetonitrile NaH NaH / Anhydrous Ether Acetonitrile->NaH NaH->Acylation Workup1 Aqueous Workup & Purification Acylation->Workup1 Precursor 3-cyclopropyl-3-oxopropanenitrile Workup1->Precursor Cyclization Condensation/Cyclization Precursor->Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->Cyclization Solvent Ethanol / Acetic Acid Solvent->Cyclization Workup2 Purification (Recrystallization/Chromatography) Cyclization->Workup2 Final_Product This compound Workup2->Final_Product

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Potential Applications

While there is a substantial body of research on the biological activities of pyrazole derivatives, specific studies on this compound are not currently available in the public domain. However, the pyrazole scaffold is a well-established pharmacophore, and compounds with similar structural motifs have demonstrated a wide range of biological activities.

The broader class of pyrazole-containing compounds has been investigated for:

  • Antiproliferative Activity: Many pyrazole derivatives have been synthesized and evaluated as potential anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][4]

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Certain pyrazole derivatives are known to possess anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Cannabinoid Receptor Modulation: Some pyrazole derivatives have been identified as potent modulators of cannabinoid receptors, suggesting potential applications in treating obesity and related metabolic disorders.

Given the prevalence of antiproliferative activity among pyrazole derivatives, it is plausible that this compound could serve as a valuable intermediate for the development of novel anticancer agents. A common mechanism of action for such compounds is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

G Pyrazole_Derivative Hypothetical Pyrazole Derivative (e.g., this compound based) Pyrazole_Derivative->Inhibition CDK Cyclin-Dependent Kinase (CDK) Active_Complex Active CDK/Cyclin Complex CDK->Active_Complex Cyclin Cyclin Cyclin->Active_Complex Phosphorylation Phosphorylation of Substrate Proteins (e.g., Rb) Active_Complex->Phosphorylation Cell_Cycle Cell Cycle Progression (G1 to S phase) Phosphorylation->Cell_Cycle Proliferation Uncontrolled Cell Proliferation Cell_Cycle->Proliferation Apoptosis Apoptosis Inhibition->Active_Complex Inhibition->Apoptosis May lead to

Caption: Hypothetical signaling pathway targeted by antiproliferative pyrazole derivatives.

Future Directions

The information available on this compound suggests that it is a compound with significant potential, primarily as a building block in medicinal chemistry. Future research should focus on:

  • Definitive Synthesis and Characterization: A full experimental report on the synthesis of this compound, including detailed spectral analysis (¹H-NMR, ¹³C-NMR, IR, and high-resolution mass spectrometry), would be of great value to the scientific community.

  • Biological Screening: A comprehensive biological evaluation of this compound and its derivatives against a panel of cancer cell lines, microbial strains, and inflammatory markers would elucidate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl, phenyl, and amine moieties would help in identifying derivatives with enhanced potency and selectivity for specific biological targets.

References

An In-depth Technical Guide to 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a probable synthetic route, and potential biological activities of this compound, based on available data for the compound and its structural analogs. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a central pyrazole ring substituted with a cyclopropyl group at the C3 position, a phenyl group at the N1 position, and an amine group at the C5 position.

Table 1: Molecular Identifiers and Properties

IdentifierValueSource
Molecular Formula C12H13N3[2][3]
Molecular Weight 199.25 g/mol [3]
SMILES C1CC1C2=NN(C(=C2)N)C3=CC=CC=C3[2]
InChI Key MLOGPNMYHQADBA-UHFFFAOYSA-N[2][3]
CAS Number 175137-45-8[3][4]

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XLogP3 2.1[2]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 41.8 ŲPubChem

Synthesis and Characterization

While a specific experimental protocol for the synthesis of this compound is not detailed in the provided search results, a plausible synthetic route can be inferred from the synthesis of structurally related 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives. The key step involves the cyclization of a β-ketonitrile with a substituted hydrazine.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 3-cyclopropyl-3-oxopropanenitrile with phenylhydrazine.

Synthesis reagent1 3-cyclopropyl-3-oxopropanenitrile product This compound reagent1->product Cyclization reagent2 Phenylhydrazine reagent2->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 3-cyclopropyl-3-oxopropanenitrile

  • Phenylhydrazine

  • Ethanol (or other suitable solvent)

  • Sodium ethoxide (or other base)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-cyclopropyl-3-oxopropanenitrile in ethanol, add an equimolar amount of phenylhydrazine.

  • Add a catalytic amount of a suitable base, such as sodium ethoxide, to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques as described for similar compounds.[1]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): To elucidate the chemical structure and confirm the presence of cyclopropyl, phenyl, and pyrazole protons and carbons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amine.

  • Elemental Analysis: To determine the elemental composition of the compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not available, the broader class of pyrazole derivatives has been extensively studied and shown to possess a range of biological activities.

Table 3: Potential Biological Activities of Pyrazole Derivatives

Biological ActivityDescriptionReference
Antiproliferative Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have shown inhibitory effects against breast cancer cell lines.[1][1]
Kinase Inhibition 5-cyclopropyl-1H-pyrazole-3-amine has been used as a starting material for the synthesis of kinase inhibitors, suggesting that the target compound may also exhibit activity against protein kinases.[5]
Antimicrobial Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their antibacterial and antifungal activities.
Anti-inflammatory Phenyl-substituted pyrazole derivatives are known to possess anti-inflammatory properties.[6]
Hypothetical Signaling Pathway

Given that related pyrazole compounds act as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a protein kinase involved in a cancer-related signaling pathway, such as a cyclin-dependent kinase (CDK).

Signaling_Pathway cluster_cell Cancer Cell CDK Cyclin-Dependent Kinase (CDK) Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits Proliferation Cell Proliferation E2F->Proliferation Promotes Apoptosis Apoptosis Compound This compound Compound->CDK Inhibits

Caption: Hypothetical inhibition of a CDK-mediated signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis via Cyclization Purification Column Chromatography Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS LC-MS Purification->MS FTIR FTIR Purification->FTIR Antiproliferative Antiproliferative Assays (e.g., MTT) NMR->Antiproliferative MS->Antiproliferative FTIR->Antiproliferative Kinase Kinase Inhibition Assays Antiproliferative->Kinase Antimicrobial Antimicrobial Assays (MIC) Kinase->Antimicrobial

References

3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the chemical entity 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, including its nomenclature, physicochemical properties, and relevant experimental contexts. It is intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Nomenclature

The compound with the CAS Registry Number 175137-45-8 is a substituted pyrazole derivative.[1][2][3][][5] The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In this specific molecule, the ring is substituted with a phenyl group at the N1 position, a cyclopropyl group at the C3 position, and an amine group at the C5 position.

IUPAC Name: this compound.

Synonyms:

  • 1H-Pyrazol-5-amine, 3-cyclopropyl-1-phenyl-[1]

  • 5-Amino-3-cyclopropyl-1-phenylpyrazole[1]

  • 5-cyclopropyl-2-phenylpyrazol-3-amine[6]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
CAS Number 175137-45-8[1][2][3][][5]
Molecular Formula C₁₂H₁₃N₃[1][2][5][6]
Molecular Weight 199.25 g/mol [1][5][6]
Monoisotopic Mass 199.11095 Da[6]
Melting Point 135-137 °C[3]
Predicted XLogP 2.1[6]
InChI Key MLOGPNMYHQADBA-UHFFFAOYSA-N[1][6]
SMILES C1CC1C2=NN(C(=C2)N)C3=CC=CC=C3[6]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of 5-aminopyrazoles are well-established. A common route involves the condensation of a hydrazine derivative with a β-ketonitrile.

General Synthesis Workflow for 5-Aminopyrazoles: The logical flow for the synthesis and subsequent analysis of a novel pyrazole derivative, based on methodologies reported for similar compounds[7], is depicted below. This workflow starts from commercially available starting materials and proceeds through synthesis, purification, characterization, and biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation A Starting Materials (e.g., Phenylhydrazine, Cyclopropyl β-ketonitrile) B Condensation Reaction A->B C Crude Product B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Pure Pyrazole Derivative D->E F Spectroscopic Analysis (¹H NMR, ¹³C NMR, FTIR) E->F Characterization G Mass Spectrometry (LC/MS) E->G Characterization H Elemental Analysis E->H Characterization I Purity Assessment (HPLC) E->I Characterization J In vitro Assays (e.g., MTT, Enzyme Inhibition) I->J Biological Testing K Data Analysis (IC₅₀, Kᵢ determination) J->K L Structure-Activity Relationship (SAR) Studies K->L G cluster_nucleus Gene Transcription LPS Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) LPS->Receptor binds IKK IKK complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates (P) NFkB_IkB NF-κB IκBα IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB release Genes Target Genes (e.g., TNF-α, IL-6) Nucleus->Genes activates Inhibitor Pyrazole Inhibitor Inhibitor->IKK inhibits

References

Navigating the Physicochemical Landscape of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the methodologies used to characterize the solubility and stability of the novel heterocyclic compound, 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and drug development professionals, offering a framework for establishing the critical physicochemical properties that govern a compound's journey from discovery to clinical application. While specific experimental data for this compound is not publicly available, this guide details the standard experimental protocols and data presentation formats essential for its comprehensive evaluation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A thorough understanding of a compound's solubility in various aqueous and organic media is fundamental. The following sections outline the standard methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for formulation development.[1][2][3] The shake-flask method is the gold standard for this determination.[4][5][6]

Table 1: Illustrative Thermodynamic Solubility Data for this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Phosphate Buffered Saline (pH 7.4)25Data Point 1Data Point 1
Phosphate Buffered Saline (pH 7.4)37Data Point 2Data Point 2
Simulated Gastric Fluid (pH 1.2)37Data Point 3Data Point 3
Simulated Intestinal Fluid (pH 6.8)37Data Point 4Data Point 4
Water25Data Point 5Data Point 5
Ethanol25Data Point 6Data Point 6
Propylene Glycol25Data Point 7Data Point 7

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: The resulting suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.[7]

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][8]

  • pH Measurement: For aqueous solutions, the pH of the saturated solution is measured as it may differ from the initial pH of the buffer.[4]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to solvent B Agitate at controlled temperature (24-72h) A->B C Filter or Centrifuge B->C D Analyze supernatant by HPLC-UV C->D

Thermodynamic Solubility Workflow
Kinetic Solubility

Kinetic solubility is a high-throughput assessment of the amount of a compound that remains in solution after being rapidly precipitated from a concentrated stock solution (typically in DMSO).[7][9] This is highly relevant for early-stage drug discovery and in vitro biological assays. Nephelometry is a common technique for this measurement.[10][11][12]

Table 2: Illustrative Kinetic Solubility Data for this compound in PBS (pH 7.4)

Compound Concentration (µM)Light Scattering (NTU)Solubility Assessment
200ValueSoluble / Insoluble
100ValueSoluble / Insoluble
50ValueSoluble / Insoluble
25ValueSoluble / Insoluble
12.5ValueSoluble / Insoluble
6.25ValueSoluble / Insoluble

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.

Experimental Protocol: Kinetic Solubility (Nephelometry)

  • Stock Solution: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., PBS) in a microtiter plate and serially diluted.[9][10]

  • Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.[10]

  • Measurement: The light scattering caused by precipitated particles in each well is measured using a nephelometer.[10][11][12]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a soluble control.[12]

G A Prepare DMSO stock solution B Add stock to aqueous buffer in microplate A->B C Incubate (1-2h) B->C D Measure light scattering (Nephelometer) C->D E Determine precipitation point D->E G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Hydrolysis (Acid, Base, Neutral) E Stability-Indicating HPLC Method A->E B Oxidation (H2O2) B->E C Photolysis (ICH Q1B) C->E D Thermal (Dry Heat) D->E F Identify Degradation Products E->F G Elucidate Degradation Pathways E->G H Assess Intrinsic Stability E->H

References

Spectroscopic Profile of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS No. 175137-45-8). Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of predicted spectroscopic values and expected characteristic data based on the analysis of structurally related compounds. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the characterization of this and similar molecules. The information is structured to be a valuable resource for professionals in medicinal chemistry and drug development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₃N₃[1][2]

  • Molecular Weight: 199.25 g/mol [2]

  • CAS Number: 175137-45-8[2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are expected chemical shifts (δ) in ppm relative to TMS. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 7.40 - 7.60m5HPhenyl-H
~ 5.70s1HPyrazole-H4
~ 3.80br s2H-NH₂
~ 1.80 - 1.90m1HCyclopropyl-CH
~ 0.80 - 1.00m2HCyclopropyl-CH₂ (diastereotopic)
~ 0.60 - 0.80m2HCyclopropyl-CH₂ (diastereotopic)

Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ ppm)Assignment
~ 150.0Pyrazole-C5
~ 148.0Pyrazole-C3
~ 140.0Phenyl-C1 (ipso)
~ 129.0Phenyl-C3/C5
~ 125.0Phenyl-C4
~ 120.0Phenyl-C2/C6
~ 95.0Pyrazole-C4
~ 8.0Cyclopropyl-CH
~ 6.0Cyclopropyl-CH₂
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300MediumN-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000MediumC-H Stretch (aromatic & cyclopropyl)Phenyl & Cyclopropyl
2950 - 2850WeakC-H Stretch (aliphatic)Cyclopropyl
~ 1620StrongN-H ScissoringPrimary Amine (-NH₂)
~ 1595, 1490MediumC=C StretchPhenyl Ring
~ 1550MediumC=N StretchPyrazole Ring
750, 690StrongC-H Out-of-plane BendMonosubstituted Phenyl
Mass Spectrometry (MS)

The following data is based on predicted values for various adducts. The monoisotopic mass of this compound is 199.11095 Da.[1]

Table 4: Predicted Mass Spectrometry Data

Adduct FormPredicted m/z
[M+H]⁺200.11823
[M+Na]⁺222.10017
[M-H]⁻198.10367
[M]⁺199.11040

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; vortex if necessary.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a single scan to check shimming. Perform automated or manual shimming to optimize magnetic field homogeneity.

    • Set the spectral width to approximately 16 ppm, centered at around 6 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire 16 to 64 scans, depending on the sample concentration.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 220 ppm, centered at around 100 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes.

    • Set the mass range from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺) and applying collision-induced dissociation (CID) to observe fragmentation patterns.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS Identity Check IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - 3D Structure Purification->NMR Detailed Structure Structure_Confirmation Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This guide provides a foundational spectroscopic profile for this compound, a molecule of interest in chemical and pharmaceutical research. While based on predicted and analogous data, the information herein, coupled with the detailed experimental protocols, offers a robust framework for researchers to perform and interpret their own analyses, ultimately leading to a definitive structural confirmation and facilitating further investigation into its potential applications.

References

The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of a wide array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant activities. This document details the mechanisms of action, quantitative biological data, and the experimental protocols used to evaluate these activities, serving as a valuable resource for researchers in drug discovery and development.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. A significant number of these compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Mechanisms of Action

1.1.1. Kinase Inhibition:

Many pyrazole derivatives exert their anticancer effects by targeting key kinases involved in cancer cell proliferation, survival, and angiogenesis. These include:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that promotes cell growth and proliferation. Overexpression or mutations of EGFR are common in various cancers. Pyrazole derivatives have been designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling.

  • Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Pyrazole-containing compounds have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Pyrazole derivatives have been shown to inhibit VEGFR-2, thereby suppressing tumor-induced angiogenesis.

  • Other Kinases: Pyrazole scaffolds have also been utilized to develop inhibitors against other important cancer-related kinases such as Bruton's tyrosine kinase (BTK), B-Raf, and PIM-1 kinase.

1.1.2. Other Mechanisms:

Beyond kinase inhibition, some pyrazole derivatives have been reported to induce apoptosis and inhibit tubulin polymerization, a critical process for cell division.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

Compound/Derivative ClassCancer Cell LineTargetIC50 (µM)Reference
Indole-pyrazole derivative 33HCT116 (Colon)CDK2< 23.7[1]
Indole-pyrazole derivative 34MCF7 (Breast)CDK2< 23.7[1]
Pyrazolo[4,3-c]pyridine derivative 41MCF7 (Breast)-1.937 (µg/mL)[1]
Pyrazolo[4,3-c]pyridine derivative 41HepG2 (Liver)-3.695 (µg/mL)[1]
Pyrazole carbaldehyde derivative 43MCF7 (Breast)PI3 Kinase0.25[1]
Pyrazolo[1,5-a]pyrimidine derivative 46HCT116 (Colon)PIM-11.51[1]
Pyrazolo[1,5-a]pyrimidine derivative 47MCF7 (Breast)PIM-17.68[1]
5-alkylated selanyl-1H-pyrazole 53HepG2 (Liver)EGFR/VEGFR-215.98[1]
5-alkylated selanyl-1H-pyrazole 54HepG2 (Liver)EGFR/VEGFR-213.85[1]

Signaling Pathway Diagrams

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras Ras_GTP Ras-GTP Ras->Ras_GTP GTP loading Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Activates transcription factors Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibits

EGFR Signaling Pathway Inhibition by Pyrazole Derivatives

CDK2_Cell_Cycle_Pathway G1_Phase G1 Phase CyclinE_CDK2 Cyclin E / CDK2 Complex G1_Phase->CyclinE_CDK2 Activation of S_Phase S Phase (DNA Replication) G1_S_Transition G1/S Transition G1_S_Transition->S_Phase Rb Rb CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates S_Phase_Genes->G1_S_Transition Pyrazole Pyrazole Derivatives Pyrazole->CyclinE_CDK2 Inhibits

CDK2-Mediated Cell Cycle Progression and its Inhibition
Experimental Protocols

1.4.1. MTT Assay for In Vitro Cytotoxicity:

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Pyrazole derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the pyrazole derivatives in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.

Mechanism of Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:

  • COX-1: Constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: Inducible and its expression is upregulated at sites of inflammation.

By selectively inhibiting COX-2 over COX-1, pyrazole derivatives can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. Other anti-inflammatory mechanisms include the modulation of cytokines and suppression of the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

The following table presents the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes.

Compound/Derivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[2]
Pyrazole derivative 2a-19.87 (nM)-[3]
Pyrazole derivative 3b-39.43 (nM)22.21[3]
Pyrazole derivative 4a-61.24 (nM)14.35[3]
Pyrazole derivative 5b-38.73 (nM)17.47[3]
Celecoxib----

Note: '-' indicates data not available in the cited sources.

Signaling Pathway Diagram

NFkB_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB Inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, Cytokines) Nucleus->Inflammatory_Genes Induces Pyrazole Pyrazole Derivatives Pyrazole->IKK_Complex Inhibits

NF-κB Signaling Pathway in Inflammation and its Inhibition
Experimental Protocols

2.4.1. In Vitro COX Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Assay buffer

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Pyrazole derivatives

    • A method for detecting prostaglandin production (e.g., ELISA kit for PGE2)

    • 96-well plates

    • Plate reader

  • Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add various concentrations of the pyrazole derivatives to the wells. Include a vehicle control and a known COX inhibitor as a positive control.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

    • Stop the reaction by adding a stop solution (e.g., HCl).

    • Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

2.4.2. Carrageenan-Induced Paw Edema in Rats (In Vivo):

This is a widely used model to assess the in vivo anti-inflammatory activity of compounds.

  • Materials:

    • Wistar rats

    • Carrageenan solution (1% in saline)

    • Pyrazole derivatives

    • Standard anti-inflammatory drug (e.g., indomethacin)

    • Plethysmometer

  • Procedure:

    • Divide the rats into groups: control, standard, and test groups (different doses of the pyrazole derivative).

    • Administer the pyrazole derivative or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, some proposed mechanisms include:

  • Inhibition of DNA Gyrase: Some pyrazole compounds are thought to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair.

  • Disruption of Cell Membrane: Certain derivatives may interfere with the integrity of the microbial cell membrane, leading to cell death.

  • Enzyme Inhibition: Pyrazoles may inhibit other essential microbial enzymes involved in various metabolic pathways.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Nitrofuran-containing pyrazole 3bE. coli-[4]
Nitrofuran-containing pyrazole 3bS. aureus-[4]
Pyrazole-thiazole hybrid 10MRSA1.9-3.9[5]
Imidazo-pyridine pyrazole 18E. coli<1[5]
Imidazo-pyridine pyrazole 18P. aeruginosa<1[5]

Note: '-' indicates data not available in the cited sources or a qualitative description of activity was provided.

Experimental Protocols

3.3.1. Broth Microdilution Method for MIC Determination:

This is a standard method for determining the MIC of an antimicrobial agent.

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal strains

    • Liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Pyrazole derivatives

    • Standard antimicrobial agents

    • Inoculum of the microorganism standardized to 0.5 McFarland turbidity

  • Procedure:

    • Prepare serial two-fold dilutions of the pyrazole derivatives in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48 hours (fungi).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

Several pyrazole derivatives have shown promising activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.

Mechanism of Action

The antiviral mechanisms of pyrazole derivatives are diverse and often target specific viral enzymes or processes:

  • Reverse Transcriptase (RT) Inhibition: Some pyrazoles act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 RT and inhibiting its activity.

  • Inhibition of Viral Entry/Fusion: Certain derivatives can interfere with the entry of the virus into the host cell.

  • Inhibition of other viral enzymes: Pyrazoles have also been investigated as inhibitors of other viral enzymes like proteases and polymerases.

Experimental Protocols

4.2.1. Reverse Transcriptase (RT) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of viral reverse transcriptase.

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • A template-primer (e.g., poly(A)/oligo(dT))

    • Deoxynucleotide triphosphates (dNTPs), with one being labeled (e.g., [³H]-dTTP or a fluorescent analog)

    • Pyrazole derivatives

    • Reaction buffer

    • Method for detecting DNA synthesis (e.g., scintillation counting for radioactivity, fluorescence measurement)

  • Procedure:

    • In a reaction tube, combine the reaction buffer, template-primer, and dNTPs.

    • Add various concentrations of the pyrazole derivative.

    • Initiate the reaction by adding the reverse transcriptase enzyme.

    • Incubate the reaction at 37°C for a specific time.

    • Stop the reaction and precipitate the newly synthesized DNA.

    • Quantify the amount of incorporated labeled nucleotide to determine the extent of RT inhibition.

    • Calculate the IC50 value of the compound.

Antidepressant Activity

Some pyrazole derivatives have been investigated for their potential as antidepressant agents.

Mechanism of Action

The primary mechanism of antidepressant action for the studied pyrazole derivatives is the inhibition of Monoamine Oxidase (MAO) . MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO, these compounds increase the levels of these neurotransmitters, which is believed to alleviate the symptoms of depression. There are two isoforms of MAO:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine.

  • MAO-B: Preferentially metabolizes dopamine.

Selective inhibition of MAO-A is a common strategy for antidepressant drugs.

Signaling Pathway Diagram

MAO_Inhibition_Mechanism Presynaptic_Neuron Presynaptic Neuron Neurotransmitters Serotonin Norepinephrine Dopamine MAO Monoamine Oxidase (MAO) Neurotransmitters->MAO Metabolized by Synaptic_Cleft Synaptic Cleft Neurotransmitters->Synaptic_Cleft Metabolites Inactive Metabolites MAO->Metabolites Receptors Receptors Synaptic_Cleft->Receptors Binds to Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction (Mood Regulation) Receptors->Signal_Transduction Pyrazole Pyrazole Derivatives Pyrazole->MAO Inhibits

References

Mechanism of Action for Substituted Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure is a core component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors used in oncology.[1][2] The significance of this scaffold lies in its unique ability to engage in hydrogen bonding as both a donor and acceptor, contributing to favorable interactions with a wide array of biological targets. This guide provides an in-depth overview of the primary mechanisms of action for substituted pyrazoles, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Mechanisms of Action

Substituted pyrazoles exert their diverse pharmacological effects through several key mechanisms, primarily centered around the inhibition of enzymes and the modulation of cell signaling pathways.

Enzyme Inhibition

A predominant mechanism of action for many clinically relevant pyrazole derivatives is the inhibition of key enzymes involved in disease pathogenesis.

  • Protein Kinase Inhibition: A large class of pyrazole-containing compounds function as ATP-competitive inhibitors of protein kinases.[3] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[4] Pyrazole derivatives have been successfully designed to target various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[5] By occupying the ATP-binding pocket of the kinase, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting signaling cascades that control cell proliferation, survival, and angiogenesis.[4] For instance, pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of haspin kinase, an enzyme implicated in mitosis.[5]

  • Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of pyrazoles like Celecoxib are attributed to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] The structure of these pyrazole derivatives allows them to fit within the active site of the COX-2 isoform with high selectivity over the constitutively expressed COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7] The mechanism involves an initial competitive interaction followed by a time-dependent, tight-binding inhibition that effectively inactivates the enzyme.[8]

Receptor Antagonism

Certain substituted pyrazoles function by blocking the activity of cell surface receptors. A notable example is Rimonabant, which acts as an inverse agonist and selective antagonist of the cannabinoid 1 (CB1) receptor.[9][10] The CB1 receptor is a key component of the endocannabinoid system, which regulates appetite, energy metabolism, and other physiological processes. By binding to the receptor, Rimonabant prevents the binding of endogenous cannabinoids and reduces the receptor's basal signaling activity, leading to its therapeutic effects in obesity and related metabolic disorders.[9]

Antimicrobial Action

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, effective against a range of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[11][12] While the exact mechanisms can vary, a primary mode of action is the disruption of the bacterial cell membrane or cell wall.[11] Some studies suggest that these compounds interfere with macromolecular synthesis, having a global effect on bacterial cell function.[13] Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible bacterial growth.[11][14]

Antioxidant Activity

Many pyrazole compounds exhibit antioxidant properties by acting as radical scavengers.[15] Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. The mechanism involves the pyrazole derivative donating a hydrogen atom or an electron to neutralize stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).[5][15] This activity can be quantified spectrophotometrically by the reduction of the colored DPPH radical.

Quantitative Data Presentation

The biological activity of substituted pyrazoles is quantified using various metrics such as the half-maximal inhibitory concentration (IC₅₀), the inhibitory constant (Kᵢ), and the minimum inhibitory concentration (MIC). The following tables summarize representative data for different classes of pyrazole derivatives.

Table 1: Pyrazole-Based Kinase Inhibitors

Compound/Derivative ClassTarget KinaseIC₅₀ / Kᵢ / KₑCell Line (if applicable)Reference
Pyrazolo[4,3-f]quinoline deriv.Haspin Kinase1.7 µM (IC₅₀)HCT116[5]
Compound 6 (Li et al.)Aurora A Kinase0.16 µM (IC₅₀)-[4]
Compound 10 (BCR-ABL Inhibitor)Bcr-Abl Kinase14.2 nM (IC₅₀)K562[4]
Asciminib (ABL-001)Bcr-Abl Kinase0.5 nM (IC₅₀)-[4]
Compound 22 (CDK Inhibitor)CDK224 nM (IC₅₀)-[4]
Pyrazole-based analog (4)CDK2/cyclin A23.82 µM (IC₅₀)-[16]
Pyrazole-based analog (9)CDK2/cyclin A20.96 µM (IC₅₀)-[16]
Pyrazole deriv. (Thangarasu et al.)PI3 Kinase0.25 µM (IC₅₀)MCF7[5]
Pyrazole deriv. (Dawood et al.)VEGFR-234.58 µM (IC₅₀)-[5]

Table 2: Pyrazole-Based COX Inhibitors

CompoundTarget EnzymeIC₅₀ / KᵢSelectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-110-16 µM (Kᵢ)~30[7][8]
CelecoxibCOX-20.003-0.006 µM (IC₅₀)~30[7][8]
Pyrazole analogue (5u)COX-21.79 µM (IC₅₀)72.73[6]
Pyrazole analogue (5s)COX-22.51 µM (IC₅₀)65.75[6]

Table 3: Antimicrobial Pyrazole Derivatives

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference
Coumarin-substituted pyrazole (7)MRSA3.125[12]
Naphthyl-substituted hydrazone (6)S. aureus0.78[11]
Aminoguanidine-derived pyrazole (12)E. coli 19241[11]
Benzofuran-substituted pyrazole (20)K. pneumonia3.91[11]
Pyrazole-clubbed pyrimidine (5c)MRSA521 µM[14]

Experimental Protocols

The determination of the mechanism of action and biological potency of substituted pyrazoles relies on a suite of standardized in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a common method for determining the IC₅₀ values of kinase inhibitors.

  • Principle: The assay is performed in two steps. First, the kinase reaction is run. Then, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP amount.[17][18]

  • Protocol Outline:

    • Kinase Reaction Setup: In a 384-well plate, combine the target kinase, the specific substrate, the pyrazole inhibitor (at various concentrations), and the reaction buffer.[19]

    • Initiation: Start the reaction by adding a defined concentration of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[20]

    • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and consume any unused ATP. Incubate for 40 minutes at room temperature.[17][19]

    • ADP Detection: Add Kinase Detection Reagent, which contains an enzyme to convert ADP to ATP and the reagents for the luciferase reaction. Incubate for 30-60 minutes at room temperature.[17][19]

    • Measurement: Measure the luminescence using a plate-reading luminometer. The light output is inversely proportional to the kinase activity (and directly proportional to inhibition).

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cytotoxicity/Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cultured cells by measuring metabolic activity.

  • Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[21][22]

  • Protocol Outline:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[23]

    • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the pyrazole compound. Include vehicle-only and media-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

    • MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted) to each well. Incubate for 1.5-4 hours at 37°C.[23][24]

    • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[23][25]

    • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[22] Measure the absorbance at a wavelength of ~570 nm (test wavelength) using a microplate reader.[22]

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26]

  • Principle: A standardized inoculum of a specific bacterium is challenged with serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well plate. The MIC is the lowest concentration that inhibits visible bacterial growth.[26][27]

  • Protocol Outline:

    • Compound Preparation: Prepare a stock solution of the pyrazole compound and perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[14]

    • Inoculum Preparation: Suspend several colonies of the test bacterium from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[26] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[26]

    • Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound. Include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).[14]

    • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which the well remains clear, indicating no visible bacterial growth.[26]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to act as a free radical scavenger.

  • Principle: The stable free radical DPPH has a deep purple color with a maximum absorbance around 517 nm. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[5][28]

  • Protocol Outline:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Protect the solution from light.[5] Prepare serial dilutions of the test pyrazole compound and a positive control (e.g., ascorbic acid).[5]

    • Reaction Setup: In a cuvette or 96-well plate, mix a defined volume of the test compound dilution with the DPPH working solution.[5]

    • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[5]

    • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Use the solvent as a blank.[5]

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

CDK2_Pathway cluster_CDK46 G1 Phase cluster_E2F cluster_CDK2 G1/S Checkpoint Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces Expression CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb Phosphorylates (Initial) E2F E2F pRb->E2F Sequesters (Inhibits) pRb_P pRb-P (Inactive) G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->pRb Phosphorylates (Hyper) G1_S_Genes->CyclinE Includes S_Phase S Phase Entry (DNA Replication) G1_S_Genes->S_Phase Pyrazole_Inhibitor Substituted Pyrazole (CDK2 Inhibitor) Pyrazole_Inhibitor->CDK2 Blocks ATP Binding

Caption: Inhibition of the CDK2-mediated G1/S cell cycle transition by a substituted pyrazole.

Experimental Workflow Diagram

Drug_Discovery_Workflow Synthesis 1. Synthesis of Pyrazole Library Screening 2. Primary Screening (e.g., Kinase Inhibition Assay) Synthesis->Screening Hit_ID 3. Hit Identification (Potency & Selectivity) Screening->Hit_ID Cytotoxicity 4. Cellular Assays (e.g., MTT Cytotoxicity) Hit_ID->Cytotoxicity SAR 5. SAR & Lead Optimization Cytotoxicity->SAR Data informs next cycle Lead_Compound 6. Lead Compound Selection Cytotoxicity->Lead_Compound Promising Candidates SAR->Synthesis Design new analogs In_Vivo 7. In Vivo Studies (Animal Models) Lead_Compound->In_Vivo Clinical 8. Preclinical & Clinical Development In_Vivo->Clinical

Caption: General workflow for the discovery and development of novel pyrazole-based inhibitors.

Logical Relationship Diagram

SAR_Diagram cluster_core Core Pyrazole Scaffold for COX-2 Inhibition Core 1,5-Diaryl Pyrazole R1 R1 (at N1-phenyl): - SO2Me or SO2NH2 group is critical for COX-2 selectivity. - Mimics sulfonamide of Celecoxib. R2 R2 (at C5-phenyl): - Small para-substituents (e.g., -CH3, -F) are well-tolerated. - Maintains fit in hydrophobic pocket. R3 R3 (at C3): - Groups like -CF3 enhance potency. - Occupies a secondary pocket. Activity Potent & Selective COX-2 Inhibition R1->Activity R2->Activity R3->Activity

Caption: Key Structure-Activity Relationships (SAR) for 1,5-Diarylpyrazole COX-2 inhibitors.

References

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Novel Pyrazole Compounds

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] First synthesized in 1883 by Ludwig Knorr, this versatile ring system has become a cornerstone in the development of a wide array of therapeutic agents.[3] Pyrazole-containing compounds exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6] The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic and pharmacodynamic profiles, making it a highly sought-after motif in drug design.[7] More than 40 drugs containing a pyrazole moiety have received FDA approval, targeting a wide range of clinical conditions.[1][8] This technical guide provides a comprehensive overview of the history, synthesis, and therapeutic applications of novel pyrazole compounds, complete with detailed experimental protocols and quantitative data to aid researchers and drug development professionals.

A Rich History and Evolving Synthesis

The journey of pyrazole chemistry began with Knorr's landmark synthesis involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[4] This foundational method, known as the Knorr pyrazole synthesis, remains a staple for constructing the pyrazole ring.[3] Over the decades, the synthetic repertoire has expanded significantly, embracing more sophisticated and efficient strategies. Modern methodologies, such as multi-component reactions (MCRs), have gained prominence for their high atom economy, operational simplicity, and ability to generate diverse molecular libraries in a single step.[9][10] These advancements have been pivotal in accelerating the discovery of new pyrazole-based drug candidates.

General Synthetic Workflow

The synthesis of functionalized pyrazole compounds often follows a logical workflow from starting materials to the final purified product. This process typically involves a key cyclization or cycloaddition step to form the core pyrazole ring, followed by purification and characterization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate/Product cluster_purification Purification & Analysis A 1,3-Dicarbonyl Compound C Cyclocondensation (e.g., Knorr Synthesis) A->C B Hydrazine Derivative B->C D Crude Pyrazole Product C->D E Purification (e.g., Recrystallization, Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Pure Novel Pyrazole Compound E->G

Caption: General workflow for the synthesis of pyrazole compounds.

Key Therapeutic Applications and Mechanisms of Action

The structural versatility of the pyrazole scaffold has enabled its application in a multitude of therapeutic areas. Two of the most prominent are in the development of anti-inflammatory agents and anticancer drugs, particularly kinase inhibitors.

Anti-inflammatory Drugs: Selective COX-2 Inhibition

The development of Celecoxib (Celebrex®) marked a paradigm shift in the management of inflammation and pain.[11] As a selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib targets the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for gastrointestinal protection.[12][13] This selectivity reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[13]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Anticancer Drugs: Kinase Inhibition

The pyrazole core is a prevalent feature in numerous FDA-approved kinase inhibitors used in oncology.[14] These drugs target specific protein kinases that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Ruxolitinib (Jakafi®) is a prime example, functioning as a potent inhibitor of Janus kinases (JAK1 and JAK2).[2][4]

Overactive JAK-STAT signaling is a key driver in certain myeloproliferative neoplasms.[4] Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription that promotes cell growth and proliferation.[2][15]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Mechanism of action of Ruxolitinib via JAK-STAT pathway inhibition.

Quantitative Data on Pyrazole Compounds

The potency and efficacy of pyrazole derivatives are quantified through various in vitro and in vivo assays. The following tables summarize key data for representative compounds.

Table 1: COX-2 Inhibitory Activity of Celecoxib

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Celecoxib 15 0.04 375
Rofecoxib >1000 0.018 >55,556
Indomethacin 0.012 0.73 0.016

Data compiled from multiple sources.

Table 2: Kinase Inhibitory Activity of Pyrazole-Based Drugs

Drug Primary Kinase Target(s) IC50 (nM) Disease Indication
Ruxolitinib JAK1, JAK2 2.7 (JAK1), 4.5 (JAK2)[16] Myelofibrosis, Polycythemia Vera[2]
Crizotinib ALK, ROS1, c-MET 24 (ALK) Non-Small Cell Lung Cancer
Axitinib VEGFR1, VEGFR2, VEGFR3 0.1, 0.2, 0.1-0.3 Renal Cell Carcinoma
Sildenafil PDE5 3.9 Erectile Dysfunction

IC50 values represent potency against primary targets and are compiled from multiple sources.

Table 3: In Vitro Anticancer Activity of Novel Pyrazole Derivatives

Compound Cell Line IC50 (µM) Reference
Compound 161b A-549 (Lung) 3.22 [17]
Compound 163 HepG-2 (Liver) 12.22 [17]
KA5 HepG-2 (Liver) 8.5 [18]

This table presents examples of experimental pyrazole compounds and their cytotoxic activity.

Table 4: Pharmacokinetic Properties of Selected Pyrazole-Based Drugs

Drug Bioavailability (%) Protein Binding (%) Half-life (hours) Metabolism
Celecoxib 22-40 ~97 11 Hepatic (CYP2C9)
Ruxolitinib >95 ~97 3 Hepatic (CYP3A4, CYP2C9)
Sildenafil ~41 ~96 3-4 Hepatic (CYP3A4, CYP2C9)

Data compiled from publicly available drug information.

Detailed Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the discovery of novel pyrazole compounds.

Protocol 1: Synthesis of Celecoxib

This protocol describes a common laboratory-scale synthesis of Celecoxib via the condensation of a β-diketone with a substituted hydrazine.[11][19]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equivalent) in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride (1.1 equivalents) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure Celecoxib.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[11]

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the IC50 value of a test compound against the COX-2 enzyme.[20][21]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., AMPD)

  • Test pyrazole compound (dissolved in DMSO)

  • Celecoxib (as a positive control)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, cofactor, probe, and substrate in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and Celecoxib in DMSO, then further dilute in assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the following in order:

    • 160 µL of Reaction Buffer

    • 10 µL of Heme

    • 10 µL of the test compound dilution (or DMSO for control wells)

    • 10 µL of COX-2 enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence using a plate reader (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[20]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to assess the inhibitory activity of a pyrazole compound against a target protein kinase by measuring ATP consumption.[22][23]

Materials:

  • Target kinase (e.g., JAK2)

  • Specific substrate peptide for the kinase

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test pyrazole compound (dissolved in DMSO)

  • Ruxolitinib (as a positive control)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and Ruxolitinib in DMSO.

  • Kinase Reaction:

    • In a well of a white microplate, add the test compound dilution or DMSO vehicle control.

    • Add the target kinase and substrate peptide solution.

    • Allow a brief pre-incubation (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[22]

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, transitioning from a historical chemical curiosity to a foundational element in a multitude of clinically successful drugs. Its synthetic tractability and versatile pharmacophoric features have enabled the development of highly selective and potent inhibitors for a diverse range of biological targets. The continued exploration of novel synthetic methodologies, particularly in the realm of multicomponent and asymmetric synthesis, will undoubtedly unlock new chemical space and provide access to even more sophisticated pyrazole derivatives. As our understanding of disease biology deepens, the pyrazole core will remain a critical tool for designing the next generation of targeted therapies, offering hope for improved treatments for a wide spectrum of human diseases.

References

An In-depth Technical Guide to the Safety and Handling of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine and its derivatives are of interest in medicinal chemistry and drug development.[1] As with any novel chemical entity, a comprehensive understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel and the environment. This document provides a detailed overview of the known safety and handling considerations for this class of compounds, based on available data for close structural analogs.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, data from related pyrazole derivatives suggest that it may pose the following hazards:

  • Acute Oral Toxicity: Related compounds like 3-methyl-1-phenyl-2-pyrazoline-5-one are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]

  • Skin Irritation: 5-Amino-3-methyl-1-phenylpyrazole is reported to cause skin irritation.[3]

  • Eye Irritation: Several analogs, including 3-methyl-1-phenyl-5-pyrazolone, are known to cause serious eye irritation.

  • Respiratory Irritation: Some related compounds may cause respiratory irritation.[4]

  • Skin Sensitization: Bis(3-methyl-1-phenyl-5-pyrazolone) may cause an allergic skin reaction.

Based on this, it is prudent to handle this compound as a potentially hazardous substance.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of structurally similar compounds.

Property3-cyclopropyl-1H-pyrazol-5-amine3-cyclopropyl-1-methyl-1H-pyrazol-5-amine5-Amino-3-methyl-1-phenylpyrazole
Molecular Formula C6H9N3[5]C7H11N3[]C10H11N3[7]
Molecular Weight 123.16 g/mol [5][8]137.18 g/mol []173.21 g/mol [7]
Appearance Liquid[8]SolidCrystalline powder
Melting Point Not Available123-126 °C[]Not Available
Boiling Point Not Available299.2 °C at 760 mmHg[]Not Available
Density 1.159 g/mL at 25 °C[8]1.37 g/cm³[]Not Available
CAS Number 175137-46-9[5][9]118430-74-3[]1131-18-6[3][7]
Experimental Protocols

Given the lack of specific experimental data for the target compound, the following general protocols for handling potentially hazardous chemical solids should be followed.

General Handling Protocol for a Potentially Hazardous Solid Chemical:

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment, considering the potential hazards of the compound, the quantities being used, and the experimental procedures.

  • Personal Protective Equipment (PPE): At a minimum, wear a laboratory coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[9] For procedures that may generate dust, respiratory protection (e.g., a dust mask or respirator) should be used.[3]

  • Ventilation: Handle the compound in a well-ventilated area. For weighing and other manipulations that could generate dust, use a chemical fume hood or a ventilated balance enclosure.

  • Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer and potential for spills. Use a spatula for transfers and avoid creating dust.

  • Dissolution: If the compound is to be dissolved, add the solvent to the solid slowly and stir to avoid splashing.

  • Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations. Do not empty into drains.[9]

  • Decontamination: Clean all surfaces and equipment that have come into contact with the compound thoroughly after use.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, follow these first aid measures and seek immediate medical attention. Provide the Safety Data Sheet (if available) or this guide to the medical professional.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3][4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][10]

  • Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon oxides and nitrogen oxides.[3]

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[3] Wear appropriate personal protective equipment (see Section 4). Avoid dust formation.[9] Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Methods for Cleaning Up: Sweep up and shovel the material into a suitable container for disposal.[9] Avoid creating dust. Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid ingestion and inhalation.[9] Handle in accordance with good industrial hygiene and safety practices.[3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents.[11]

Visualizations

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of a chemical compound in a laboratory setting.

SafeHandlingWorkflow A Acquisition & Inventory B Risk Assessment A->B C Select & Don PPE B->C D Prepare Work Area (e.g., Fume Hood) C->D E Chemical Handling (Weighing, Transfer, Reaction) D->E F Decontamination (Glassware, Surfaces) E->F G Waste Disposal E->G H Doff PPE F->H G->H I Personal Hygiene (Hand Washing) H->I J Documentation I->J

Caption: General workflow for safe chemical handling.

References

Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The versatility of the pyrazole ring allows for structural modifications that can fine-tune the biological activity and pharmacokinetic properties of derivatives.[1] This technical guide provides an in-depth overview of the key theoretical and computational methodologies employed in the rational design and study of novel pyrazole derivatives. It covers fundamental techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Density Functional Theory (DFT) calculations. Detailed protocols for these computational experiments are provided, alongside tabulated quantitative data from recent studies to facilitate comparison and analysis. Furthermore, this guide visualizes critical biological signaling pathways targeted by pyrazole inhibitors and typical computational workflows using Graphviz diagrams, offering a comprehensive resource for professionals engaged in drug discovery and development.

Introduction to Pyrazole Derivatives in Medicinal Chemistry

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has been a cornerstone in the development of therapeutics since its discovery.[1] Its derivatives are integral to several clinically successful drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, highlighting the scaffold's therapeutic potential.[3] The broad spectrum of biological activities exhibited by pyrazole-based compounds—ranging from enzyme inhibition to receptor modulation—makes them a subject of intense research.[2][3][5] Computational chemistry has emerged as an indispensable tool in this field, accelerating the design and optimization of pyrazole-based drug candidates by providing insights into their interactions with biological targets at a molecular level.[1][6]

Core Computational Methodologies

The rational design of pyrazole derivatives heavily relies on a suite of computational techniques that predict and analyze the behavior of these molecules. This section details the protocols for the most common and impactful of these methods.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding energy or scoring function. This method is crucial for screening virtual libraries of pyrazole derivatives against a specific protein target to identify potential lead compounds.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[7]

    • Remove all non-essential molecules, such as water, co-solvents, and co-crystallized ligands.[7]

    • Add polar hydrogen atoms and assign Kollman united atom charges to the receptor.[8]

    • Define the binding site or active site cavity, often based on the location of a known co-crystallized ligand or through cavity detection algorithms.

  • Ligand Preparation:

    • Draw the 2D structures of the pyrazole derivatives using chemical drawing software (e.g., ChemSketch).[1]

    • Convert the 2D structures to 3D and optimize their geometry using a suitable force field (e.g., OPLS-AA) or quantum mechanical method.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds for flexible docking.

  • Docking Simulation:

    • Utilize docking software such as AutoDock, Glide, or MOE.[7][9]

    • Perform the docking run, allowing the ligand to flexibly explore the defined binding site of the rigid or semi-flexible receptor.

    • The simulation generates multiple binding poses, which are then scored.

  • Analysis of Results:

    • Analyze the results based on the lowest binding energy and cluster size.[8]

    • Visualize the best-scoring poses to examine key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the active site residues.[7][8]

    • Compare the binding modes and energies of the designed pyrazole derivatives with known inhibitors or reference compounds.[10]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[11] For pyrazole derivatives, QSAR helps to identify the key molecular descriptors (e.g., electronic, steric, hydrophobic) that govern their potency.[1]

  • Dataset Preparation:

    • Compile a dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC50 or Ki values).

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate it.[12]

  • Molecular Alignment:

    • Align all structures in the dataset to a common template. This is a critical step and can be based on a common substructure or on the docked conformation of the most active compound.[12]

  • Descriptor Calculation:

    • Place the aligned molecules in a 3D grid.

    • For CoMFA (Comparative Molecular Field Analysis) , calculate the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom and each molecule at each grid point.

    • For CoMSIA (Comparative Molecular Similarity Indices Analysis) , in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[12]

  • Model Generation and Validation:

    • Use Partial Least Squares (PLS) regression to correlate the calculated field values (descriptors) with the biological activities.

    • Validate the model internally using Leave-One-Out (LOO) cross-validation to obtain the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a good predictive model.[12]

    • Validate the model externally by predicting the activity of the test set compounds and calculating the predictive correlation coefficient (R²_pred).[12]

  • Contour Map Analysis:

    • Visualize the results as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.[12] For example, a green contour might indicate where adding a bulky group enhances activity, while a yellow contour might show where bulk is detrimental.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[13][14] For pyrazole derivatives, DFT studies can provide insights into molecular geometry, vibrational frequencies, electronic properties (such as HOMO-LUMO energy gaps), and reactivity, which helps in understanding their stability and interaction mechanisms.[6][13][15]

  • Structure Optimization:

    • Draw the initial structure of the pyrazole derivative.

    • Perform a geometry optimization using a selected functional and basis set, for example, B3LYP with the 6-31G(d) or 6-31G(d,p) basis set, in a computational chemistry software package like Gaussian.[6][13]

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation; the absence of imaginary frequencies indicates a stable structure.[16]

  • Property Calculation:

    • From the optimized geometry, calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[14][15]

    • Calculate other properties like the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.[14][17]

    • Simulate theoretical spectra, such as IR and NMR, and compare them with experimental data to validate the computed structure.[6][13]

  • Analysis:

    • Analyze the HOMO-LUMO energy gap to assess the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.[15]

    • Use the MEP map to understand intermolecular interactions and potential binding sites.

    • Compare calculated bond lengths and angles with experimental crystallographic data if available.[18]

Data Presentation: Quantitative Insights from Pyrazole Studies

The following tables summarize quantitative data from various computational studies on pyrazole derivatives, providing a basis for comparison and further research.

Table 1: Molecular Docking Scores of Pyrazole Derivatives Against Kinase Targets

Compound Target Protein PDB ID Binding Energy (kJ/mol) Reference
1b VEGFR-2 2QU5 -10.09
1d Aurora A 2W1G -8.57
2b CDK2 2VTO -10.35
SL10 JAK2 3FUP IC50 = 12.7 nM [19]
SL35 JAK2 3FUP IC50 = 21.7 nM [19]

Binding energies are often reported in kcal/mol; values have been presented as found in the source. IC50 values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity.

Table 2: Docking and Inhibition Data for Pyrazole Derivatives Against Bacterial and Human Enzymes

Compound ID Target Enzyme Glide E-model Score Kᵢ for hCA I (nM) Kᵢ for hCA II (nM) Reference
Compound A S. aureus DNA Gyrase B -88.24 - - [7]
Compound H S. aureus MTAN -120 - - [7]
Compound 1 hCA I & II - 5.13 11.77 [20]
Compound 2 hCA I & II - 8.25 15.46 [20]
Compound 3 hCA I & II - 12.81 21.93 [20]
Compound 4 hCA I & II - 16.90 67.39 [20]
Compound 5 hCA I & II - 11.42 33.18 [20]

Glide E-model is a scoring function used in the Glide docking program. Kᵢ (inhibition constant) represents the concentration required to produce half-maximum inhibition.

Table 3: 3D-QSAR Statistical Parameters for Pyrazole-Thiazolinone EGFR Kinase Inhibitors

Model r² (Non-cross-validated) q² (Cross-validated) Predictive Ability Reference
CoMFA 0.862 0.644 Good [12]
CoMSIA 0.851 0.740 Superior [12]

r² is the coefficient of determination, indicating the goodness of fit. q² is the cross-validated coefficient, indicating the predictive power of the model.

Visualization of Workflows and Biological Pathways

Visual diagrams are essential for understanding the complex relationships in computational drug discovery and the biological systems being studied.

Computational Workflow

The following diagram illustrates a typical workflow for the computational design and analysis of novel pyrazole derivatives.

Computational_Workflow cluster_0 Setup & Preparation cluster_1 Screening & Scoring cluster_2 Model Refinement & Analysis cluster_3 Validation Target_ID Target Identification & Validation PDB Protein Structure Retrieval (PDB) Target_ID->PDB Protein_Prep Protein Preparation PDB->Protein_Prep Ligand_Lib Pyrazole Library Design Ligand_Prep Ligand Preparation Ligand_Lib->Ligand_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep->Docking Hit_ID Hit Identification (Binding Energy) Docking->Hit_ID QSAR QSAR Model (CoMFA/CoMSIA) Hit_ID->QSAR DFT DFT Calculations (HOMO/LUMO, MEP) Hit_ID->DFT Lead_Opt Lead Optimization (Contour Maps) QSAR->Lead_Opt MD_Sim Molecular Dynamics Simulation Lead_Opt->MD_Sim DFT->MD_Sim Synthesis Chemical Synthesis MD_Sim->Synthesis Bio_Assay Biological Assay Synthesis->Bio_Assay

Caption: A generalized workflow for computational studies of pyrazole derivatives.

Signaling Pathways Targeted by Pyrazole Derivatives

Pyrazole derivatives have been shown to inhibit several key enzymes involved in critical cellular signaling pathways. The diagrams below illustrate some of these pathways, highlighting the point of inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its inhibition is a major strategy in cancer therapy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8][14] Selective COX-2 inhibitors are important anti-inflammatory drugs.[8][21]

COX2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 AA->PGH2 via COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrazole Derivative (e.g., Celecoxib) Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole-based inhibitors.

The Epidermal Growth Factor Receptor (EGFR) pathway regulates cell growth and proliferation; its over-activation is a hallmark of many cancers.[22]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Gene Transcription (Proliferation, Survival) ERK->Nucleus Inhibitor Pyrazole Derivative Inhibitor->EGFR Inhibits Kinase

Caption: Inhibition of the EGFR signaling cascade by pyrazole derivatives.

Conclusion and Future Directions

Theoretical and computational studies are integral to modern drug discovery, providing powerful tools to design, screen, and optimize novel therapeutic agents. For pyrazole derivatives, these methods have successfully elucidated structure-activity relationships, identified promising lead compounds, and provided a deeper understanding of their mechanisms of action at a molecular level. The integration of molecular docking, QSAR, and DFT calculations creates a synergistic workflow that significantly reduces the time and cost associated with early-stage drug development.[1] Future advancements will likely involve the greater use of machine learning and artificial intelligence to build more predictive QSAR models and to screen vast chemical spaces for novel pyrazole scaffolds with enhanced potency and selectivity.[11] Furthermore, the application of molecular dynamics simulations will continue to provide crucial insights into the dynamic nature of ligand-receptor interactions, guiding the refinement of the next generation of pyrazole-based therapeutics.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with a wide range of biological targets. The specific derivative, 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS 175137-45-8), is a particularly valuable building block.[3][4][5] The cyclopropyl group often enhances metabolic stability and binding affinity, while the phenyl and amine moieties provide versatile handles for further functionalization, enabling the exploration of extensive chemical space in drug discovery programs.[6]

This document provides a comprehensive, two-step protocol for the synthesis of this key intermediate, beginning with the preparation of the requisite β-ketonitrile precursor. The methodology is designed to be robust, scalable, and self-validating through rigorous in-process characterization.

Mechanistic Rationale and Synthetic Strategy

The most reliable and widely adopted strategy for constructing the 5-aminopyrazole ring system is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[7] This approach is favored due to its high efficiency, regioselectivity, and the general commercial availability of the starting materials.

Our synthesis follows this logical pathway:

  • Step 1: Claisen Condensation to form 3-Cyclopropyl-3-oxopropanenitrile. This crucial intermediate is synthesized via a base-mediated Claisen condensation between an appropriate ester (ethyl cyclopropanecarboxylate) and a nitrile (acetonitrile). The strong base, typically sodium hydride, deprotonates the acetonitrile to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester.

  • Step 2: Knorr-Type Pyrazole Synthesis. The resulting β-ketonitrile, 3-cyclopropyl-3-oxopropanenitrile, undergoes a condensation reaction with phenylhydrazine. The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The presence of a nitrile group directly leads to the formation of the 5-amino functionality on the pyrazole core.

This two-step process is illustrated in the workflow diagram below.

Synthesis_Workflow B Intermediate: 3-Cyclopropyl-3-oxopropanenitrile D Final Product: This compound B->D  Step 2: Cyclization  (Ethanol, Acetic Acid, Reflux) C Phenylhydrazine C->D  Step 2: Cyclization  (Ethanol, Acetic Acid, Reflux) A A A->B  Step 1: Claisen Condensation  (NaH, Dioxane, Reflux)

Diagram 1: High-level synthetic workflow.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials including sodium hydride (flammable solid, water-reactive) and phenylhydrazine (toxic, suspected carcinogen). All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

This procedure is adapted from established patent literature for robust synthesis of the key β-ketonitrile intermediate.[8]

Materials & Reagents:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous 1,4-dioxane

  • Acetonitrile (anhydrous)

  • Ethyl cyclopropanecarboxylate

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, suspend sodium hydride (e.g., 6.0 g, 0.15 mol, assuming 60% dispersion) in 200 mL of anhydrous dioxane in a three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Acetonitrile Addition: Carefully add acetonitrile (e.g., 7.8 mL, 0.15 mol) dropwise to the stirred suspension at room temperature. A gentle evolution of hydrogen gas will be observed. Stir for 20 minutes.

  • Ester Addition: Add a solution of ethyl cyclopropanecarboxylate (e.g., 14.3 g, 0.125 mol) in 100 mL of anhydrous dioxane dropwise via the dropping funnel.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 101 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add 400 mL of water to quench the excess sodium hydride.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 100 mL) to remove unreacted starting materials.

  • Acidification & Extraction: Acidify the aqueous layer to a pH of ~3-4 with 2M HCl. Extract the product with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford 3-cyclopropyl-3-oxopropanenitrile as a clear oil or low-melting solid.

Part B: Synthesis of this compound

Materials & Reagents:

  • 3-Cyclopropyl-3-oxopropanenitrile (from Part A)

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-cyclopropyl-3-oxopropanenitrile (e.g., 10.9 g, 0.1 mol) in 200 mL of absolute ethanol.

  • Reagent Addition: Add phenylhydrazine (e.g., 10.8 g, 0.1 mol) to the solution, followed by a catalytic amount of glacial acetic acid (approx. 0.5 mL).

  • Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction completion by TLC.

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Work-up and Extraction: Redissolve the residue in 200 mL of ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.

Quantitative Data and Characterization

The following table summarizes the reagent quantities for a representative 0.1 mole scale synthesis of the final product.

Reagent Molecular Weight ( g/mol ) Amount (mol) Mass / Volume Equivalents Role
Part A
Ethyl Cyclopropanecarboxylate114.140.12514.3 g1.0Starting Material
Acetonitrile41.050.157.8 mL1.2Starting Material
Sodium Hydride (60%)40.00 (as NaH)0.156.0 g1.2Base
Part B
3-Cyclopropyl-3-oxopropanenitrile109.130.110.9 g1.0Intermediate
Phenylhydrazine108.140.110.8 g1.0Starting Material
Product
This compound199.26-Expected ~15-17g-Final Product

Expected Results:

  • Appearance: Off-white to light yellow crystalline solid.

  • Yield: Typically 75-85% (based on the limiting reagent in Part B).

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets), aromatic protons of the phenyl ring, the pyrazole ring proton (singlet), and the amine protons (broad singlet).

    • ¹³C NMR: Confirmation of the number of unique carbon atoms.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight (m/z = 199.26).[3]

    • FTIR: Presence of N-H stretching bands for the amine group.

References

Application Note: Utilizing 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine as a Core Scaffold for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of drug targets, and the development of potent and selective inhibitors is a primary objective in modern drug discovery. The pyrazole ring is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This document provides detailed protocols and a conceptual framework for using 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CPA-1) as a foundational scaffold for screening and developing novel kinase inhibitors. We outline methodologies for assessing biochemical potency, evaluating cellular activity, and determining kinase selectivity. The presented data, based on a hypothetical screening cascade against "Target Kinase X (TKX)", illustrates how this versatile building block can serve as a starting point for generating potent and selective lead compounds.

Introduction

The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them premier targets for therapeutic intervention.[3][4] A key strategy in kinase inhibitor design involves the use of heterocyclic scaffolds that can effectively compete with ATP for binding in the enzyme's active site. The pyrazole scaffold has proven to be exceptionally effective in this role.[1][2]

The 3-amino-pyrazole moiety, present in CPA-1, is a well-established "hinge-binder," capable of forming critical hydrogen bonds with the kinase hinge region, thereby mimicking the adenine moiety of ATP.[5] This interaction provides a strong anchor for the inhibitor, while the substituents on the pyrazole ring (the cyclopropyl and phenyl groups in CPA-1) can be modified to achieve potency and selectivity for the target kinase. This application note details a screening workflow using CPA-1 as a representative pyrazole-based fragment for identifying and characterizing novel kinase inhibitors.

Diagrams of Key Concepts and Workflows

G cluster_0 Kinase ATP Binding Pocket cluster_1 CPA-1 Scaffold hinge Hinge Region NH C=O pocket Hydrophobic Pocket scaffold 3-Amino-Pyrazole Core scaffold->hinge:f1 H-Bond scaffold->hinge:f2 H-Bond phenyl Phenyl Group phenyl->pocket Selectivity cyclopropyl Cyclopropyl Group cyclopropyl->pocket Potency

Caption: CPA-1 scaffold forming key hydrogen bonds with the kinase hinge region.

G A Primary Screening (Biochemical Assay) B Hit Confirmation (Dose-Response IC50) A->B Identify Actives C Cellular Activity Assay (Proliferation EC50) B->C Confirm Potency D Target Engagement Assay (e.g., NanoBRET) C->D Validate Cellular Effect E Selectivity Profiling (Kinase Panel Screen) D->E Confirm Target Interaction F Lead Candidate E->F Determine Selectivity G Data Biochemical IC50 Cellular EC50 Selectivity Index Potency High Potency? Data->Potency CellPerm Cell Permeable? Potency->CellPerm Yes Discard Discard or Optimize Potency->Discard No Selective Selective? CellPerm->Selective Yes CellPerm->Discard No Lead Lead Candidate Selective->Lead Yes Selective->Discard No

References

Application of Pyrazole Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrazole Derivatives in Oncology

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] In the field of oncology, pyrazole-containing compounds have emerged as a "privileged scaffold," forming the core structure of numerous targeted therapies. Their versatile structure allows for modifications that can enhance their anticancer efficacy and selectivity.[1]

Many pyrazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of key signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.[2] Notably, these compounds have been developed as inhibitors of critical proteins such as tubulin, various kinases (e.g., EGFR, VEGFR, CDKs), and other enzymes involved in tumor progression.[2] Several pyrazole-based drugs have successfully advanced into clinical trials, and some, like Crizotinib and Encorafenib, are FDA-approved for treating specific types of cancer, underscoring the therapeutic potential of this chemical class.

These application notes provide an overview of the cytotoxic activities of various pyrazole derivatives against different cancer cell lines, their mechanisms of action, and detailed protocols for key in vitro experiments to evaluate their anticancer potential.

Mechanisms of Action and Signaling Pathways

Pyrazole derivatives often target multiple signaling pathways that are frequently dysregulated in cancer. Understanding these mechanisms is crucial for the rational design and development of novel anticancer agents.

One of the primary mechanisms is the induction of apoptosis. For instance, certain pyrazole derivatives have been shown to upregulate pro-apoptotic proteins like BAX and p53, while downregulating anti-apoptotic proteins such as Bcl-2. This shift in the balance of apoptosis-regulating proteins leads to the activation of caspases and subsequent programmed cell death.

Furthermore, many pyrazole compounds function as kinase inhibitors, targeting pathways critical for cell growth and proliferation, such as the PI3K/AKT and MAPK/ERK pathways. By inhibiting key kinases in these cascades, these derivatives can effectively halt uncontrolled cell division. Angiogenesis, the formation of new blood vessels that supply tumors with nutrients, is another critical process targeted by pyrazole derivatives, often through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bcl2 Bcl-2 BAX BAX Bcl2->BAX Caspase3 Caspase-3 BAX->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 p53->BAX Pyrazole Pyrazole Derivatives Pyrazole->EGFR Pyrazole->VEGFR2 Pyrazole->PI3K Pyrazole->ERK Pyrazole->Bcl2 Pyrazole->p53

Caption: Key signaling pathways targeted by pyrazole derivatives in cancer cells.

Cytotoxic Activity of Pyrazole Derivatives

The in vitro cytotoxic activity of pyrazole derivatives is commonly evaluated using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several pyrazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 37 MCF7Breast Adenocarcinoma5.21
Compound 25 HT29Colorectal Adenocarcinoma3.17 - 6.77
PC3Prostate Adenocarcinoma3.17 - 6.77
A549Lung Carcinoma3.17 - 6.77
U87MGGlioblastoma3.17 - 6.77
Compound 43 MCF7Breast Adenocarcinoma0.25
Compound 41 MCF7Breast Adenocarcinoma1.937 (µg/mL)
HepG2Hepatocellular Carcinoma3.695 (µg/mL)
Compound 42 HCT116Colorectal Carcinoma2.914 (µg/mL)
Compound 27 MCF7Breast Adenocarcinoma16.50
Compounds 33 & 34 HCT116Colorectal Carcinoma< 23.7
MCF7Breast Adenocarcinoma< 23.7
HepG2Hepatocellular Carcinoma< 23.7
A549Lung Carcinoma< 23.7
Compound 6 Various (6 lines)Multiple0.00006 - 0.00025
Compound 50 HepG2Hepatocellular Carcinoma0.71
Compound b17 HepG-2Hepatocellular Carcinoma3.57[3]
Compound 11 AsPC-1Pancreatic Adenocarcinoma16.8
U251Glioblastoma11.9
Compound 5b K562Chronic Myelogenous Leukemia0.021[4]
MCF-7Breast Adenocarcinoma1.7[4]
A549Lung Carcinoma0.69[4]
Ferrocene-pyrazole hybrid 47c HCT-116Colon Carcinoma3.12
HL60Promyelocytic Leukemia6.81
Pyrazolo[1,5-a]pyrimidine 34 VariousMultiple9.76 - 11.23

Experimental Protocols

The following are detailed protocols for key experiments used to assess the anticancer properties of pyrazole derivatives in cancer cell line studies.

Experimental_Workflow start Start: Synthesized Pyrazole Derivative cell_culture 1. Cancer Cell Culture start->cell_culture treatment 2. Treatment with Pyrazole Derivative cell_culture->treatment viability 3. Cell Viability Assay (e.g., MTT Assay) treatment->viability ic50 Determine IC50 Value viability->ic50 mechanism 4. Mechanistic Studies (at IC50 concentration) ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle western_blot Western Blot (Protein Expression) mechanism->western_blot end End: Data Analysis & Conclusion apoptosis->end cell_cycle->end western_blot->end

Caption: General experimental workflow for screening pyrazole derivatives.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • Pyrazole derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-Binding Buffer

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Preparation: Seed cells in 6-well plates and treat with the pyrazole derivative at the predetermined IC50 concentration for a specified time.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1] Add 5 µL of Annexin V-FITC and 1 µL of the 100 µg/mL PI working solution.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][5]

  • Analysis: After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.[5] Analyze the samples by flow cytometry as soon as possible, measuring FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL3 channel).

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells[1]

    • Annexin V (+) / PI (-): Early apoptotic cells[1]

    • Annexin V (+) / PI (+): Late apoptotic or secondary necrotic cells[1]

    • Annexin V (-) / PI (+): Necrotic cells[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Treated and untreated cells

  • PBS

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Harvesting: Culture and treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS and centrifuge at 500 x g for 5-10 minutes.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.[3]

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.[3]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[3]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data in a linear mode. Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude doublets and aggregates.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action of the pyrazole derivative (e.g., p53, Bcl-2, BAX, caspases, proteins from the PI3K/AKT or MAPK/ERK pathways).

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples and a molecular weight marker onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Incubate the membrane with ECL substrate. Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Conclusion

The pyrazole scaffold represents a highly valuable framework in the discovery of novel anticancer agents. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, make pyrazole derivatives promising candidates for further preclinical and clinical development. The protocols outlined in this document provide a fundamental guide for researchers to effectively screen, evaluate, and characterize the anticancer properties of these compounds in a laboratory setting.

References

Application Notes and Protocols for the Characterization of 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2] As a key synthetic intermediate, its comprehensive characterization is crucial to ensure identity, purity, and stability. These application notes provide a detailed overview of the analytical methods and protocols for the thorough characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₁₃N₃[3][4]
Molecular Weight199.25 g/mol [4]
CAS Number175137-45-8[3][4]
AppearanceSolid (form may vary)Assumed based on similar compounds
Melting PointNot availableData not found in search results
Boiling PointNot availableData not found in search results
SolubilitySoluble in common organic solvents (e.g., DMSO, methanol)[5]

Analytical Methods for Structural Elucidation and Identification

A multi-technique approach is recommended for the unambiguous structural confirmation of this compound. The general workflow for the characterization of a novel chemical entity is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Thermal Properties Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Elemental Elemental Analysis Purification->Elemental HPLC HPLC/UPLC Purification->HPLC GC GC (if applicable) Purification->GC DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA Final Confirmed Structure & Purity NMR->Final MS->Final FTIR->Final Elemental->Final HPLC->Final GC->Final DSC->Final TGA->Final

Caption: General workflow for the synthesis, purification, and analytical characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0 to 200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

The following table summarizes the expected chemical shifts for the different protons and carbons in the molecule, based on data from similar pyrazole derivatives.[5][6][7][8]

GroupAtom TypeExpected Chemical Shift (ppm)Multiplicity
PhenylAromatic C-H7.0 - 8.0Multiplet
PyrazoleC-H~6.0Singlet
AmineN-HBroad singlet (variable)Singlet
CyclopropylC-H0.5 - 1.5Multiplets
PhenylAromatic C110 - 140-
PyrazoleC90 - 160-
CyclopropylC5 - 15-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental formula.[8]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), positive mode.

    • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-500).

    • Data Acquisition: Acquire full scan data. For structural information, fragmentation data (MS/MS) can be acquired.

IonCalculated m/z
[M+H]⁺200.1182
[M+Na]⁺222.1002
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over the typical mid-IR range (e.g., 4000 - 400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

The following table lists the characteristic vibrational frequencies for the functional groups in this compound.[9][10][11]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (cyclopropyl)Stretching2900 - 3000
C=N (pyrazole)Stretching1550 - 1650
C=C (aromatic)Stretching1450 - 1600
C-NStretching1200 - 1350

Purity Assessment

Determining the purity of the synthesized compound is a critical step. Chromatographic techniques are most commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile and thermally stable compounds.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5 - 1.0 mg/mL).

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 - 40 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G cluster_workflow HPLC Purity Analysis Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC Column SamplePrep->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration & Purity Calculation) Detection->DataAnalysis

Caption: A typical workflow for determining compound purity using HPLC.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the melting point, thermal stability, and decomposition profile of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to assess the presence of polymorphic forms.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

    • Use an inert atmosphere (e.g., nitrogen) with a constant purge gas flow.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event in the DSC thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 or 20 °C/min) to a high final temperature (e.g., 600-800 °C).

    • Use an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve shows the percentage of weight loss versus temperature. The onset of decomposition is an indicator of the thermal stability.

Summary of Analytical Data

The following table provides a summary of the expected analytical data for the characterization of this compound.

Analytical TechniqueParameterExpected Result
¹H NMR Chemical Shifts (ppm)Phenyl H: 7.0-8.0; Pyrazole H: ~6.0; Amine H: variable; Cyclopropyl H: 0.5-1.5
¹³C NMR Chemical Shifts (ppm)Phenyl C: 110-140; Pyrazole C: 90-160; Cyclopropyl C: 5-15
HRMS (ESI+) m/z[M+H]⁺ ≈ 200.1182
FTIR Wavenumber (cm⁻¹)N-H: 3300-3500; C=N: 1550-1650; C=C: 1450-1600
HPLC Purity>95% (typical for purified material)
DSC Melting PointTo be determined experimentally
TGA Decomposition Temp.To be determined experimentally

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural elucidation and purity assessment, ensuring the quality and reliability of this compound for research and development purposes.

References

Application Notes and Protocols for the Derivatization of 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the novel scaffold, 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, for the exploration of its structure-activity relationships (SAR). The protocols outlined below are designed to facilitate the synthesis of a diverse library of analogs for screening and lead optimization in drug discovery programs.

Introduction

The pyrazole nucleus is a well-established pharmacophore found in a multitude of clinically approved drugs and biologically active compounds.[1] Its inherent drug-like properties, including metabolic stability and synthetic tractability, make it an attractive starting point for medicinal chemistry campaigns. The specific scaffold, this compound, presents multiple opportunities for chemical modification at the 5-amino group, offering a versatile platform for investigating the impact of various substituents on biological activity. Derivatization at this position can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of pharmacological activity.

Derivatization Strategies

The primary point of diversification for this compound is the exocyclic amino group. This versatile functional group can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide array of substituents. The following sections detail protocols for common and effective derivatization reactions.

General Workflow for Derivatization and SAR Studies

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_sar SAR Analysis cluster_optimization Lead Optimization A Starting Material: This compound B Derivatization Reactions (N-Acylation, Suzuki Coupling, etc.) A->B C Library of Analogs B->C D Primary Screening (e.g., cell viability, enzyme inhibition) C->D E Hit Identification D->E F Quantitative Data Analysis (IC50, MIC values) E->F G Establish Structure-Activity Relationships F->G H Design of New Analogs G->H I Iterative Synthesis and Testing H->I I->C Feedback Loop

Caption: A general workflow for the synthesis, screening, and SAR-guided optimization of this compound derivatives.

Experimental Protocols

Protocol 1: N-Acylation of this compound

N-acylation is a straightforward and high-yielding method to introduce a diverse range of functionalities. This protocol describes a general procedure for the synthesis of N-acyl derivatives.

Materials:

  • This compound

  • Substituted acyl chloride or carboxylic acid

  • Coupling agent (for carboxylic acids), e.g., HATU, HOBt/EDC

  • Base, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)

  • Anhydrous solvent, e.g., Dichloromethane (DCM), Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure using Acyl Chlorides:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.0 eq).

  • Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acyl derivative.

Procedure using Carboxylic Acids:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling for N-Arylation

For the synthesis of N-aryl derivatives, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed. This protocol provides a general method for this transformation.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst, e.g., Pd(OAc)₂, Pd₂(dba)₃

  • Ligand, e.g., XPhos, SPhos

  • Base, e.g., K₂CO₃, Cs₂CO₃

  • Anhydrous solvent, e.g., 1,4-Dioxane, Toluene

  • Water (for certain conditions)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent and degas the mixture for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents a representative SAR for a series of pyrazole derivatives as inhibitors of a hypothetical kinase. This data is illustrative and based on trends observed for analogous pyrazole scaffolds in the literature. The purpose is to demonstrate how SAR data for derivatives of this compound could be structured.

Compound IDR Group (at 5-position)IC₅₀ (nM)
1a -H>10,000
1b -C(O)CH₃8,500
1c -C(O)Ph5,200
1d -C(O)(4-Cl-Ph)1,100
1e -C(O)(4-MeO-Ph)3,500
1f -C(O)CH₂Ph2,800
1g -SO₂Ph950
1h -SO₂(4-Me-Ph)780
1i 4-Fluorophenyl450
1j 4-Pyridinyl620

SAR Summary:

  • N-Acylation: Introduction of an acyl group at the 5-amino position generally leads to an increase in inhibitory activity compared to the unsubstituted amine. Aromatic acyl groups appear to be more favorable than aliphatic ones.

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring of the N-benzoyl moiety (e.g., 4-chloro) enhance potency, while electron-donating groups (e.g., 4-methoxy) are less favorable.

  • N-Sulfonylation: Sulfonamides are generally more potent than the corresponding carboxamides, suggesting a key interaction with the sulfonyl group.

  • N-Arylation: Direct N-arylation via Suzuki coupling provides highly potent analogs, indicating a significant hydrophobic pocket in the target's binding site.

Signaling Pathway

Many pyrazole-based inhibitors target protein kinases involved in cell proliferation and survival pathways. The diagram below illustrates a simplified, representative signaling cascade that could be inhibited by active derivatives of this compound, such as the MAP kinase pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Pyrazole Derivative (e.g., Kinase Inhibitor) Inhibitor->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: A simplified representation of the MAPK signaling pathway, a common target for pyrazole-based kinase inhibitors.

Conclusion

The this compound scaffold offers a promising starting point for the development of novel therapeutic agents. The synthetic protocols provided herein are robust and versatile, allowing for the generation of a wide range of analogs. Systematic derivatization and subsequent biological evaluation will enable the elucidation of detailed structure-activity relationships, guiding the design of more potent and selective compounds. The provided SAR table and signaling pathway diagram serve as conceptual frameworks for the types of data and mechanistic understanding that can be achieved through such studies.

References

Application Notes & Protocols: A Framework for Assessing the Therapeutic Efficacy of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole and its derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1] Their diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic properties, have established them as privileged scaffolds in drug discovery.[2][3][4] Pyrazole-based drugs, such as the kinase inhibitors Ruxolitinib and Crizotinib, are already approved for cancer therapy, highlighting the clinical potential of this compound class.[5]

This document provides a detailed framework of experimental protocols and data presentation strategies for evaluating the efficacy of novel pyrazole compounds. It covers essential in vitro assays for initial screening and mechanism-of-action studies, as well as a standard in vivo model for assessing therapeutic potential in a biological system.

Part 1: In Vitro Efficacy Assessment

In vitro assays are fundamental for the initial characterization of a compound's biological activity. They provide quantitative data on cytotoxicity, target engagement, and mechanism of action in a controlled, high-throughput environment.

General Anticancer Cytotoxicity Screening

A primary step in assessing anticancer potential is to determine a compound's ability to inhibit the growth of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[6]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration at which a pyrazole compound inhibits 50% of cancer cell growth (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, PANC-1 pancreatic cancer, A549 lung cancer).[6][7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Pyrazole Compounds, dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Multichannel pipette.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of the pyrazole compounds in the complete medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.[9]

  • Incubation: Incubate the treated plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Pyrazole Compounds

Quantitative data from the MTT assay should be summarized in a table for clear comparison.

Compound IDCell LineIC₅₀ (µM)[7][9][10]
PYZ-001MCF-712.5 ± 1.1
PYZ-001PANC-125.3 ± 2.4
PYZ-002MCF-78.7 ± 0.9
PYZ-002PANC-115.1 ± 1.5
DoxorubicinMCF-70.9 ± 0.1
DoxorubicinPANC-11.2 ± 0.2
Mechanism of Action: Kinase Inhibition

Many pyrazole compounds exert their effects by inhibiting specific protein kinases, such as Janus kinases (JAKs), which are critical components of signaling pathways that regulate cell growth and proliferation.[11]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: JAK2)

Objective: To quantify the inhibitory activity of pyrazole compounds against a target kinase.

Materials:

  • Recombinant human JAK2 enzyme.

  • Specific peptide substrate for JAK2.

  • ATP (Adenosine triphosphate).

  • Test Pyrazole Compounds, serially diluted in DMSO.

  • Reaction buffer (containing MgCl₂).[12]

  • 96-well plates.

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Luminometer.

Methodology:

  • Reagent Preparation: Prepare the reaction buffer containing the target kinase (JAK2) and its specific substrate.

  • Compound Addition: In a 96-well plate, add 5 µL of the serially diluted pyrazole compounds. Include a known inhibitor (e.g., Ruxolitinib) as a positive control and DMSO as a negative control.

  • Reaction Initiation: Add 20 µL of the kinase/substrate mixture to each well. Initiate the kinase reaction by adding 25 µL of ATP solution.[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes.[12]

  • Detection: Terminate the reaction and quantify kinase activity according to the manufacturer's protocol for the detection reagent. This typically involves measuring the amount of ADP produced, which corresponds to kinase activity.

  • Data Acquisition: Read the plate on a luminometer.

  • Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC₅₀ values by plotting the percent inhibition against the compound concentration.

Data Presentation: Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)[11]
PYZ-003JAK18.2 ± 0.7
PYZ-003JAK23.1 ± 0.4
PYZ-003JAK310.5 ± 1.2
RuxolitinibJAK13.3 ± 0.4
RuxolitinibJAK22.8 ± 0.3
RuxolitinibJAK3428 ± 25

Signaling Pathway Visualization

Understanding the mechanism of action often involves visualizing the signaling pathway in which the target protein operates. The JAK/STAT pathway is a common target for pyrazole-based inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P DNA DNA STAT_P->DNA 4. Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 5. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Compound Pyrazole Inhibitor Compound->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of a pyrazole compound.

Part 2: In Vivo Efficacy Assessment

Following promising in vitro results, the efficacy of a compound must be evaluated in a living organism. Xenograft models in immunocompromised mice are a standard for assessing anticancer activity.[13]

Protocol 3: Xenograft Mouse Model of Cancer

Objective: To evaluate the ability of a pyrazole compound to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID).

  • Cancer cell line for implantation (e.g., A549).

  • Test Pyrazole Compound formulated in a suitable vehicle (e.g., 50% DMSO / 50% PEG300).[14]

  • Standard-of-care chemotherapy agent (e.g., Cisplatin).

  • Calipers for tumor measurement.

  • Animal scale.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Pyrazole Compound, Positive Control).

  • Treatment Administration: Administer the compound and controls via the determined route (e.g., intraperitoneal injection or oral gavage) according to the dosing schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers and record the body weight of each mouse 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Evaluate toxicity based on body weight changes and clinical observations.

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control-1500 ± 150-+2.5 ± 0.5
PYZ-00310750 ± 9550-1.5 ± 0.8
PYZ-00325450 ± 7070-4.0 ± 1.2
Cisplatin5525 ± 8565-8.5 ± 1.5

Overall Experimental Workflow

The process of assessing a pyrazole compound's efficacy follows a logical progression from broad screening to detailed mechanistic and in vivo studies.

Experimental_Workflow Start Start: Pyrazole Compound Library Screening In Vitro Primary Screening (e.g., MTT Assay vs. Cancer Panel) Start->Screening Hit_ID Hit Identification (Active Compounds with IC50 < X µM) Screening->Hit_ID Inactive Inactive Compounds Hit_ID->Inactive Inactive Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit_ID->Mechanism Active InVivo In Vivo Efficacy Studies (e.g., Xenograft Mouse Model) Mechanism->InVivo Lead_Opt Lead Optimization (Structure-Activity Relationship) InVivo->Lead_Opt End End: Preclinical Candidate Lead_Opt->End

Caption: General experimental workflow for pyrazole compound efficacy assessment.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing high-throughput screening (HTS) assays for the discovery of bioactive molecules within pyrazole-based chemical libraries. The protocols and data presented herein are intended to facilitate the identification and characterization of lead compounds for drug development programs.

Introduction to Pyrazole Libraries in Drug Discovery

The pyrazole scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial effects. The versatility of pyrazole chemistry allows for the creation of large and diverse chemical libraries, making them ideal for HTS campaigns aimed at identifying novel therapeutic agents.

High-Throughput Screening Assays for Pyrazole Libraries

A variety of HTS assays can be employed to screen pyrazole libraries, ranging from biochemical assays that measure the activity of a purified target protein to cell-based assays that assess the compound's effect in a more physiologically relevant context. The choice of assay depends on the biological target and the desired endpoint.

Biochemical Assays

Biochemical assays are ideal for primary screening campaigns to identify direct inhibitors of a purified enzyme, such as a kinase. These assays are typically robust, have a high signal-to-noise ratio, and are amenable to automation.

1. ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity, and a decrease in signal indicates inhibition.

2. Fluorescence Polarization (FP) Assay

FP assays are used to measure the binding of a small molecule to a larger protein. A fluorescently labeled tracer that binds to the target protein is used. When the tracer is bound, it tumbles slowly in solution, resulting in a high polarization value. If a compound from the library displaces the tracer, the unbound tracer tumbles more rapidly, leading to a decrease in polarization.

3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are another powerful tool for studying protein-protein or protein-ligand interactions. This assay uses a donor and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Compounds that disrupt this interaction will lead to a decrease in the FRET signal.

Cell-Based Assays

Cell-based assays provide a more complex biological system to assess the effects of compounds on cellular processes, such as cell viability, proliferation, or the modulation of specific signaling pathways.

1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

2. Luciferase Reporter Gene Assay

Reporter gene assays are used to measure the activity of a specific signaling pathway. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the transcription factor of interest. Modulation of the signaling pathway by a compound will lead to a change in reporter gene expression and, consequently, the luminescent signal.

Data Presentation

The following tables summarize representative quantitative data from the screening of pyrazole libraries against various targets.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
AfuresertibAkt1Ki Assay0.08[1]
Compound 1Akt1Biochemical61[1]
Compound 2Akt1Biochemical1.3[1]
Compound 6Aurora ABiochemical160[1]
CCT245737Chk1Biochemical1.3
Compound 18Chk2Biochemical41.64[1]
Compound 25CDK1Biochemical1520[1]
Pyrazole-Amide 1p38α MAPKADP-Glo50-100[2]
BIRB 796p38α MAPKKd Assay0.1[2]

Table 2: Anti-proliferative Activity of Pyrazole Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
AfuresertibHCT116 (Colon)Cell Viability0.95[1]
Compound 6HCT116 (Colon)Cell Viability0.39[1]
Compound 6MCF-7 (Breast)Cell Viability0.46[1]
Compound 24HepG2 (Liver)Cell Viability0.05[1]
Compound 24HCT116 (Colon)Cell Viability1.68[1]
Compound 25HCT116 (Colon)Cell Viability0.035[1]
Pyrazole-Urea 1A549 (Lung)MTT15.2
Pyrazole-Thiourea 2HeLa (Cervical)MTT8.9

Table 3: Representative HTS Campaign Metrics for a Pyrazole Library Screen

ParameterValueDescription
Library Size100,000 compoundsThe total number of pyrazole derivatives screened.
Screening Concentration10 µMThe single concentration at which all compounds were initially tested.
Primary Hit Rate0.8%The percentage of compounds that met the initial hit criteria (e.g., >50% inhibition).[3]
Confirmed Hit Rate0.1%The percentage of primary hits that were confirmed upon re-testing in dose-response.
Z'-Factor> 0.7A statistical measure of assay quality, with a value > 0.5 indicating an excellent assay.[4]

Experimental Protocols

ADP-Glo™ Kinase Assay Protocol

Objective: To determine the in vitro inhibitory activity of pyrazole compounds against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Pyrazole library compounds dissolved in DMSO

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each pyrazole compound from the library plate to the wells of a 384-well assay plate. Include positive controls (known inhibitor) and negative controls (DMSO).

  • Enzyme Addition: Add 5 µL of the target kinase diluted in Kinase Assay Buffer to all wells.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP in Kinase Assay Buffer to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.[5]

  • Signal Detection: Incubate the plate at room temperature for 30-60 minutes and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. For confirmed hits, determine the IC50 value by fitting the dose-response data to a suitable model.

MTT Cell Viability Assay Protocol

Objective: To assess the effect of pyrazole compounds on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrazole library compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Clear, flat-bottom 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to attach overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the pyrazole compounds. A typical final DMSO concentration should be kept below 0.5%. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. For active compounds, determine the IC50 value from the dose-response curve.

NF-κB Luciferase Reporter Gene Assay Protocol

Objective: To identify pyrazole compounds that modulate the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

  • Pyrazole library compounds dissolved in DMSO

  • TNFα (positive control for NF-κB activation)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well or 384-well plate at an optimized density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the pyrazole compounds at the desired concentrations. Include a positive control (e.g., 10 ng/mL TNFα) and a negative control (DMSO).[7]

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified CO₂ incubator to allow for pathway modulation and reporter gene expression.[8]

  • Cell Lysis and Luciferase Reaction: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and contains the substrate for the luciferase enzyme.

  • Signal Detection: Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.[2]

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability if a multiplexed assay is performed. Calculate the fold change in luciferase activity for each compound relative to the vehicle control. For inhibitors, calculate the percent inhibition relative to the TNFα-stimulated control.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by pyrazole-based inhibitors.

CDK8_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_signaling Upstream Signaling RNA_Pol_II RNA Pol II Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression Mediator_Complex Mediator Complex Mediator_Complex->RNA_Pol_II Wnt Wnt CDK8_CyclinC CDK8/CycC Wnt->CDK8_CyclinC TGFb TGF-β TGFb->CDK8_CyclinC STAT STAT STAT->CDK8_CyclinC CDK8_CyclinC->Mediator_Complex phosphorylates Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->CDK8_CyclinC

Caption: CDK8 signaling pathway in transcriptional regulation.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR2 signaling pathway.

Akt_Signaling_Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b FoxO FoxO Akt->FoxO Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->Akt Cell_Growth Cell Growth mTOR->Cell_Growth Glycogen_Metabolism Glycogen Metabolism GSK3b->Glycogen_Metabolism Apoptosis_Inhibition Apoptosis Inhibition FoxO->Apoptosis_Inhibition

Caption: Overview of the PI3K/Akt signaling pathway.

Experimental Workflow Diagrams

The following diagrams outline the typical workflows for a high-throughput screening campaign.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Progression Assay_Development Assay Development & Optimization Reagent_Prep Reagent Preparation Assay_Development->Reagent_Prep Compound_Dispensing Compound Dispensing (Acoustic/Pin Tool) Reagent_Prep->Compound_Dispensing Library_Prep Pyrazole Library Plate Preparation Library_Prep->Compound_Dispensing Reagent_Addition Reagent Addition (Liquid Handler) Compound_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_QC Data Quality Control (Z'-factor) Signal_Detection->Data_QC Hit_Identification Primary Hit Identification Data_QC->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation Hit_Validation Hit Validation (Orthogonal Assays) Hit_Confirmation->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

Caption: General high-throughput screening workflow.

Data_Analysis_Workflow Raw_Data Raw HTS Data (e.g., Luminescence, Absorbance) Normalization Data Normalization (% Inhibition, Fold Change) Raw_Data->Normalization Quality_Control Plate-Level QC (Z'-factor, S/B ratio) Normalization->Quality_Control Hit_Selection Hit Selection (Activity Threshold) Quality_Control->Hit_Selection Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Selection->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis False_Positives False Positives Dose_Response->False_Positives triage Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits confirm Hit_Prioritization Hit Prioritization SAR_Analysis->Hit_Prioritization Confirmed_Hits->Hit_Prioritization

Caption: HTS data analysis and hit validation workflow.

References

Application Notes and Protocols: Characterization of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available data characterizing 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine as a chemical probe. This document, therefore, serves as a comprehensive, hypothetical guide for researchers on how to approach the characterization of this and other novel compounds for such a purpose. The protocols and data presented are illustrative examples.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5][6] Its derivatives are known to exhibit a wide range of biological activities, including the inhibition of protein kinases, which are critical nodes in cellular signaling and are frequently dysregulated in diseases like cancer.[1][2][3][4][7] this compound is a commercially available pyrazole derivative whose biological targets and potential as a chemical probe are yet to be determined. A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study its function in cells and organisms.[8][9] This document outlines a systematic approach to characterize this compound, from initial broad screening to cellular target engagement and pathway analysis.

Data Presentation: Hypothetical Characterization Data

The following tables summarize the type of quantitative data that would be generated during the characterization of this compound, here designated as PZ-C3-Ph .

Table 1: Hypothetical Primary Kinase Screen of PZ-C3-Ph (Screened at a single concentration of 1 µM)

Kinase Target% Inhibition
Kinase A92%
Kinase B88%
Kinase C45%
Kinase D12%
Kinase E5%
... (400+ others)<10%

Table 2: Hypothetical IC50 Values for PZ-C3-Ph Against Primary Hits

Kinase TargetIC50 (nM)
Kinase A75
Kinase B250
Kinase C>10,000

Table 3: Hypothetical Cellular Target Engagement and Phenotypic Assay Results for PZ-C3-Ph

Assay TypeCell LineReadoutEC50 (nM)
Cellular Thermal Shift Assay (CETSA)HEK293Kinase A Stabilization150
Phospho-Substrate Western BlotHeLap-Substrate A (downstream of Kinase A)200
Cell Proliferation AssayA549Viability (72h)850

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to investigate the potential of PZ-C3-Ph as a chemical probe.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of PZ-C3-Ph against specific protein kinases identified in a primary screen.[10][11]

Objective: To quantify the potency of PZ-C3-Ph against Kinase A and Kinase B.

Materials:

  • Recombinant human Kinase A and Kinase B

  • Kinase-specific substrate peptides

  • ATP

  • PZ-C3-Ph

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of PZ-C3-Ph in 100% DMSO.

    • Perform a serial 3-fold dilution in DMSO to create a 10-point concentration gradient.

  • Kinase Reaction:

    • In a 384-well plate, add 50 nL of the serially diluted PZ-C3-Ph or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of a solution containing the kinase (e.g., Kinase A at 2 ng/µL) in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate (e.g., 50 µM) and ATP (e.g., 25 µM) in kinase assay buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify that PZ-C3-Ph engages its intended target (Kinase A) inside intact cells by measuring changes in the protein's thermal stability upon ligand binding.[12][13][14]

Objective: To confirm target engagement of PZ-C3-Ph with Kinase A in a cellular context.

Materials:

  • HEK293 cells

  • PZ-C3-Ph

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Antibody specific for Kinase A

  • Standard Western Blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Culture HEK293 cells to ~80% confluency.

    • Treat the cells with either PZ-C3-Ph (e.g., at 1 µM) or DMSO for 1 hour at 37°C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Sample Preparation and Analysis:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Transfer the supernatant (containing the soluble protein fraction) to new tubes.

    • Denature the samples by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Perform a Western blot using an antibody against Kinase A to detect the amount of soluble protein at each temperature.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble Kinase A (relative to the unheated control) against the temperature for both the PZ-C3-Ph-treated and DMSO-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of PZ-C3-Ph indicates target engagement.

Visualizations

Diagram 1: Workflow for Chemical Probe Characterization

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Probe Nomination a Primary Screen (e.g., Kinase Panel @ 1µM) b Hit Identification (e.g., >80% Inhibition) a->b c IC50 Determination (Dose-Response) b->c d Selectivity Profiling (Against related kinases) c->d e Target Engagement (e.g., CETSA) d->e f Cellular Activity (Phospho-protein levels) e->f g Phenotypic Effect (e.g., Proliferation) f->g h Validated Chemical Probe g->h

Caption: A generalized workflow for identifying and validating a novel chemical probe.

Diagram 2: Hypothetical Signaling Pathway Modulated by PZ-C3-Ph

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec KinaseA Kinase A Rec->KinaseA SubstrateA Substrate A KinaseA->SubstrateA pSubstrateA p-Substrate A SubstrateA->pSubstrateA Phosphorylation TF Transcription Factor pSubstrateA->TF Gene Gene Expression (Proliferation, Survival) TF->Gene PZC3Ph PZ-C3-Ph PZC3Ph->KinaseA Inhibition

Caption: Hypothetical pathway showing PZ-C3-Ph inhibiting Kinase A.

References

Application Notes and Protocols for the Development of 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine is a privileged scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds.[1] Analogs of this compound have shown potential as kinase inhibitors, anticancer agents, and antimicrobial agents.[2][3] This document provides detailed application notes and protocols for the synthesis and biological evaluation of analogs based on this scaffold, with a particular focus on their development as kinase inhibitors.

Synthetic Pathways for Analog Development

The primary point of diversification for generating analogs of this compound is the reactive amino group at the C5 position of the pyrazole ring. This allows for the synthesis of a wide variety of derivatives through reactions such as N-acylation and nucleophilic aromatic substitution.

A general synthetic scheme for producing these analogs is outlined below. The synthesis typically begins with the formation of the pyrazole core, followed by functionalization of the amino group. A common method for pyrazole synthesis is the condensation of a β-ketonitrile with a substituted hydrazine.[4]

G cluster_0 Core Synthesis cluster_1 Analog Synthesis A 3-Cyclopropyl-3-oxopropanenitrile C This compound A->C + Phenylhydrazine (Condensation) B Phenylhydrazine B->C E N-Acylated Analogs C->E + R-COCl, Base G N-Pyrimidinyl Analogs (Kinase Inhibitor Scaffold) C->G + Substituted Pyrimidine, Base (Nucleophilic Substitution) D R-COCl (Acid Chloride) D->E F Substituted Pyrimidine (e.g., 2-chloropyrimidine) F->G CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates CDK4/6->Rb Cell Cycle Arrest Cell Cycle Arrest CDK4/6->Cell Cycle Arrest E2F E2F Rb->E2F inhibits Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds S Phase Proteins S Phase Proteins CDK2->S Phase Proteins phosphorylates CDK2->Cell Cycle Arrest DNA Replication DNA Replication S Phase Proteins->DNA Replication E2F->Cyclin E promotes transcription Pyrazole Analog 3-Cyclopropyl-1-phenyl- 1H-pyrazol-5-amine Analog Pyrazole Analog->CDK4/6 Pyrazole Analog->CDK2 Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_advanced Advanced Characterization s1 Synthesize Analogs s2 Purify by Chromatography s1->s2 s3 Characterize (NMR, MS) s2->s3 b1 In Vitro Kinase Assay (IC50 Determination) s3->b1 Test Compounds b2 Cell Viability Assay (MTT) (Cytotoxicity, IC50) s3->b2 Test Compounds b3 Identify Hit Compounds b1->b3 b2->b3 c1 Cell Cycle Analysis (Flow Cytometry) b3->c1 Characterize Hits c2 Western Blot (Target Modulation) b3->c2 Characterize Hits c3 Lead Optimization c1->c3 c2->c3

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives via Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives, a key scaffold in medicinal chemistry, through various cyclocondensation reactions. Pyrazole and its derivatives are integral components in a wide array of pharmaceuticals, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1] This document outlines established methodologies, including the classical Knorr synthesis and modern microwave-assisted techniques, to facilitate the efficient synthesis of diverse pyrazole libraries for drug discovery and development.

Overview of Cyclocondensation Reactions for Pyrazole Synthesis

The most prevalent and versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine derivative.[2][3] This approach allows for the construction of the five-membered heterocyclic ring with various substituents, depending on the nature of the starting materials. The two primary classes of 1,3-dielectrophiles used are 1,3-dicarbonyl compounds and α,β-unsaturated carbonyl compounds.

Knorr Pyrazole Synthesis: Reaction of 1,3-Dicarbonyl Compounds with Hydrazines

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) with a hydrazine.[2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4] When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomeric products.[2]

Reaction Pathway: Knorr Pyrazole Synthesis

Knorr_Pathway Start 1,3-Dicarbonyl Compound Intermediate1 Hydrazone Intermediate Start->Intermediate1 + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole Derivative Intermediate2->Product - H2O (Dehydration) Knorr_Workflow Start Start Mix Mix Ethyl Acetoacetate, Phenylhydrazine, and Glacial Acetic Acid Start->Mix Heat Heat on Boiling Water Bath (1 hour) Mix->Heat Cool Cool to Room Temperature Heat->Cool AddEther Add Diethyl Ether and Stir Vigorously Cool->AddEther Filter Filter and Wash with Diethyl Ether AddEther->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize End End Recrystallize->End Microwave_Workflow Start Start Mix Mix Chalcone, Hydrazine Hydrate, Ethanol, and Acetic Acid in Microwave Vessel Start->Mix Microwave Microwave Irradiation (e.g., 360W, 5-10 min, 120°C) Mix->Microwave Cool Cool to Room Temperature Microwave->Cool Precipitate Induce Precipitation (if necessary) Cool->Precipitate Filter Filter and Wash with Cold Water Precipitate->Filter Product Precipitates Recrystallize Recrystallize from Suitable Solvent Filter->Recrystallize End End Recrystallize->End

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient synthesis of pyrazole compounds utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation has emerged as a powerful technique in synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity.[1][2][3][4] The protocols outlined below are designed to be readily implemented in a laboratory setting for the rapid generation of diverse pyrazole libraries, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][5][6]

Advantages of Microwave-Assisted Pyrazole Synthesis

Microwave-assisted synthesis has demonstrated considerable benefits for the preparation of pyrazole scaffolds:

  • Reduced Reaction Times: Reactions that typically require several hours of conventional heating can often be completed in a matter of minutes using microwave irradiation.[5][7][8][9]

  • Higher Yields: Microwave heating can lead to improved reaction yields by minimizing the formation of side products.[8][9]

  • Energy Efficiency: The direct heating of the reaction mixture by microwaves is more energy-efficient compared to conventional heating methods.[3]

  • Green Chemistry: The use of microwave technology often aligns with the principles of green chemistry by reducing solvent consumption and energy usage.[10][11][12]

Protocol 1: One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolone Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of 4-arylidenepyrazolone derivatives from a β-ketoester, a hydrazine, and an aldehyde under solvent-free conditions using microwave irradiation.[6][13] This method is notable for its operational simplicity and high efficiency.[6]

Experimental Workflow:

reagents Combine: - β-Ketoester - Hydrazine - Aldehyde mw Microwave Irradiation reagents->mw Place in microwave reactor workup Work-up: - Cool to room temperature - Triturate with ethyl acetate mw->workup After irradiation filtration Filtration workup->filtration product 4-Arylidenepyrazolone Product filtration->product

Caption: Workflow for the one-pot synthesis of 4-arylidenepyrazolones.

Quantitative Data:

Reactant/ParameterValue
β-Ketoester (e.g., Ethyl Acetoacetate)0.45 mmol
Hydrazine (e.g., 3-Nitrophenylhydrazine)0.3 mmol
Aldehyde (e.g., 3-Methoxy-4-ethoxy-benzaldehyde)0.3 mmol
Microwave Power420 W
Irradiation Time10 min
Yield51-98%[6][13]

Detailed Methodology:

  • In a suitable microwave reaction vessel, combine the β-ketoester (0.45 mmol), hydrazine (0.3 mmol), and aldehyde (0.3 mmol).

  • The reaction is performed without any solvent.

  • Place the vessel in the microwave reactor and irradiate at a power of 420 W for 10 minutes.[13]

  • After the irradiation is complete, allow the reaction mixture to cool to room temperature.

  • The resulting solid is then triturated with ethyl acetate.

  • Collect the solid product by suction filtration to afford the desired 4-arylidenepyrazolone.[13]

Protocol 2: Synthesis of Quinolin-2(1H)-one-Based Pyrazole Derivatives

This protocol outlines the synthesis of quinolin-2(1H)-one-based pyrazole derivatives via a cyclocondensation reaction between a quinolin-2(1H)-one-based α,β-unsaturated ketone and an arylhydrazine in the presence of acetic acid under microwave irradiation.[7]

Experimental Workflow:

reagents Combine: - Quinolin-2(1H)-one-based α,β-unsaturated ketone - Arylhydrazine - Acetic Acid mw Microwave Irradiation reagents->mw Place in microwave reactor workup Work-up: - Cool to room temperature - Pour into crushed ice mw->workup After irradiation filtration Filtration and Washing workup->filtration product Quinolin-2(1H)-one-based Pyrazole Product filtration->product

Caption: Workflow for the synthesis of quinolin-2(1H)-one-based pyrazoles.

Quantitative Data:

Reactant/ParameterValue
Quinolin-2(1H)-one-based α,β-unsaturated ketone1 mmol
Arylhydrazine1.2 mmol
SolventAcetic Acid
Microwave Power360 W
Temperature120 °C
Irradiation Time7-10 min
Yield68-86%[7]

Detailed Methodology:

  • In a microwave-safe reaction vessel, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the arylhydrazine (1.2 mmol) in acetic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a power of 360 W, maintaining a temperature of 120 °C for 7-10 minutes.[7]

  • Upon completion of the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the quinolin-2(1H)-one-based pyrazole derivative.

Protocol 3: Multi-component Green Synthesis of Pyrazol-5-ol Derivatives

This protocol describes an environmentally friendly, multi-component synthesis of 3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol using graphene oxide as a recyclable catalyst in water under microwave irradiation.[14]

Experimental Workflow:

reagents Combine: - Hydrazine hydrate - Ethyl acetoacetate - β-nitrostyrene - Graphene Oxide - Water mw Microwave Irradiation reagents->mw Place in microwave reactor workup Work-up: - Cool to room temperature mw->workup After irradiation filtration Filtration and Washing workup->filtration product Pyrazol-5-ol Product filtration->product

Caption: Workflow for the green synthesis of pyrazol-5-ol derivatives.

Quantitative Data:

Reactant/ParameterValue
Hydrazine hydrate1 mmol
Ethyl acetoacetate1 mmol
β-nitrostyrene1 mmol
CatalystGraphene Oxide (0.05 wt%)
SolventWater
Microwave Power180 W
Irradiation Time4 min
Yieldup to 95%[14]

Detailed Methodology:

  • In a microwave reaction vessel, add hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), β-nitrostyrene (1 mmol), and graphene oxide (0.05 wt%) to water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power of 180 W for 4 minutes.[14]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the solid product by filtration, wash with water, and dry to yield the 3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol.

These protocols provide a starting point for the microwave-assisted synthesis of pyrazole compounds. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results. The use of dedicated microwave synthesis equipment is recommended for safe and reproducible reaction conditions.[9][15]

References

Application Notes and Protocols for Antimicrobial Activity Testing of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial potential of the novel synthetic compound, 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine. The protocols detailed below are based on established antimicrobial susceptibility testing methods and draw upon existing research on related pyrazole derivatives.

Introduction

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound this compound belongs to this promising class of heterocyclic compounds. This document outlines the experimental procedures to determine its efficacy against various bacterial and fungal strains.

Putative Mechanism of Action

While the specific molecular targets of this compound are yet to be fully elucidated, many pyrazole derivatives have been shown to exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents.[5][6][7] Inhibition of these enzymes leads to disruption of DNA synthesis and ultimately, bacterial cell death. Molecular docking studies on similar pyrazole compounds have suggested that the pyrazole ring plays a crucial role in binding to the active sites of these enzymes.[5][8]

G cluster_compound Antimicrobial Compound cluster_bacterium Bacterial Cell Pyrazole_Derivative This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Pyrazole_Derivative->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (ParC/ParE) Pyrazole_Derivative->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication relaxes supercoils Topo_IV->DNA_Replication decatenates chromosomes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death G Start Start Prepare_Compound Prepare stock solution of This compound Start->Prepare_Compound Serial_Dilution Perform 2-fold serial dilutions in a 96-well microtiter plate with broth Prepare_Compound->Serial_Dilution Inoculate_Plate Inoculate each well with the microbial suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at the appropriate temperature and duration Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or use a plate reader to determine growth Incubate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End G Start Start Prepare_Plates Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar) Start->Prepare_Plates Inoculate_Plates Inoculate the entire surface of the agar with a standardized microbial suspension Prepare_Plates->Inoculate_Plates Create_Wells Create wells in the agar using a sterile cork borer Inoculate_Plates->Create_Wells Add_Compound Add a known concentration of the test compound solution to each well Create_Wells->Add_Compound Incubate Incubate the plates under appropriate conditions Add_Compound->Incubate Measure_Zones Measure the diameter of the zone of inhibition around each well Incubate->Measure_Zones End End Measure_Zones->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine synthesis.

Troubleshooting Guide

Low product yield is a common issue in the synthesis of this compound. This guide addresses specific problems you may encounter during the reaction of 3-cyclopropyl-3-oxopropanenitrile and phenylhydrazine.

Q1: My reaction has a very low yield or has failed completely. What are the potential causes and solutions?

Possible Causes:

  • Poor Quality of Starting Materials: Impurities in either 3-cyclopropyl-3-oxopropanenitrile or phenylhydrazine can significantly inhibit the reaction. Phenylhydrazine is particularly susceptible to oxidation, which can be identified by a dark coloration.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

  • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature. Too low a temperature can lead to a sluggish or stalled reaction, while too high a temperature can promote side reactions and decomposition.

  • Inappropriate Solvent: The choice of solvent is crucial for ensuring the reactants are fully dissolved and can interact effectively.

  • Incorrect pH: The pH of the reaction medium can influence the nucleophilicity of phenylhydrazine and the stability of the intermediate hydrazone.

Solutions:

  • Ensure Purity of Starting Materials:

    • Use freshly distilled or high-purity phenylhydrazine.

    • Verify the purity of 3-cyclopropyl-3-oxopropanenitrile via techniques like NMR or GC-MS.

  • Optimize Stoichiometry:

    • Typically, a slight excess (1.1 to 1.2 equivalents) of phenylhydrazine is used to ensure the complete consumption of the β-ketonitrile.

  • Systematic Temperature Screening:

    • Start with reactions at room temperature and gradually increase to reflux, monitoring the reaction progress at each stage using Thin Layer Chromatography (TLC).

  • Solvent Selection:

    • Ethanol is a commonly used solvent for this type of condensation. Other protic or aprotic solvents such as methanol, isopropanol, or acetonitrile can also be tested.

  • pH Adjustment:

    • The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction. Conversely, if phenylhydrazine hydrochloride is used, a mild base like sodium acetate may be required to liberate the free base.

Q2: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?

Possible Side Product:

  • Regioisomer Formation: The reaction between an unsymmetrical β-ketonitrile and phenylhydrazine can potentially yield two regioisomers: this compound and 5-cyclopropyl-1-phenyl-1H-pyrazol-3-amine. The desired product is typically the kinetically favored one.

Solutions to Minimize Regioisomer Formation:

  • Solvent Effects: The choice of solvent can influence regioselectivity. Non-polar solvents may favor the formation of one isomer over the other.

  • Temperature Control: Running the reaction at a lower temperature may increase the selectivity for the desired kinetic product.

  • Purification: Careful column chromatography can be used to separate the desired isomer from the unwanted one.

Q3: The reaction mixture has turned dark brown or black, and I am getting a low yield of impure product. What is happening?

Possible Cause:

  • Decomposition of Phenylhydrazine: Phenylhydrazine and its salts can decompose, especially at elevated temperatures or in the presence of air, leading to the formation of colored impurities.

Solutions:

  • Use Fresh Phenylhydrazine: As mentioned, ensure the purity and freshness of the phenylhydrazine.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Controlled Heating: Avoid excessive heating and prolonged reaction times.

  • Purification: The crude product may require purification by column chromatography followed by recrystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a condensation reaction between the carbonyl group of 3-cyclopropyl-3-oxopropanenitrile and the terminal nitrogen of phenylhydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization.

Q2: What analytical techniques can I use to monitor the reaction progress and characterize the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and check for the presence of isomers or impurities.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Melting Point: To assess the purity of the final product.

Q3: What are the typical reaction conditions for this synthesis?

While specific conditions can vary, a general starting point is to react 3-cyclopropyl-3-oxopropanenitrile with a slight excess of phenylhydrazine in a protic solvent like ethanol at reflux for several hours. The addition of a catalytic amount of acetic acid is often beneficial.

Q4: How can I purify the crude this compound?

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials, isomers, and other impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is commonly used.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further purify the product.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield (Hypothetical Data)

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux675
MethanolReflux670
IsopropanolReflux865
AcetonitrileReflux860
TolueneReflux1250

Note: This data is illustrative and actual results may vary depending on specific experimental conditions.

Experimental Protocols

1. Synthesis of 3-cyclopropyl-3-oxopropanenitrile

A detailed protocol for the synthesis of the starting material, 3-cyclopropyl-3-oxopropanenitrile, can be adapted from known procedures for similar β-ketonitriles. One common method involves the reaction of a cyclopropyl methyl ketone with a source of cyanide, such as through a Claisen condensation with ethyl cyanoacetate followed by decarboxylation.

2. Synthesis of this compound

  • Materials:

    • 3-cyclopropyl-3-oxopropanenitrile (1.0 eq)

    • Phenylhydrazine (1.1 eq)

    • Ethanol (solvent)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyclopropyl-3-oxopropanenitrile and ethanol.

    • Stir the mixture until the starting material is completely dissolved.

    • Add phenylhydrazine to the solution, followed by a few drops of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

    • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

    • Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 3-cyclopropyl-3-oxopropanenitrile dissolve Dissolve in Ethanol start1->dissolve start2 Phenylhydrazine add_reagents Add Phenylhydrazine & Acetic Acid (cat.) start2->add_reagents dissolve->add_reagents reflux Reflux (4-8h) add_reagents->reflux cool Cool to RT reflux->cool concentrate Concentrate cool->concentrate chromatography Column Chromatography concentrate->chromatography recrystallize Recrystallize chromatography->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Impure Starting Materials problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Side Reactions (e.g., Isomerization) problem->cause3 solution1a Purify/Verify Starting Materials cause1->solution1a solution2a Optimize Temperature, Time, & Solvent cause2->solution2a solution3a Control Reaction Conditions (T, pH) cause3->solution3a solution3b Purify by Chromatography cause3->solution3b

Caption: Troubleshooting logic for low yield in the synthesis.

overcoming solubility issues with 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine in experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous assay buffer?

A1: Precipitation is a common issue for compounds with aromatic rings and low polarity, such as the phenylpyrazole scaffold. Several factors can contribute to this:

  • Low Aqueous Solubility: The compound likely has inherently low water solubility. The predicted XlogP value, a measure of lipophilicity, for the parent compound 3-cyclopropyl-1H-pyrazol-5-amine is 0.4, and the addition of a phenyl group increases this lipophilicity significantly, reducing aqueous solubility.[1]

  • Solvent Shock: When a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous buffer, the compound can rapidly precipitate if the final solvent concentration cannot maintain its solubility. This is a common phenomenon known as the "solvent shift" method.[2]

  • Buffer Composition: The pH, ionic strength, and presence of salts in your buffer can all influence the solubility of the compound.

  • Temperature: Changes in temperature during the experiment can affect solubility, sometimes leading to precipitation.

Q2: What is the best solvent to use for my stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[3] However, it's crucial to be aware of its potential effects on your specific assay.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies significantly.

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though some robust lines may tolerate up to 1%.[4] It is highly recommended to keep the final DMSO concentration at or below 0.1% if possible.[5]

  • Critical Note: Always run a vehicle control experiment with your specific cell line to determine the highest non-toxic concentration of DMSO.[4] Concentrations above 1% are often toxic and can damage cell membranes, induce apoptosis, and cause oxidative stress.[4][5] DMSO can also directly interfere with assay components or bind to target proteins.[6]

Q4: Can I use other solvents besides DMSO?

A4: Yes, if DMSO is problematic for your assay, other organic solvents can be considered. However, they often have higher volatility or cytotoxicity. Common alternatives include ethanol, methanol, and dimethylformamide (DMF).[3] Always perform a solvent tolerance test for any new solvent with your assay system.

Troubleshooting Guides

This section provides systematic approaches to diagnose and solve solubility issues.

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

This is a classic sign of poor kinetic solubility. The workflow below outlines a systematic approach to resolving this issue.

G start Start: Compound Precipitation in Aqueous Buffer check_dmso Verify Final DMSO Concentration start->check_dmso dmso_ok Is DMSO concentration as low as possible (e.g., <0.5%)? check_dmso->dmso_ok reduce_dmso Action: Lower final DMSO concentration dmso_ok->reduce_dmso No try_cosolvent Strategy 1: Use a Co-solvent (e.g., PEG400, Propylene Glycol) dmso_ok->try_cosolvent Yes try_excipient Strategy 2: Use a Solubilizing Excipient dmso_ok->try_excipient Yes reduce_dmso->check_dmso run_sol_assay Action: Perform Kinetic Solubility Assay to Confirm try_cosolvent->run_sol_assay excipient_choice Select Excipient: - Cyclodextrins (HP-β-CD) - Surfactants (Tween-80) try_excipient->excipient_choice excipient_choice->run_sol_assay proceed Proceed with Optimized Assay Conditions run_sol_assay->proceed

Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Assay results are inconsistent or show poor dose-response curves.

This may be due to partial precipitation or compound aggregation at higher concentrations, effectively lowering the available concentration of the monomeric, active compound.

Troubleshooting Steps:

  • Visual Inspection: Centrifuge your assay plates. Do you see a pellet? Even a faint pellet indicates precipitation.

  • Kinetic Solubility Assay: Perform a formal kinetic solubility assay (see protocol below) to determine the actual solubility limit in your specific assay buffer.

  • Incorporate Surfactants: Add a low concentration of a non-ionic surfactant, such as Triton X-100 (0.01%) or Tween-20, to your assay buffer. This can help break down small aggregates and improve solubility.

  • Consider Co-solvents: The use of co-solvents like polyethylene glycol (PEG) or propylene glycol can enhance solubility.[7][8] However, their compatibility with the specific biological assay must be verified.

Solubilization Strategies & Data

For challenging compounds like this compound, advanced formulation strategies may be necessary.

Strategy 1: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[7]

Co-solventTypical Starting Conc.ProsCons
DMSO < 0.5%Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5%; assay interference.[4][5]
Ethanol 1-5%Less toxic than DMSO for some cell lines.More volatile; can denature some proteins.
PEG 400 5-10%Low toxicity; commonly used in vivo formulations.Can increase viscosity of the solution.
Propylene Glycol 5-10%Good safety profile.May not be as effective as other co-solvents.
Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[11]

G cluster_2 Soluble Inclusion Complex compound 3-cyclopropyl-1-phenyl- 1H-pyrazol-5-amine (Hydrophobic) plus + cyclodextrin Cyclodextrin (HP-β-CD) Hydrophilic Exterior Hydrophobic Cavity complex Soluble Complex (Compound inside CD cavity) cyclodextrin->complex

Caption: Encapsulation by a cyclodextrin to form a soluble complex.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is used to determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[12][13][14]

Materials:

  • This compound (10 mM stock in 100% DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Clear 96- or 384-well microplates

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO directly in a microplate.

  • Dispense into Buffer: In a new microplate, add the assay buffer.

  • Transfer Compound: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO compound plate to the buffer plate. This will create a range of final compound concentrations with a fixed final DMSO percentage.

  • Mix and Incubate: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Measure Scattering: Read the plate on a nephelometer. An increase in light scattering relative to buffer-only controls indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering.

Protocol 2: DMSO Tolerance Test for Cell-Based Assays

This protocol determines the maximum concentration of DMSO that can be used in your cell-based assay without causing cytotoxicity.

Materials:

  • Your specific cell line of interest

  • Cell culture medium and supplements

  • Sterile 96-well clear-bottom plates (for imaging) or opaque plates (for luminescence assays)

  • 100% DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)

Procedure:

  • Seed Cells: Seed your cells in a 96-well plate at the density used for your main experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in cell culture medium. Typical final concentrations to test range from 5% down to 0.01%. Include a "medium only" control (0% DMSO).

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions and read the plate on a suitable plate reader.

  • Data Analysis: Normalize the results to the "medium only" control (set to 100% viability). The highest DMSO concentration that does not cause a significant drop in viability (e.g., maintains >90% viability) is your acceptable limit.[4]

References

Technical Support Center: Purification Techniques for Pyrazole Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the purification of pyrazole synthesis products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazole synthesis, and how can I identify them?

A1: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method.[1] Common byproducts encountered include:

  • Regioisomers: These are structural isomers that differ in the placement of substituents on the pyrazole ring. Their formation is common when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazines may remain in the crude product.

  • Colored Impurities: Side reactions involving the hydrazine starting material can often lead to yellow or red colored impurities.[1]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazoline intermediates.

Identification of these byproducts is typically achieved through a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your crude product. Multiple spots indicate the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The presence of regioisomers can be identified by duplicate sets of peaks for the desired product. Unreacted starting materials will also show their characteristic signals. Pyrazoline intermediates will have distinct aliphatic proton signals that are absent in the aromatic pyrazole product.

    • ¹³C NMR: Similar to ¹H NMR, this technique can confirm the presence of isomers and other byproducts through a higher than expected number of carbon signals.

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture. Regioisomers will have the same molecular weight, but their fragmentation patterns may differ, aiding in their identification. Unreacted starting materials and other byproducts will have different molecular weights. The pyrazole fragmentation in GC-MS often involves two key processes: the expulsion of HCN and the loss of N₂.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating and identifying volatile byproducts.

Q2: My pyrazole compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the "good" solvent (the one in which your compound is soluble) to the hot solution. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[4]

  • Lower the Crystallization Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Using an insulated container can help with gradual cooling.[4]

  • Change the Solvent System: Experiment with different solvents or mixed solvent systems. A solvent with a lower boiling point might be beneficial.[4] Common solvent systems for pyrazole recrystallization include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[4]

  • Use a Seed Crystal: If you have a small amount of the pure, solid product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[4]

Q3: How can I separate regioisomers of a pyrazole derivative?

A3: The separation of regioisomers is a common challenge in pyrazole synthesis. The most effective methods are:

  • Column Chromatography: This is the most widely used technique for separating regioisomers. Careful selection of the stationary phase (silica gel is common) and the eluent system is crucial for achieving good separation.[2]

  • Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. It involves multiple, sequential recrystallization steps to enrich one isomer.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool. It offers higher resolution than standard column chromatography.

Q4: My reaction mixture and crude product are highly colored (yellow/red). How can I remove these colored impurities?

A4: Colored impurities often arise from side reactions of the hydrazine starting material. Here are some effective purification strategies:

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic, colored impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1]

  • Recrystallization: Often, colored impurities are present in small amounts and will remain in the mother liquor during recrystallization, leading to a purer, colorless product.[1]

Data Presentation

Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis

Purification MethodPurity of Final Product (by GC-MS)Yield (%)Key Byproducts Removed
Direct Recrystallization85%70%Minor colored impurities
Column Chromatography>98%55%Regioisomer, unreacted starting material
Acid-Base Extraction followed by Recrystallization95%65%Hydrazine-related impurities, colored byproducts

Note: Data is illustrative and will vary depending on the specific pyrazole derivative and reaction conditions.

Table 2: Common Solvents for Pyrazole Recrystallization

Solvent/Solvent SystemPolarityNotes
Ethanol, Methanol, IsopropanolHighGood for many polar pyrazole derivatives.
Ethyl AcetateMediumA versatile solvent for a range of pyrazoles.
Cyclohexane, Petroleum EtherLowSuitable for less polar pyrazole derivatives.
Ethanol/WaterHigh (Mixed)A common and effective mixed-solvent system.
Hexane/Ethyl AcetateLow to Medium (Mixed)Useful for adjusting polarity to achieve optimal crystallization.
Hexane/AcetoneLow to Medium (Mixed)Another versatile mixed-solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole will be in the aqueous layer.

  • Collection of Aqueous Layer: Drain the lower aqueous layer into a clean flask. For a thorough extraction, you can wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.

  • Basification and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The purified pyrazole should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Alternatively, if the pyrazole is an oil or does not precipitate, extract it back into an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.

Protocol 3: Column Chromatography for Regioisomer Separation
  • TLC Analysis: Develop a suitable solvent system using TLC. The goal is to find a solvent mixture (e.g., a ratio of hexane and ethyl acetate) that gives good separation between the two regioisomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain each of the separated regioisomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified regioisomers.

Mandatory Visualization

Purification_Workflow Start Crude Pyrazole Product TLC TLC Analysis to Assess Purity and Number of Components Start->TLC Decision1 Major Impurities Present? TLC->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Minor impurities / single major product ColumnChrom Column Chromatography Decision1->ColumnChrom Regioisomers / multiple byproducts AcidBase Acid-Base Extraction Decision1->AcidBase Basic/acidic impurities PureProduct Pure Pyrazole Product Recrystallization->PureProduct Recrystallization->PureProduct ColumnChrom->PureProduct AcidBase->Recrystallization

Caption: General workflow for the purification of pyrazole compounds.

Recrystallization_Troubleshooting Start Recrystallization Attempt Issue Issue Encountered? Start->Issue OilingOut Compound 'Oils Out' Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes NoCrystals No Crystals Form Issue->NoCrystals Yes Success Successful Crystallization Issue->Success No Solution_Oiling 1. Increase solvent volume 2. Slow cooling 3. Change solvent 4. Use seed crystal OilingOut->Solution_Oiling Solution_Yield 1. Minimize hot solvent 2. Thoroughly cool solution 3. Check solvent choice LowYield->Solution_Yield Solution_NoCrystals 1. Scratch flask 2. Add seed crystal 3. Concentrate solution 4. Change solvent NoCrystals->Solution_NoCrystals Solution_Oiling->Success Solution_Yield->Success Solution_NoCrystals->Success

Caption: Troubleshooting guide for common recrystallization issues.

Regioisomer_Separation Start Mixture of Regioisomers TLC_Screen TLC Solvent Screen Start->TLC_Screen Separation_Decision Good Separation on TLC? TLC_Screen->Separation_Decision Column_Chrom Column Chromatography Separation_Decision->Column_Chrom Yes Fractional_Recryst Fractional Recrystallization Separation_Decision->Fractional_Recryst No, but solubility difference suspected Prep_HPLC Preparative HPLC Separation_Decision->Prep_HPLC No, difficult separation Isolated_Isomers Isolated Regioisomers Column_Chrom->Isolated_Isomers Fractional_Recryst->Isolated_Isomers Prep_HPLC->Isolated_Isomers

Caption: Decision workflow for separating pyrazole regioisomers.

References

optimizing reaction conditions for pyrazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize pyrazole ring formation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the pyrazole ring, and what is its general mechanism?

The most prevalent and classic method for pyrazole ring synthesis is the Knorr pyrazole synthesis.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] The reaction is typically acid-catalyzed and proceeds through several key steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1]

  • Intermediate Formation: A molecule of water is eliminated to form a hydrazone or an enamine intermediate.[1][4]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[1]

  • Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[1]

Knorr_Mechanism reagents 1,3-Dicarbonyl Compound + Hydrazine intermediate1 Hydrazone/ Enamine Intermediate reagents->intermediate1 Condensation (-H2O) intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole intermediate2->product Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yield is a frequent issue in pyrazole synthesis and can be attributed to several factors, including suboptimal reaction conditions, reagent stability, or competing side reactions. A systematic approach to troubleshooting is recommended.

Potential causes and solutions include:

  • Reagent Quality: Ensure the purity and stability of the hydrazine reagent, as it can degrade over time.

  • Stoichiometry: Using an excess of hydrazine (e.g., 2 equivalents) can sometimes improve yields, particularly if the dicarbonyl compound is the limiting reagent.[1]

  • Catalyst: The reaction is often catalyzed by acid.[5] Ensure the appropriate catalyst is used at the correct loading. For some variations, Lewis acids like lithium perchlorate or nano-ZnO have been shown to be effective.[3][6]

  • Temperature: Reaction temperature can significantly impact yield. Optimization may be required, with some reactions proceeding well at room temperature while others require heating.[6][7]

  • Solvent: The choice of solvent is crucial. While polar protic solvents like ethanol are common, aprotic dipolar solvents (e.g., DMF, DMAc) have shown better results in some cases, especially for regioselective syntheses.[3]

Low_Yield_Troubleshooting start Low Reaction Yield check_reagents Check Reagent Purity (Hydrazine, Dicarbonyl) start->check_reagents optimize_stoichiometry Optimize Stoichiometry (e.g., excess hydrazine) check_reagents->optimize_stoichiometry Reagents OK improved_yield Improved Yield check_reagents->improved_yield Impurity Found & Purified optimize_conditions Optimize Reaction Conditions optimize_stoichiometry->optimize_conditions No Improvement optimize_stoichiometry->improved_yield Yield Improved analyze_side_products Analyze for Side Products (e.g., regioisomers) optimize_conditions->analyze_side_products No Improvement optimize_conditions->improved_yield Yield Improved analyze_side_products->improved_yield Isolation Optimized

Caption: Troubleshooting workflow for low reaction yield.

Q3: I am observing the formation of multiple products. What could be the reason?

The formation of multiple products often points to a lack of regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[6] This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two different carbonyl carbons.

To control regioselectivity, you can:

  • Modify the Substrates: The electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine can influence which carbonyl group is preferentially attacked.

  • Optimize Reaction Conditions: The choice of solvent and catalyst can significantly impact the regiochemical outcome. For instance, using aprotic dipolar solvents in an acidic medium has been reported to improve regioselectivity.[3]

Q4: The reaction is very slow or not proceeding at all. What should I check?

If the reaction is sluggish or fails to start, consider the following:

  • Catalyst: Many pyrazole syntheses require a catalyst, often an acid, to proceed efficiently.[5] Reactions attempted without a catalyst may not proceed at all.[6]

  • Temperature: While some reactions occur at room temperature, others require heating to overcome the activation energy barrier. A temperature-controlled study can help determine the optimal condition.[7][8]

  • Solvent: The solvent plays a critical role in reactant solubility and reaction rate. Ensure your starting materials are soluble in the chosen solvent. In some cases, solvent-free conditions or the use of green solvents like deep eutectic solvents (DESs) can accelerate reaction rates.[9][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low or No Product Formation Inactive catalyst or no catalyst used.Add a suitable acid catalyst (e.g., acetic acid) or a reported Lewis acid.[5][6]
Low reaction temperature.Gradually increase the reaction temperature. Monitor reaction progress by TLC.[12]
Poor quality or degraded hydrazine.Use fresh, high-purity hydrazine or hydrazine salt.
Formation of Multiple Products Use of an unsymmetrical 1,3-dicarbonyl leading to regioisomers.Modify the solvent system (e.g., switch from ethanol to DMF or DMAc).[3] Adjust the catalyst. Characterize all products to identify isomers.
Reaction Mixture Discoloration Impurities in starting materials or side reactions involving hydrazine.Purify starting materials. Run the reaction under an inert atmosphere (e.g., nitrogen).[13] Use a silica plug to remove colored impurities during workup.[13]
Product is an Oil / Fails to Crystallize Product may be too soluble in the workup or crystallization solvent.Change the solvent for workup/crystallization. Try adding an anti-solvent (e.g., water to an alcohol solution) to induce precipitation.[12][14] Cool the solution in an ice bath.[14]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, a variation of the Knorr synthesis.[12][14]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1 equivalent) and hydrazine hydrate (6 mmol, 2 equivalents).[12][14]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[12][14]

  • Heating: Place a stir bar in the vial and heat the reaction on a hot plate to approximately 100°C with stirring.[12][14]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexane) until the limiting reagent (ethyl benzoylacetate) is consumed (approx. 1 hour).[12][15]

  • Work-up and Crystallization: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring. Turn off the heat and allow the solution to cool slowly for 30 minutes to facilitate product precipitation.[12][14]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry.[12][14]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Ethyl Benzoylacetate & Hydrazine Hydrate B Add 1-Propanol & Acetic Acid A->B C Heat to 100°C with Stirring B->C D Monitor by TLC C->D E Add Water to Hot Mixture D->E Starting Material Consumed F Cool to Precipitate E->F G Filter and Wash Solid F->G H Air Dry Product G->H

Caption: Experimental workflow for pyrazolone synthesis.

Protocol 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether (for crystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[14]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[14]

  • Isolation: Cool the resulting syrup in an ice bath.

  • Crystallization: To induce crystallization, add a small amount of diethyl ether and stir vigorously.

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure product can be obtained by recrystallization from ethanol.

Data Summary

Optimizing reaction conditions is key to maximizing yield. The following table summarizes the effect of different catalysts and solvents on pyrazole synthesis yield, as compiled from various studies.

1,3-Dicarbonyl Hydrazine Catalyst Solvent Temp. Yield (%) Reference
Acetylacetone2,4-DinitrophenylhydrazineLiClO₄Ethylene GlycolRT70-95[6]
Ethyl AcetoacetatePhenylhydrazineNano-ZnOWater-95[3]
1,3-DiketonesArylhydrazines-N,N-DimethylacetamideRT59-98[6]
1,3-DiketonesSulfonyl HydrazidesNaCoMo Cluster--up to 99[6]
Trifluoromethylated YnonesAryl/Alkyl HydrazinesAgOTf (1 mol%)-RTup to 99[6]
2-Alkyl-1,3-diolsPhenylhydrazineRuH₂(PPh₃)₃CO / XantphosToluene-75[16]

References

Technical Support Center: Troubleshooting Unexpected Results in Pyrazole Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results encountered during pyrazole bioassays.

Troubleshooting Guides

This section provides troubleshooting guidance for common unexpected outcomes in pyrazole bioassays, with quantitative data summarized for easy comparison.

Issue 1: High Variability in IC50/EC50 Values Between Experiments

Question: My IC50/EC50 values for the same pyrazole compound are highly inconsistent across different experimental runs. What could be the cause?

Answer: High variability in potency values is a frequent issue and can originate from several factors, ranging from the compound itself to the assay conditions.

Possible Causes and Solutions:

  • Compound-Related Issues:

    • Inconsistent Solubility: Pyrazole derivatives often exhibit poor aqueous solubility. Precipitation of the compound can lead to a lower effective concentration in the assay, resulting in artificially high and variable IC50 values.

      • Solution: Ensure your compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions. Visually inspect for any precipitation. Consider using a lower final DMSO concentration (typically ≤0.5%) and including a vehicle control to account for solvent effects.[1] For particularly challenging compounds, pH adjustment or the use of co-solvents may be necessary.[1]

    • Compound Instability: Some pyrazole derivatives can be unstable in aqueous solutions, undergoing hydrolysis or degradation over time.[2]

      • Solution: Prepare fresh dilutions of your pyrazole compound for each experiment from a frozen stock. Protect from light if the compound is photosensitive.

  • Assay-Related Issues:

    • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability in cell-based assays.

      • Solution: Ensure a homogenous cell suspension before and during plating. To mitigate the "edge effect" (evaporation and temperature fluctuations in outer wells), consider not using the outer wells for experimental samples and instead filling them with sterile media.[3][4]

    • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in compound concentrations and cell numbers.

      • Solution: Use calibrated pipettes and proper pipetting techniques.

Table 1: Impact of Assay Conditions on IC50 Values for Pyrazole Derivatives (Hypothetical Data)

ParameterCondition A (Optimized)Condition B (Suboptimal)Likely Cause of Discrepancy
Final DMSO Concentration 0.1%1.0%Higher DMSO concentration may cause cell stress or compound precipitation, leading to a higher apparent IC50.
IC50 (µM) for Compound X 5.215.8
Cell Seeding Density 5,000 cells/well (uniform)Variable (clumped)Inconsistent cell numbers lead to unreliable assay readouts and variable IC50 values.
IC50 (µM) for Compound Y 2.78.1 ± 4.5
Compound Dilution Prep Freshly prepared24h at room temperatureCompound degradation over time can lead to a loss of potency and a higher IC50.
IC50 (µM) for Compound Z 10.535.2
Issue 2: No or Very Weak Activity Observed

Question: My pyrazole compound, which is expected to be active, is showing no or very weak activity in my bioassay. What should I check?

Answer: A lack of expected activity can be due to a variety of factors, from problems with the compound to issues with the biological system.

Possible Causes and Solutions:

  • Compound Inactivity:

    • Incorrect Structure or Purity: The synthesized compound may not be the correct structure or could be of low purity.

      • Solution: Verify the identity and purity of your compound using analytical methods such as NMR and mass spectrometry.

    • Degradation: The compound may have degraded due to improper storage.

      • Solution: Use a fresh vial of the compound or re-synthesize if necessary.

  • Assay System Problems:

    • Inactive Enzyme or Cells: The enzyme may have lost activity, or the cells may be unhealthy or from a high passage number.

      • Solution: Use a fresh batch of enzyme or a new vial of cells. Always include a positive control with a known inhibitor/activator to validate the assay system.

    • Incorrect Assay Conditions: The buffer pH, incubation time, or other assay parameters may not be optimal.

      • Solution: Review and optimize the assay protocol. Ensure the incubation time is sufficient to reach equilibrium.

Table 2: Troubleshooting Lack of Activity in a Pyrazole Kinase Inhibition Assay (Hypothetical Data)

Troubleshooting StepExpected Result (with Positive Control)Observed Result (with Test Compound)Possible Interpretation
Positive Control (Staurosporine) IC50 = 0.01 µMIC50 = 0.01 µMThe assay system (enzyme, buffer, detection) is working correctly.
Test Compound Purity Check >98% purity by HPLC75% purity with unknown peaksThe test compound is impure, and the actual concentration of the active molecule is lower than expected.
Enzyme Activity Check High signal with DMSO controlLow signal with DMSO controlThe enzyme has lost activity. Prepare a fresh enzyme stock.
ATP Concentration At Km value10x Km valueA high ATP concentration can outcompete the inhibitor, leading to a loss of apparent activity.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common sources of artifacts in pyrazole bioassays?

A1: Common sources of artifacts include compound precipitation due to low solubility, off-target effects, and interference with the assay detection method (e.g., autofluorescence). It is crucial to perform counter-screens and secondary assays to validate initial findings.

Q2: How can I mitigate the "edge effect" in my 96-well plate assays?

A2: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation and temperature fluctuations. To mitigate this, a common practice is to not use the outer wells for experimental samples. Instead, these wells should be filled with sterile media or buffer to create a more uniform environment across the plate.[3][4] Pre-incubating newly seeded plates at room temperature before placing them in a 37°C incubator can also help ensure a more even distribution of cells.[3]

Experimental Protocols

Q1: Can you provide a standard protocol for an MTT cell viability assay with a pyrazole compound?

A1: Yes, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[5]

Methodology: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in cell culture medium. The final DMSO concentration should typically be below 0.5%. Remove the old medium from the cells and add the medium containing the different concentrations of the pyrazole compound. Include vehicle control (medium with the same final DMSO concentration) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the compound concentration to determine the IC50 value.

Q2: What is a typical protocol for an in vitro enzyme inhibition assay for a pyrazole derivative?

A2: This protocol provides a general framework for determining the inhibitory activity of a pyrazole compound against a specific enzyme, such as a kinase or alcohol dehydrogenase.

Methodology: In Vitro Enzyme Inhibition Assay

  • Reagent Preparation: Prepare all necessary reagents, including the assay buffer, a stock solution of the enzyme, the substrate, and any required cofactors (e.g., ATP for kinases, NAD+ for dehydrogenases).

  • Compound Dilution: Prepare a serial dilution of the pyrazole test compound in DMSO.

  • Assay Reaction Setup:

    • In a multi-well plate, add the assay buffer.

    • Add the diluted test compound to the respective wells. Include wells with DMSO only (negative control for 100% enzyme activity) and a known inhibitor (positive control).

    • Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and cofactor, if applicable).

  • Signal Detection: Incubate the reaction for a specific period at a controlled temperature. The method of detection will depend on the assay. For example, in a kinase assay using a luminescent readout like ADP-Glo™, a reagent is added to measure the amount of ADP produced.[6] For an alcohol dehydrogenase assay, the production of NADH can be monitored by measuring the increase in absorbance at 340 nm.[7][8]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

Q1: Which signaling pathways are commonly targeted by pyrazole derivatives?

A1: Pyrazole-containing compounds have been shown to inhibit several key signaling pathways implicated in diseases like cancer and inflammation. These include:

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is crucial for cytokine signaling. Aberrant JAK/STAT signaling is linked to various cancers and inflammatory diseases. Several pyrazole derivatives have been developed as potent JAK inhibitors.[1][9][10]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12] Pyrazole-based compounds have been identified as inhibitors of ERK.[13][14]

  • PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway is a critical regulator of cell growth, metabolism, and survival. Dysregulation of this pathway is a common feature of many cancers.[15][16][17]

Q2: Can you provide diagrams of these signaling pathways and an experimental workflow?

A2: Yes, the following diagrams created using Graphviz illustrate these pathways and a general experimental workflow.

experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation in_vitro_assay In Vitro Assay (e.g., Kinase Inhibition) cell_viability Cell Viability Assay (e.g., MTT) in_vitro_assay->cell_viability Hit Compounds western_blot Western Blot (Pathway Analysis) cell_viability->western_blot Lead Compounds animal_model Animal Model western_blot->animal_model Candidate

General workflow for pyrazole bioassay screening.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene Pyrazole Pyrazole Inhibitor Pyrazole->JAK inhibits

Simplified JAK/STAT signaling pathway inhibition.

MAPK_ERK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->ERK inhibits

Simplified MAPK/ERK signaling pathway inhibition.

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Survival mTOR->Growth Pyrazole Pyrazole Inhibitor Pyrazole->PI3K inhibits

Simplified PI3K/Akt/mTOR pathway inhibition.

References

stability testing of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers and drug development professionals investigating the stability of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine in various solvents. The following information is intended to help in designing and interpreting stability studies, as well as troubleshooting common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: The stability of this compound in solution is likely influenced by several factors, including:

  • pH: The amine group and the pyrazole ring are susceptible to pH-dependent degradation. Acidic or basic conditions can catalyze hydrolysis or other reactions.[1][2]

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can affect the solubility and stability of the compound.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[1]

  • Light: Exposure to UV or visible light can lead to photolytic degradation.[1]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.[1][3]

Q2: What are the expected degradation pathways for a substituted aminopyrazole like this?

A2: While specific pathways for this molecule require experimental confirmation, pyrazole derivatives can undergo several types of degradation:

  • Hydrolysis: The amine group could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The pyrazole ring and the amine group are often susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[3][4]

  • Photodegradation: Aromatic systems and compounds with heteroatoms can be prone to degradation upon exposure to light.

Q3: I am observing rapid degradation of the compound in my formulation. What should I investigate first?

A3: Start by systematically evaluating the environmental factors. Is the formulation exposed to light? Is the pH of the solution appropriate? Could there be peroxide impurities in your excipients? A forced degradation study is the recommended approach to pinpoint the cause.[1][5]

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can separate the parent compound from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with a UV detector is a common technique. To develop such a method, you will need to generate degradation products through forced degradation studies and then optimize your chromatographic conditions (e.g., column, mobile phase, gradient) to achieve adequate separation.

Troubleshooting Guides

Issue 1: Poor Recovery of the Compound in Solution
Possible Cause Troubleshooting Step
Low Solubility Verify the solubility of the compound in the chosen solvent. Try a different solvent or a co-solvent system.
Adsorption to Container Use silanized glassware or polypropylene containers to minimize adsorption.
Rapid Degradation Immediately analyze a freshly prepared solution to establish a baseline. If recovery is still low, the compound may be highly unstable in that solvent.
Issue 2: Appearance of Unknown Peaks in Chromatogram During Stability Study
Possible Cause Troubleshooting Step
Degradation Products This is the expected outcome of a stability study. The goal is to identify and characterize these new peaks.
Contamination Analyze a blank (solvent without the compound) that has been subjected to the same stress conditions to rule out solvent degradation or external contamination.
Impurity in the Starting Material Analyze a sample of the initial, unstressed compound to ensure the new peaks are not pre-existing impurities.

Experimental Protocols

A forced degradation study is essential to understand the intrinsic stability of this compound.[1][3]

Protocol 1: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize before analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store a solid sample and a solution of the compound at 80°C for 1, 3, and 7 days.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Sample Analysis: Analyze the stressed samples at each time point using a suitable analytical method (e.g., HPLC).

Protocol 2: HPLC Method for Stability Testing

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance for the parent compound.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table should be populated with your experimental data from the forced degradation study.

Stress Condition Time (hours) % Parent Compound Remaining % Total Degradation Number of Degradants
0.1 M HCl, 60°C 2
4
8
24
0.1 M NaOH, 60°C 2
4
8
24
3% H₂O₂, RT 2
4
8
24
80°C (Solution) 24
72
168
Photolytic -

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradants (LC-MS, NMR) hplc->characterization

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent 3-cyclopropyl-1-phenyl- 1H-pyrazol-5-amine hydrolysis_prod Hydrolysis Products parent->hydrolysis_prod Acid/Base oxidation_prod Oxidation Products (e.g., N-oxides) parent->oxidation_prod Oxidant photolysis_prod Photolytic Products parent->photolysis_prod Light

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Scale-Up Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole derivatives?

A1: The primary safety concerns during the scale-up synthesis of pyrazole derivatives often revolve around the use of high-energy and toxic reagents, such as hydrazine and its derivatives.[1] Key concerns include:

  • Thermal Runaway: Condensation reactions involving hydrazine can be highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[1] The decreasing surface-area-to-volume ratio at larger scales makes heat dissipation less efficient.[2]

  • Decomposition: Hydrazine can decompose, sometimes explosively, particularly at elevated temperatures or in the presence of certain metals like copper, cobalt, and iron oxides.[1]

  • Toxicity: Hydrazine is a highly toxic compound, and exposure must be minimized through appropriate handling procedures and engineering controls.[1]

  • Flammability: Hydrazine has a wide flammability range and can ignite spontaneously when in contact with porous materials.[1]

  • Diazonium Intermediates: Syntheses involving diazotization steps are hazardous as diazonium species can be unstable and decompose rapidly, releasing nitrogen gas and causing pressure buildup.[3]

Q2: How can the exothermic nature of reactions be managed during scale-up?

A2: Managing exotherms is critical for a safe and successful scale-up. Effective strategies include:

  • Slow and Controlled Reagent Addition: A slow, dropwise addition of reactive reagents, like hydrazine hydrate, is crucial to control the rate of heat generation.[1][2]

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to effectively dissipate the heat produced during the reaction.[1]

  • Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of reaction. Dilute solutions are inherently safer.[1]

  • Use of a Base: The addition of a base, such as sodium acetate, can help mitigate the severity of exothermic events.[1]

  • Flow Chemistry: Transitioning from batch to a continuous flow process can significantly improve heat transfer and safety by reducing the reaction volume at any given time.[4][5][6]

Q3: What are common impurities in pyrazole synthesis, and how can they be minimized?

A3: Common impurities can include regioisomers, unreacted starting materials, and byproducts from side reactions.[1] The formation of regioisomers is a frequent issue when using unsymmetrical starting materials.[1][2] To minimize impurities:

  • Precise Control of Reaction Conditions: Strict control over temperature, reaction time, and stoichiometry can favor the formation of the desired product.[1]

  • Solvent and Catalyst Screening: Different solvents and catalysts can influence the regioselectivity of the reaction.[2]

  • Purification Methods: Purification is often achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a high-purity product.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature.- Ensure efficient mixing, as poor mixing can lead to localized "hot spots" or high reactant concentrations.[2]- Verify the quality and purity of starting materials.
Product loss during workup or purification.- Optimize extraction and recrystallization solvents and procedures.
Poor Regioselectivity Reaction conditions favor the formation of multiple isomers.[2]- Screen different solvents and catalysts to improve selectivity.[2]- Lowering the reaction temperature may enhance selectivity.[2]- Consider alternative synthetic routes that offer better regiochemical control.
Exothermic Runaway Poor heat dissipation at a larger scale.[2]- Immediately stop the addition of reagents.- Ensure maximum cooling is applied.- If necessary, quench the reaction with a suitable agent.- For future runs, reduce the rate of addition, increase solvent volume, and ensure the cooling system is adequate for the scale.[1]
Product Degradation The product may be unstable at elevated temperatures or in the presence of certain reagents.- Lower the reaction and purification temperatures.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.
Difficulty in Purification The product and impurities have similar physical properties.- Screen a variety of solvents for recrystallization.- For column chromatography, experiment with different solvent systems and stationary phases.[7]

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is based on a general procedure for the synthesis of pyrazolone derivatives.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (17 mmol) and phenylhydrazine (14 mmol).

  • Acid Addition: Add glacial acetic acid (5 mL).

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the reaction mixture to room temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent, or it can be recrystallized from a benzene-petroleum ether mixture to yield the pure compound.[1]

Protocol 2: Four-Component Synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is based on a representative multi-component reaction for pyrazole synthesis.[8]

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., piperidine, 5 mol%).

  • Reaction: Stir the mixture at room temperature or under reflux, depending on the specific substrates and catalyst used.

  • Monitoring: Monitor the reaction progress by TLC. Reaction times can vary from 20 minutes to several hours.

  • Workup: Upon completion, the precipitated solid product is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup - Combine starting materials and solvent - Heat to reflux start->reaction_setup reaction_monitoring Reaction Monitoring - Thin Layer Chromatography (TLC) reaction_setup->reaction_monitoring is_complete Is the reaction complete? reaction_monitoring->is_complete is_complete->reaction_monitoring No workup Workup - Cool to room temperature - Extraction/Quenching is_complete->workup Yes purification Purification - Column Chromatography or - Recrystallization workup->purification product_analysis Product Analysis - NMR, IR, Mass Spec - Melting Point purification->product_analysis end_product End: Pure Product product_analysis->end_product

Caption: A generalized experimental workflow for the synthesis and purification of pyrazole derivatives.

Troubleshooting_Logic start Problem Identified low_yield Low Yield start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity purification_issue Purification Difficulty start->purification_issue check_reaction Check Reaction Completion (TLC, etc.) low_yield->check_reaction screen_conditions Screen Reaction Conditions poor_selectivity->screen_conditions screen_solvents Screen Recrystallization Solvents purification_issue->screen_solvents optimize_chromatography Optimize Chromatography (Solvent System, Stationary Phase) purification_issue->optimize_chromatography incomplete Incomplete Reaction check_reaction->incomplete No check_workup Review Workup & Purification check_reaction->check_workup Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Mixing) incomplete->optimize_conditions optimize_workup Optimize Solvents & Procedures check_workup->optimize_workup optimize_selectivity Optimize Temp, Solvent, Catalyst screen_conditions->optimize_selectivity alt_route Consider Alternative Synthetic Route optimize_selectivity->alt_route

Caption: A troubleshooting decision tree for common issues in pyrazole synthesis scale-up.

References

avoiding regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of unsymmetrical pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it critical?

A1: Regioselectivity refers to the preference for forming one constitutional isomer (regioisomer) over another when a reaction can produce multiple products. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can yield two different pyrazole regioisomers. Controlling which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, physical properties, and subsequent reactivity.[1][3] Ensuring the selective synthesis of the desired isomer is therefore essential for efficiency in drug discovery and development.[1]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr synthesis is governed by a sensitive interplay of several factors:[1][2]

  • Electronic Effects : The initial attack of the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon of the 1,3-dicarbonyl compound.[1] For instance, a carbonyl carbon adjacent to a strong electron-withdrawing group, like a trifluoromethyl (-CF₃) group, is more reactive to nucleophilic attack.[1][4]

  • Steric Hindrance : Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block a reaction pathway, directing the nucleophilic attack to the less sterically hindered carbonyl group.[1][2]

  • Reaction pH : The acidity or basicity of the medium is critical. Acidic conditions can alter the nucleophilicity of the hydrazine's nitrogen atoms, influencing the initial site of attack.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent Choice : The solvent can dramatically impact regioselectivity. Polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the preference for one regioisomer.[1][4]

  • Temperature : Reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which can influence the final product ratio.[1]

Q3: How can I reliably distinguish between the two pyrazole regioisomers I've synthesized?

A3: Characterizing and distinguishing between pyrazole regioisomers requires a combination of spectroscopic techniques.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool. 1D ¹H and ¹³C NMR will show distinct chemical shifts for the protons and carbons of each isomer.[6]

  • 2D NMR (NOESY) : For unambiguous structural assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) is highly effective. It identifies protons that are close in space, allowing you to confirm the relative positions of substituents on the pyrazole ring and the N-substituent.[5][6]

  • X-ray Crystallography : If you can grow a suitable crystal of one of the isomers, X-ray crystallography provides the absolute, definitive structure.[6]

Q4: Are there alternative synthetic strategies to the classical Knorr condensation for achieving high regioselectivity?

A4: Yes, several methods have been developed to bypass or control the regioselectivity issues of the classical Knorr synthesis. These include:

  • [3+2] Cycloaddition Reactions : Reactions involving 1,3-dipolar cycloaddition, such as those between sydnones and alkynes or hydrazonyl chlorides with 1,3-dicarbonyl compounds, can offer high regioselectivity.[7][8][9]

  • Synthesis from α,β-Unsaturated Ketones : Reacting α,β-unsaturated ketones (chalcones) or acetylenic ketones with hydrazines can provide complementary regioselectivity to the Knorr synthesis.[3][10]

  • Use of Protecting Groups : A protecting group can be installed on one of the hydrazine's nitrogen atoms to direct the reaction, followed by deprotection. Alternatively, one can start with unsubstituted pyrazole, protect the N-H, functionalize the ring with complete regiocontrol, and then deprotect.[11][12]

Troubleshooting Guides

Issue 1: My reaction produced a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

This is a common problem when the electronic and steric differences between the two carbonyl groups in the 1,3-dicarbonyl compound are minimal.

Solutions:

  • Change the Solvent : This is often the most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol (TFE or HFIP) can dramatically increase regioselectivity, often favoring a single isomer.[4] These solvents can selectively solvate and stabilize one of the transition states over the other.[4]

  • Modify the Temperature : Lowering the reaction temperature may favor the kinetically controlled product, which could be a single isomer. Conversely, increasing the temperature could favor the thermodynamically more stable isomer. Experimentation is key.

  • Adjust the pH : Add a catalytic amount of acid (e.g., acetic acid) or a mild base (e.g., sodium acetate) to the reaction.[13] The change in pH can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls, thereby influencing the isomeric ratio.[1][2]

G start Start: Poor Regioselectivity (e.g., 1:1 Mixture) solvent Strategy 1: Change Solvent (Ethanol → TFE or HFIP) start->solvent Most Common First Step temp Strategy 2: Modify Temperature (Try Lower or Higher Temp) start->temp ph Strategy 3: Adjust pH (Add cat. Acid or Base) start->ph outcome Goal: Improved Regioisomeric Ratio (e.g., >10:1) solvent->outcome temp->outcome ph->outcome

Caption: A workflow for troubleshooting poor regioisomer ratios.

Issue 2: I have a mixture of regioisomers that are co-eluting during column chromatography. What are some effective purification strategies?

Separating regioisomers can be challenging due to their similar physical properties.[14]

Solutions:

  • Optimize Chromatography :

    • Solvent System Screening : Use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems with different polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find an eluent that provides the best possible separation.[14]

    • Switch Stationary Phase : If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

  • Crystallization : Attempt fractional crystallization from various solvents. Often, one regioisomer is less soluble or forms crystals more readily than the other, allowing for separation.

  • Derivatization/Salt Formation : Convert the pyrazole mixture into derivatives (e.g., by forming acid addition salts with HCl or H₂SO₄).[15] The different physical properties of the salts may allow for separation by crystallization, after which the pure isomer can be recovered by neutralization.[15]

Issue 3: I need to synthesize a specific pyrazole regioisomer and want to avoid a mixture from the start.

Proactive planning is the best strategy for achieving high regioselectivity.

Solutions:

  • Rational Substrate Design : Design your 1,3-dicarbonyl substrate to have significant electronic or steric differences between the two carbonyl groups. For example, use a bulky substituent (like tert-butyl) or a potent electron-withdrawing group (like -CF₃) to strongly direct the initial attack of the hydrazine.[1]

  • Use a Regioselective Synthetic Method : Instead of the classical Knorr synthesis, choose an alternative method known for high regioselectivity, such as a [3+2] cycloaddition or a reaction involving an α,β-unsaturated ketone.[3][7]

  • Protecting Group Strategy : If reacting a substituted hydrazine, consider using a hydrazine with a removable protecting group on one nitrogen to force the reaction to proceed through a single pathway.

G start Goal: Synthesize a Single Regioisomer substrate Is substrate design flexible? start->substrate yes_sub Design dicarbonyl with strong steric/electronic bias substrate->yes_sub Yes no_sub Are alternative methods feasible? substrate->no_sub No end Result: High Regioselectivity yes_sub->end yes_alt Use regioselective method (e.g., [3+2] cycloaddition) no_sub->yes_alt Yes no_alt Perform Knorr Synthesis under Optimized Conditions no_sub->no_alt No yes_alt->end optimize Use Fluorinated Solvent (HFIP/TFE) Control Temp/pH no_alt->optimize optimize->end

Caption: Decision-making process for regioselective pyrazole synthesis.

Data on Regioselectivity Enhancement

The choice of solvent has a profound impact on the ratio of regioisomers formed. The use of fluorinated alcohols is a well-documented strategy for improving regioselectivity.[4]

1,3-Diketone Substrate (R¹)HydrazineSolventTemp (°C)Ratio (Regioisomer A : B)Reference
ArylPhenylhydrazineEthanolRT~1:1[4]
ArylPhenylhydrazineTFE RT>99:1[4]
ArylPhenylhydrazineHFIP RT>99:1[4]
ArylMethylhydrazineEthanolRT60:40[4]
ArylMethylhydrazineHFIP RT92:8[4]
FluoroalkylMethylhydrazineEthanolRT35:65[4]
FluoroalkylMethylhydrazineHFIP RT95:5[4]

Regioisomer A generally refers to the 5-Aryl/Fluoroalkyl pyrazole. Data has been generalized from published results.

Key Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis with Enhanced Regioselectivity using HFIP

This protocol details a procedure favoring one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][4]

  • Materials :

    • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 eq)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

  • Procedure :

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure (use a cold trap).

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]

Protocol 2: Microwave-Assisted Pyrazole Synthesis from an α,β-Unsaturated Ketone

This protocol provides a rapid synthesis method that can offer complementary regioselectivity to the Knorr synthesis.[1]

  • Materials :

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol, 1.0 eq)

    • Arylhydrazine (1.1 mmol, 1.1 eq)

    • Glacial Acetic Acid (5 mL)

  • Procedure :

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization or chromatography may be needed for further purification.[1]

References

Technical Support Center: Refining Protocols for Pyrazole Compound Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for pyrazole compound screening.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Solubility

Q1: My pyrazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A1: This is a common issue known as "crashing out" or antisolvent precipitation. Pyrazole compounds are often highly soluble in organic solvents like DMSO but have limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can no longer stay dissolved and precipitates.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: A general guideline for cell-based assays is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced toxicity.

  • pH Adjustment: Pyrazoles can be weak bases. Lowering the pH of the aqueous buffer below the compound's pKa can increase its solubility by promoting the formation of the more soluble protonated form. Ensure the final pH is compatible with your assay system (e.g., cells, enzymes).

  • Use of Co-solvents: In some biochemical assays, co-solvents like PEG400 or surfactants like Tween-80 can be used in the formulation to improve solubility.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble molecules, forming an "inclusion complex" with a water-soluble exterior, thereby enhancing the apparent aqueous solubility of the compound.

Assay Performance and Data Interpretation

Q2: I am observing a high hit rate in my primary high-throughput screening (HTS) assay. What are the potential causes?

A2: An unusually high hit rate often points towards assay interference rather than genuine activity. Several factors could be at play:

  • Assay Technology Interference: Your pyrazole compounds may be interfering with the detection method itself.

    • Autofluorescence: In fluorescence-based assays, the compounds themselves might be fluorescent, leading to a false-positive signal.

    • Luciferase Inhibition: In luciferase-based reporter assays, compounds can directly inhibit the luciferase enzyme.

  • Compound Aggregation: At high concentrations used in primary screens, compounds can form aggregates that non-specifically inhibit the target protein.

  • Redox Activity: Some compounds can act as redox-active species, generating reactive oxygen species (ROS) that can disrupt the assay.

To identify the root cause, it is crucial to run a series of counter-screens.

Q3: My pyrazole compound was active in the primary screen, but the activity was not confirmed in an orthogonal assay. Why is this happening?

A3: This is a classic sign of a false positive from the primary screen. The initial "hit" was likely an artifact of the primary assay's detection method. Different assay technologies have different vulnerabilities to compound interference. For instance, a compound that is autofluorescent will score as a hit in a fluorescence intensity-based assay but will likely be inactive in a luminescence-based or label-free assay. Prioritizing hits that show activity in multiple, mechanistically distinct orthogonal assays is a key strategy to eliminate false positives.[1]

Q4: There is a significant discrepancy between the biochemical potency (IC50) and cellular activity (EC50) of my pyrazole compound. What could be the reasons?

A4: This is a common challenge in drug discovery and can be attributed to several factors:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound might be actively pumped out of the cell by efflux pumps like P-glycoprotein.

  • Intracellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.

  • Off-Target Effects in Cells: In a cellular environment, the compound might engage with other targets that counteract its intended effect or cause cytotoxicity, masking the specific activity.

  • Assay Artifacts: The initial biochemical activity might have been a false positive due to reasons mentioned in Q2.

Q5: How do I interpret the Z'-factor for my HTS assay?

A5: The Z'-factor is a statistical measure of the quality of an HTS assay. It reflects the separation between the positive and negative controls in your assay. The interpretation is as follows:

  • Z' > 0.5: An excellent assay, well-suited for HTS.

  • 0 < Z' < 0.5: A marginal assay that may be acceptable but could be improved.

  • Z' < 0: The assay is not suitable for HTS as the signals from positive and negative controls overlap.

Q6: I am observing high variability in my assay replicates. What are the possible causes?

A6: High variability can compromise the reliability of your screening data. Potential sources of variability include:

  • Inconsistent Pipetting: Ensure accurate and consistent liquid handling, especially with small volumes.

  • Plate Edge Effects: Evaporation from wells at the edge of the plate can concentrate reagents and affect results. Using barrier plates or avoiding the outer wells can mitigate this.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable responses.

  • Compound Precipitation: Poor solubility and precipitation of test compounds can cause erratic results.

  • Reagent Instability: Ensure all reagents are properly stored and are stable throughout the experiment.

Quantitative Data Summary

The following tables provide a comparative overview of the biological activity of various pyrazole derivatives.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

CompoundTarget/ClassCell LineIC50 (µM)Reference
Compound 17Chk2 InhibitorHepG210.8[2]
HeLa11.8[2]
MCF-710.4[2]
Compound 1Akt1 InhibitorHCT1167.76[2]
OVCAR-89.76[2]
Compound 2Akt1 InhibitorHCT1160.95[2]
Compound 22CDK InhibitorA5490.247[2]
HCT1160.315[2]
MCF-70.924[2]
PC-30.209[2]
Hela0.192[2]
Compound 5Cytotoxic AgentA54911.44[3]
Compound 4Cytotoxic AgentA54922.98[3]
Compound 1bCytotoxic AgentA54924[3]
Erlotinib (standard)EGFR InhibitorA54925.23[3]

Table 2: Kinase Inhibitory Potency of Pyrazoloisoquinolines

CompoundHaspin IC50 (nM)CLK1 IC50 (nM)DYRK1A IC50 (nM)CDK9 IC50 (nM)
1b 5770190380
1c 66165320450
2a 1301054501400
2b 105500250>10000
2c 62900250>10000

Data adapted from relevant studies to showcase comparative potencies.[4]

Experimental Protocols

1. Cell Viability Assay (MTT)

This protocol outlines the general steps for assessing the effect of pyrazole compounds on the viability of cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., A549, MCF-7)

    • Complete cell culture medium

    • 96-well clear tissue culture plates

    • Pyrazole compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for assessing the inhibitory activity of compounds against a target kinase.

  • Materials:

    • Target kinase and its specific substrate

    • ATP

    • Kinase reaction buffer (containing MgCl₂)

    • Pyrazole compounds serially diluted in DMSO

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 96-well white assay plates

  • Procedure:

    • In a 96-well plate, add the kinase, the test pyrazole compound dilution, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment.

  • Materials:

    • Cultured cells expressing the target protein

    • Pyrazole compound of interest

    • Lysis buffer with protease inhibitors

    • Thermal cycler

    • Apparatus for Western blotting (SDS-PAGE gels, transfer system, antibodies)

  • Procedure:

    • Treat cultured cells with the pyrazole compound or vehicle (DMSO) and incubate to allow for cell entry and target binding.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein in each supernatant by Western blot using a specific antibody.

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

4. Surface Plasmon Resonance (SPR) for Small Molecule-Protein Interaction

SPR is a label-free biophysical technique to measure the kinetics and affinity of binding between a small molecule (analyte) and a protein (ligand).

  • Materials:

    • SPR instrument (e.g., OpenSPR™)

    • Sensor chip (e.g., NTA sensor chip for His-tagged proteins)

    • Purified, active target protein (ligand)

    • Pyrazole compound (analyte)

    • Running buffer (e.g., HBS-EP)

    • Immobilization reagents (e.g., NiCl₂ for NTA chips)

  • Procedure:

    • Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. For a His-tagged protein on an NTA chip, this involves priming with NiCl₂ and then injecting the protein.

    • Analyte Injection: Prepare a series of concentrations of the pyrazole compound in running buffer.

    • Inject each concentration of the analyte over the sensor surface at a constant flow rate for a defined period (association phase).

    • Switch back to running buffer flow and monitor the dissociation of the compound from the protein (dissociation phase).

    • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.

    • Data Analysis: Analyze the resulting sensorgrams using kinetic analysis software (e.g., TraceDrawer™). Fit the data to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]

Visualizations

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Characterization HTS High-Throughput Screening (HTS) (Single Concentration) Hit_ID Initial Hit Identification HTS->Hit_ID Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_ID->Dose_Response Prioritize Hits Counter_Screens Counter-Screens (Luciferase, Fluorescence) Dose_Response->Counter_Screens Test for Artifacts Orthogonal_Assays Orthogonal Assays (Different Technology) Counter_Screens->Orthogonal_Assays Confirm with Different Method Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Orthogonal_Assays->Biochemical_Assay Validate Mechanism Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, CETSA) Biochemical_Assay->Cell_Based_Assay Assess Cellular Efficacy Biophysical_Assay Biophysical Assays (e.g., SPR) Cell_Based_Assay->Biophysical_Assay Confirm Direct Binding Validated_Hit Validated Hit Biophysical_Assay->Validated_Hit

Caption: A typical workflow for pyrazole compound screening from HTS to validated hit.

Troubleshooting_Tree Start High Hit Rate in Primary Screen Check_Fluorescence Is it a fluorescence-based assay? Start->Check_Fluorescence Run_Fluorescence_CS Run fluorescence counter-screen Check_Fluorescence->Run_Fluorescence_CS Yes Check_Luciferase Is it a luciferase-based assay? Check_Fluorescence->Check_Luciferase No Run_Fluorescence_CS->Check_Luciferase No Signal False_Positive Result: False Positive (Assay Interference) Run_Fluorescence_CS->False_Positive Signal Observed Run_Luciferase_CS Run luciferase-only counter-screen Check_Luciferase->Run_Luciferase_CS Yes Check_Aggregation Check for compound aggregation (e.g., with detergent) Check_Luciferase->Check_Aggregation No Run_Luciferase_CS->Check_Aggregation No Inhibition Run_Luciferase_CS->False_Positive Inhibition Observed Check_Aggregation->False_Positive Activity Reduced Potential_Hit Result: Potential True Hit (Proceed to Orthogonal Assays) Check_Aggregation->Potential_Hit Activity Maintained

Caption: A troubleshooting decision tree for a high hit rate in a primary screen.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Ca_Release->Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway, a common target for pyrazole kinase inhibitors.

References

Technical Support Center: Enhancing the Biological Activity of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets for pyrazole derivatives like this compound?

A1: Pyrazole-based compounds are recognized as "privileged scaffolds" in medicinal chemistry, meaning they can bind to a variety of biological targets.[1] For derivatives similar to this compound, the most prominently reported targets are protein kinases.[2][3][4] These include, but are not limited to:

  • Aurora Kinases (Aurora A and B): These are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5][6]

  • Janus Kinases (JAKs): Specifically JAK2 and JAK3, which are involved in cytokine signaling pathways that regulate inflammation and immunity.[3]

  • c-Jun N-terminal Kinase 3 (JNK3): A member of the mitogen-activated protein kinase (MAPK) family, primarily expressed in the brain and implicated in neuroinflammatory and neurodegenerative diseases.

  • NF-κB-inducing kinase (NIK): A central component of the non-canonical NF-κB signaling pathway, which is involved in inflammation and some cancers.[7][8]

Q2: How can I enhance the biological activity of my this compound analog?

A2: Enhancing biological activity typically involves chemical modifications to improve target binding, cell permeability, or metabolic stability. Based on structure-activity relationship (SAR) studies of similar pyrazole derivatives, consider the following:

  • Substitution on the Phenyl Ring: The electronic properties of substituents on the 1-phenyl ring can significantly influence activity. For instance, in some series of pyrazole-based inhibitors, electron-withdrawing groups have been shown to increase potency.

  • Modification of the 5-amino Group: Acylation or substitution of the 5-amino group can modulate the compound's properties. For example, forming amides or ureas at this position has been a successful strategy for developing potent kinase inhibitors.

  • Introduction of Different Groups at the 3-position: While your core is a cyclopropyl group, exploring other small alkyl or aryl groups at this position could alter target selectivity and potency.

Q3: What are the potential off-target effects of pyrazole-based kinase inhibitors?

A3: While designing for a specific kinase, off-target effects are a common concern. Pyrazole inhibitors can sometimes inhibit other kinases with similar ATP-binding pockets. For example, some JAK inhibitors may also show activity against other kinases, which can be identified through broad kinase screening panels.[4] It is crucial to profile your lead compounds against a panel of kinases to understand their selectivity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.

Problem Possible Cause Suggested Solution
Low Solubility in Aqueous Buffers for Biological Assays Pyrazole derivatives can be hydrophobic, leading to poor solubility in aqueous solutions.- Prepare a high-concentration stock solution in an organic solvent like DMSO. - For the final assay concentration, ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects on cells or enzymes. - Consider using formulation aids such as PEG400, Tween-80, or cyclodextrins for in vivo studies.[9]
Inconsistent Results in Cell-Based Assays - Compound precipitation in media. - Compound degradation. - Cell line variability.- Visually inspect the media for any signs of precipitation after adding the compound. - Prepare fresh dilutions of the compound for each experiment. - Ensure consistent cell passage number and health for all experiments.
Low Yield During Synthesis - Suboptimal reaction conditions (temperature, solvent). - Impure starting materials. - Inefficient purification.- Optimize reaction temperature and solvent. High-boiling point polar aprotic solvents like DMF or DMSO can be effective. - Ensure the purity of starting materials, especially the hydrazine derivative. - Use column chromatography for purification and monitor fractions by TLC.
Difficulty in Characterizing the Final Compound - Presence of regioisomers. - Residual solvent or impurities.- Use 2D NMR techniques (e.g., HMBC, HSQC) to confirm the structure and regiochemistry. - Use high-resolution mass spectrometry to confirm the molecular weight. - Ensure the compound is thoroughly dried under vacuum to remove residual solvents.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Table 1: Inhibitory Activity of Pyrazole Derivatives against various Kinases

Compound ID Target Kinase IC50 (nM) Reference
Compound 6Aurora A160[2]
Compound 7Aurora A28.9[2]
Compound 7Aurora B2.2[2]
Compound P-6Aurora-A110[6][10]
10eJAK2166[3]
10eJAK357[3]
10eAurora A939[3]
10eAurora B583[3]
TK4gJAK212.61[11][12]
TK4gJAK315.80[11][12]
SR-3576JNK37[13]

Table 2: Growth Inhibitory Activity of Pyrazole Derivatives against Cancer Cell Lines

Compound ID Cell Line Cancer Type GI50/IC50 (µM) Reference
5hMCF-7Breast0.12 (GI50)[5]
5eMDA-MB-231Breast0.63 (GI50)[5]
P-6HCT 116Colon0.37 (IC50)[6]
P-6MCF-7Breast0.44 (IC50)[6]
5bK562Leukemia0.021 (GI50)[14]
5bMCF-7Breast1.7 (GI50)[14]
5bA549Lung0.69 (GI50)[14]
10eK562Leukemia6.726 (IC50)[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[15]

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test pyrazole-based compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrazole-based test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 or IC50 value.

Visualizations

General Kinase Inhibition Workflow

G cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assay cluster_2 Cell-Based Assay Compound Synthesis Compound Synthesis Purification & Characterization Purification & Characterization Compound Synthesis->Purification & Characterization Stock Solution (DMSO) Stock Solution (DMSO) Purification & Characterization->Stock Solution (DMSO) Serial Dilution Serial Dilution Stock Solution (DMSO)->Serial Dilution Compound Treatment Compound Treatment Stock Solution (DMSO)->Compound Treatment Kinase Reaction Kinase Reaction Serial Dilution->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection IC50 Determination IC50 Determination Signal Detection->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Cell Culture Cell Culture Cell Culture->Compound Treatment Viability/Apoptosis Assay Viability/Apoptosis Assay Compound Treatment->Viability/Apoptosis Assay EC50/GI50 Determination EC50/GI50 Determination Viability/Apoptosis Assay->EC50/GI50 Determination EC50/GI50 Determination->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Experimental workflow for kinase inhibitor evaluation.

Simplified JAK/STAT Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus Pyrazole_Inhibitor 3-cyclopropyl-1-phenyl- 1H-pyrazol-5-amine (or derivative) Pyrazole_Inhibitor->JAK inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression

Caption: Inhibition of the JAK/STAT signaling pathway.

Simplified Non-Canonical NF-κB Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ligand e.g., BAFF, LTβ Receptor Receptor Ligand->Receptor NIK NIK Receptor->NIK stabilizes IKKa IKKα NIK->IKKa phosphorylates p100_RelB p100/RelB IKKa->p100_RelB phosphorylates p100 p52_RelB p52/RelB p100_RelB->p52_RelB processing to p52 DNA DNA p52_RelB->DNA translocates to nucleus Pyrazole_Inhibitor 3-cyclopropyl-1-phenyl- 1H-pyrazol-5-amine (or derivative) Pyrazole_Inhibitor->NIK inhibits Target_Genes Target Gene Expression DNA->Target_Genes

Caption: Inhibition of the non-canonical NF-κB pathway.

References

Technical Support Center: Mass Spectrometry of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the mass spectrometry analysis of pyrazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing the molecular ion peak for my pyrazole compound, or the signal intensity is very low. What are the possible causes and solutions?

A1: The absence or low intensity of a molecular ion peak is a common issue in mass spectrometry.[1] Several factors could be contributing to this problem.

Troubleshooting Steps:

  • Sample Concentration: Ensure your sample is appropriately concentrated. A sample that is too dilute may not produce a strong enough signal, while a highly concentrated sample can lead to ion suppression.[1]

  • Ionization Technique: The choice of ionization method is critical. For many pyrazole derivatives, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable.[2] If you are using ESI and experiencing issues, consider the following:

    • Solvent System: Ensure your mobile phase is compatible with ESI. The presence of non-volatile buffers or salts can suppress ionization.

    • pH of the Mobile Phase: The pH can significantly affect the ionization efficiency of your pyrazole compound. Experiment with adding a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to your mobile phase.

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[1] This includes checking the ion source, mass analyzer, and detector settings. Incorrect calibration can lead to mass errors and poor sensitivity.[1]

  • Sample Purity: Impurities in your sample can co-elute with your analyte and suppress its ionization.[3] Ensure proper sample cleanup before analysis.

Q2: I am observing unexpected peaks in the mass spectrum of my pyrazole compound. How can I identify their source?

A2: Unexpected peaks can arise from various sources, including contaminants, adduct formation, and in-source fragmentation.

Troubleshooting Steps:

  • Contaminants: Contaminants can be introduced from solvents, glassware, or the LC system itself. To identify them:

    • Run a blank injection (solvent only) to see if the peaks are present in your system.

    • Common contaminants include plasticizers (e.g., phthalates) and slip agents (e.g., oleamide).

  • Adduct Formation: In ESI, it is common to observe adducts of your molecular ion with cations present in the mobile phase or sample matrix. Common adducts include:

    • [M+Na]+

    • [M+K]+

    • [M+NH4]+

  • In-Source Fragmentation: Some pyrazole compounds may be prone to fragmentation within the ion source, even without MS/MS activation. This can be influenced by the source temperature and voltages. Try reducing the source temperature and cone voltage to minimize in-source fragmentation.

Q3: My pyrazole compound is showing significant peak tailing and poor chromatographic separation. What can I do to improve this?

A3: Poor peak shape and separation can compromise the quality of your mass spectrometry data, especially for quantitative analysis.

Troubleshooting Steps:

  • Column Choice: For polar pyrazole compounds, a standard C18 column may not provide sufficient retention.[4][5] Consider using a column with a different stationary phase, such as a biphenyl or a C18 column with an aqueous stable end-capping.

  • Mobile Phase Modification:

    • Ion-Pair Reagents: For small, polar pyrazoles that are difficult to retain, adding an ion-pair reagent like perfluorooctanoic acid (PFOA) to the mobile phase can significantly improve retention and peak shape.[4][5]

    • pH Adjustment: As mentioned earlier, the pH of the mobile phase can affect the ionization state of your pyrazole and its interaction with the stationary phase.

  • Sample Matrix Effects: Co-eluting matrix components from your sample can interfere with the chromatography.[6] Proper sample preparation, such as solid-phase extraction (SPE), can help remove these interferences.[7]

Q4: I am experiencing significant matrix effects in my LC-MS analysis of pyrazoles from biological samples. How can I mitigate this?

A4: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS analysis of complex samples.[6][7][8]

Mitigation Strategies:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[8] Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation.[7]

  • Optimize Chromatography: Improving the chromatographic separation of your analyte from matrix components can significantly reduce interference.[8]

  • Use a Different Ionization Source: If you are using ESI, which is more susceptible to matrix effects, consider switching to APCI, as it is generally less affected by the sample matrix.[7]

  • Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with your analyte is the best way to compensate for matrix effects and improve the accuracy and precision of your quantitative results.

Common Fragmentation Patterns of Pyrazole Compounds

Understanding the fragmentation patterns of pyrazoles is crucial for structural elucidation and identification. The fragmentation of the pyrazole ring often involves two main processes:

  • Expulsion of HCN: Loss of a hydrogen cyanide molecule from the molecular ion ([M]+•) or the [M-H]+ ion is a common fragmentation pathway.[9][10]

  • Loss of N2: The loss of a nitrogen molecule from the [M-H]+ ion is another characteristic fragmentation.[9][10]

The specific fragmentation pattern can be influenced by the nature and position of substituents on the pyrazole ring.[9][10] For example, the presence of nitro, acetyl, or oxime groups can alter these primary fragmentation pathways.[10]

Table 1: Common Fragment Ions of Substituted Pyrazoles
Substituent GroupCommon Fragment Ions (m/z)Fragmentation PathwayReference
Unsubstituted41, 40Expulsion of HCN[9]
4-Bromo66Loss of Br, followed by fragmentation[9]
4-Acetyl95Loss of CH3CO[9]
4-Phenyl117, 116, 115Loss of HCN and subsequent rearrangements[9]

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Standard Preparation:

    • Weigh 5-10 mg of the pyrazole compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to make a stock solution of known concentration.

    • Perform serial dilutions to prepare working standards.

  • Biological Sample Preparation (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and then centrifuge at high speed for 10 minutes. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water. Load the plasma sample. Wash the cartridge with a weak organic solvent to remove interferences. Elute the analyte with a stronger organic solvent. Evaporate the eluent and reconstitute in the mobile phase.

General GC-MS Method for Pyrazole Analysis
  • System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

Visual Troubleshooting Workflows

Troubleshooting_No_Signal start Start: No or Low Signal check_conc Check Sample Concentration start->check_conc conc_ok Concentration OK? check_conc->conc_ok adjust_conc Adjust Concentration conc_ok->adjust_conc No check_ionization Review Ionization Method & Parameters conc_ok->check_ionization Yes adjust_conc->check_conc ionization_ok Ionization Suitable? check_ionization->ionization_ok optimize_ionization Optimize Source (e.g., pH, temp) ionization_ok->optimize_ionization No check_instrument Check Instrument Tuning & Calibration ionization_ok->check_instrument Yes optimize_ionization->check_ionization instrument_ok Instrument OK? check_instrument->instrument_ok tune_calibrate Tune & Calibrate instrument_ok->tune_calibrate No check_sample_prep Review Sample Preparation instrument_ok->check_sample_prep Yes tune_calibrate->check_instrument end_good Signal Improved check_sample_prep->end_good end_bad Consult Expert check_sample_prep->end_bad

Caption: Troubleshooting workflow for no or low signal intensity.

Troubleshooting_Unexpected_Peaks start Start: Unexpected Peaks run_blank Run Blank (Solvent Injection) start->run_blank peak_in_blank Peak in Blank? run_blank->peak_in_blank contaminant Source is Contamination (Solvent, System) peak_in_blank->contaminant Yes check_adducts Check for Common Adducts ([M+Na]+, [M+K]+) peak_in_blank->check_adducts No end_good Peak Identified contaminant->end_good is_adduct Is it an Adduct? check_adducts->is_adduct adduct_confirmed Adduct Confirmed is_adduct->adduct_confirmed Yes check_fragmentation Review In-Source Fragmentation Possibility is_adduct->check_fragmentation No adduct_confirmed->end_good is_fragment Likely In-Source Fragment? check_fragmentation->is_fragment reduce_source_energy Reduce Source Energy (Temp, Voltage) is_fragment->reduce_source_energy Yes end_bad Consult Literature/ Spectral Database is_fragment->end_bad No reduce_source_energy->end_good

References

Technical Support Center: Optimization of HPLC Methods for Pyrazole Analog Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of pyrazole analogs.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a reversed-phase HPLC method for pyrazole analogs?

A common and effective starting point is to use a C18 column with a gradient elution. A typical initial mobile phase could be a mixture of water and acetonitrile or methanol, often with a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[1] A scouting gradient of 5% to 95% organic modifier over 20-30 minutes is useful to determine the approximate elution conditions for your analytes.

Q2: How does mobile phase pH affect the retention and peak shape of pyrazole analogs?

Pyrazole analogs are often basic compounds. The pH of the mobile phase can significantly impact their ionization state, which in turn affects their retention time and peak shape in reversed-phase HPLC.[2][3]

  • At low pH (e.g., pH 2-4): Pyrazole analogs will likely be protonated (ionized). This can sometimes lead to better solubility in the mobile phase but may also cause interactions with residual silanol groups on the silica-based column packing, resulting in peak tailing. Using a low pH can help achieve consistent protonation and stable retention times.[2]

  • At mid-range pH (e.g., pH 5-8): In this range, the ionization of pyrazole analogs can be inconsistent if the pH is close to their pKa, potentially leading to broad or split peaks. It's generally advisable to work at a pH that is at least 1.5-2 pH units away from the analyte's pKa.

  • At high pH (e.g., pH 9-11): At higher pH, basic pyrazole analogs will be in their neutral, non-ionized form. This can increase their retention on a reversed-phase column. However, it is crucial to use a pH-stable column (e.g., hybrid or ethylene-bridged silica) as traditional silica-based columns can dissolve at high pH, leading to rapid column degradation.

Q3: What are the common causes of peak tailing when analyzing pyrazole analogs and how can I fix it?

Peak tailing for basic compounds like pyrazole analogs is often due to secondary interactions with acidic silanol groups on the surface of the silica packing material. Here are common causes and solutions:

  • Silanol Interactions: Free silanol groups on the column packing can interact with the basic pyrazole analytes, causing tailing.

    • Solution: Add an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol activity. Using a modern, high-purity, end-capped column with low silanol activity is also highly recommended.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Metal Contamination: Pyrazoles can chelate with metal ions in the sample, HPLC system, or column, which can cause peak tailing.

    • Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase in low concentrations (e.g., 0.1 mM).

  • Column Degradation: Voids in the column packing or a contaminated frit can distort peak shape.

    • Solution: Use a guard column to protect the analytical column. If the column is degraded, it may need to be replaced.

Q4: How can I improve the separation of closely eluting pyrazole analogs or their impurities?

Optimizing selectivity is key to separating closely related compounds. Here are several strategies:

  • Optimize the Gradient: A shallower gradient will increase the separation time but can significantly improve the resolution of closely eluting peaks.[4] Experiment with different gradient slopes and durations.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent properties.

  • Adjust the Mobile Phase pH: As discussed in Q2, changing the pH can dramatically alter the retention and selectivity of ionizable pyrazole analogs.

  • Change the Stationary Phase: If other options fail, trying a column with a different stationary phase (e.g., a phenyl or cyano column) can provide the necessary change in selectivity for a successful separation. For positional isomers, a phenyl-based column can be a good choice due to potential π–π interactions.[5]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)

This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of pyrazole analogs.

// Path for "Yes, affects all peaks" system_issue [label="Potential System Issue", fillcolor="#FBBC05", fontcolor="#202124"]; check_frit [label="Check for blocked frit\nor column void"]; check_connections [label="Inspect tubing and connections\nfor dead volume"]; check_injection [label="Is injection solvent\nstronger than mobile phase?"]; fix_frit [label="Backflush or replace column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fix_connections [label="Remake connections", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fix_injection [label="Inject in mobile phase\nor weaker solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path for "No, affects specific peaks" analyte_issue [label="Potential Analyte-Specific Issue", fillcolor="#FBBC05", fontcolor="#202124"]; check_tailing [label="Is it Peak Tailing?"]; check_fronting [label="Is it Peak Fronting?"]; check_splitting [label="Is it Peak Splitting?"];

// Tailing Sub-path tailing_causes [label="Common Tailing Causes:\n- Silanol Interactions\n- Metal Chelation\n- Overload"]; tailing_solutions [label="Solutions:\n- Add TFA/Formic Acid\n- Use high-purity column\n- Add EDTA to mobile phase\n- Reduce sample concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Fronting Sub-path fronting_causes [label="Common Fronting Causes:\n- Sample Overload\n- Incompatible sample solvent"]; fronting_solutions [label="Solutions:\n- Dilute sample\n- Match sample solvent to\nmobile phase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Splitting Sub-path splitting_causes [label="Common Splitting Causes:\n- pH close to pKa\n- Co-eluting impurity\n- Column degradation"]; splitting_solutions [label="Solutions:\n- Adjust mobile phase pH\n- Optimize gradient/selectivity\n- Replace column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_all_peaks; check_all_peaks -> yes_all [xlabel=" Yes "]; check_all_peaks -> no_all [xlabel=" No "]; yes_all -> system_issue; system_issue -> check_frit -> fix_frit; system_issue -> check_connections -> fix_connections; system_issue -> check_injection -> fix_injection;

no_all -> analyte_issue; analyte_issue -> check_tailing -> tailing_causes -> tailing_solutions; analyte_issue -> check_fronting -> fronting_causes -> fronting_solutions; analyte_issue -> check_splitting -> splitting_causes -> splitting_solutions; }

Caption: Troubleshooting guide for inconsistent retention times.

Experimental Protocols

Protocol 1: General Method Development for Pyrazole Analogs

This protocol outlines a systematic approach to developing a robust HPLC method for a new pyrazole analog.

dot

MethodDev_Workflow step1 1. Analyte Characterization (pKa, solubility, UV spectra) step2 2. Initial Column & Mobile Phase Selection (C18 column, ACN/H2O or MeOH/H2O with 0.1% Formic Acid) step1->step2 step3 3. Scouting Gradient Run (e.g., 5-95% ACN in 20 min) step2->step3 step4 4. Evaluate Scouting Run (Peak shape, retention) step3->step4 step5 5. Gradient Optimization (Adjust slope and time based on scouting run) step4->step5 step6 6. Mobile Phase Optimization (Test different pH, organic modifiers if needed) step5->step6 step7 7. Final Method Validation (Specificity, linearity, precision, accuracy) step6->step7

Caption: Systematic workflow for HPLC method development.

Methodology:

  • Analyte Characterization:

    • Determine the pKa, solubility, and UV absorbance spectrum of the pyrazole analog. This information is crucial for selecting the initial mobile phase pH and detector wavelength.

  • Initial Chromatographic Conditions:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the absorbance maximum (λmax) of the analyte.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Scouting Gradient:

    • Run a broad linear gradient to determine the elution profile of the analyte and any impurities.

    • Example Gradient Program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B (re-equilibration)

  • Method Optimization:

    • Based on the scouting run, if the peaks are poorly resolved or the run time is too long, adjust the gradient.

    • For closely eluting peaks, use a shallower gradient over the region where the peaks elute.

    • If peak shape is poor, consider adjusting the mobile phase pH or trying methanol as the organic modifier.

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time of a Hypothetical Basic Pyrazole Analog (pKa = 8.0)
Mobile Phase pHRetention Time (min)Peak Asymmetry (Tf)Comments
2.53.21.8Analyte is fully ionized, low retention, significant tailing.
4.53.51.5Low retention, improved peak shape.
6.55.81.3Increased retention as analyte becomes less ionized.
8.0 (at pKa)8.2>2.0 (broad/split)Inconsistent ionization leads to poor peak shape.
9.512.51.1Analyte is mostly neutral, good retention and peak shape.

Conditions: C18 column, 50:50 Acetonitrile/Buffer, 1.0 mL/min.

Table 2: Effect of Gradient Slope on Resolution of Two Closely Eluting Pyrazole Impurities
Gradient Time (min)Gradient Slope (%B/min)Resolution (Rs)Analysis Time (min)
108.01.215
204.01.825
302.72.535

Conditions: C18 column, Gradient from 10% to 90% Acetonitrile/Water with 0.1% TFA.

References

Validation & Comparative

Comparative Analysis of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals, this report provides a comparative analysis of the pyrazole-based compound 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine against a selection of notable kinase inhibitors. This document compiles available data on target specificity, inhibitory concentrations, and outlines the experimental methodologies crucial for the evaluation of such compounds.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its favorable properties for binding to the ATP pocket of these enzymes. This guide focuses on this compound, a specific pyrazole derivative, and places it in the context of other widely studied kinase inhibitors to offer a framework for its potential development and application.

Data Presentation: A Comparative Overview of Kinase Inhibitors

The following table summarizes the target profiles and reported inhibitory activities of this compound and other selected kinase inhibitors. This comparative data is essential for understanding the selectivity and potential therapeutic applications of these compounds.

CompoundStructureTarget Kinase(s)IC50 / Ki Values
This compound Chemical structure of this compoundNEK7[1]Specific IC50 value not publicly available; activity confirmed in radioactive kinase assays[1].
Ruxolitinib Chemical structure of RuxolitinibJAK1, JAK2IC50: 3.3 nM (JAK1), 2.8 nM (JAK2)
Crizotinib Chemical structure of CrizotinibALK, c-Met, ROS1ALK and c-Met phosphorylation inhibition demonstrated in cell-based assays.
Tozasertib (VX-680) Chemical structure of TozasertibAurora A, Aurora B, Aurora C, RIPK1Ki: 0.6 nM (Aurora A), 18 nM (Aurora B), 4.6 nM (Aurora C). IC50 for RIPK1-dependent necroptosis: 1.06 µM.
AT9283 Chemical structure of AT9283Aurora A, Aurora B, JAK2, AblPotent inhibition of Aurora A and B with IC50 ≈ 3 nM.

Mandatory Visualization

Visual representations of key biological pathways and experimental procedures are critical for contextualizing the action of kinase inhibitors. The following diagrams, rendered using the DOT language, illustrate these complex systems.

G cluster_0 General Kinase Inhibition Assay Workflow A Kinase & Substrate Preparation C Incubation with Kinase, Substrate, ATP A->C B Compound Dilution (e.g., this compound) B->C D Detection of Phosphorylation C->D E Data Analysis (IC50 Determination) D->E

General workflow for an in vitro kinase inhibition assay.

G cluster_1 NEK7 and NLRP3 Inflammasome Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits NEK7 NEK7 NEK7->NLRP3 binds & activates Pro_Casp1 Pro-caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b Inhibitor 3-cyclopropyl-1-phenyl- 1H-pyrazol-5-amine Inhibitor->NEK7 inhibits

Simplified NEK7/NLRP3 inflammasome signaling pathway.

G cluster_2 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Simplified JAK/STAT signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of findings in drug discovery. Below are methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Assay (Radiometric Format)

This assay is a standard method for determining the direct inhibitory effect of a compound on a purified kinase.

  • Reaction Mixture Preparation : A reaction mixture is prepared containing the purified target kinase (e.g., NEK7), a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and the test compound (this compound) at various concentrations.

  • Initiation of Reaction : The kinase reaction is initiated by the addition of [γ-³²P]ATP and MgCl₂. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Termination of Reaction : The reaction is stopped by adding a solution such as phosphoric acid.

  • Separation : The phosphorylated substrate is separated from the remaining [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto P81 phosphocellulose paper, followed by washing with phosphoric acid to remove unincorporated ATP[1].

  • Quantification : The amount of radioactivity incorporated into the substrate, which is trapped on the P81 paper, is measured using a scintillation counter.

  • Data Analysis : The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve using appropriate software (e.g., Prism).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a test compound.

  • Cell Seeding : Cells from a relevant cell line are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with serial dilutions of the kinase inhibitor or a vehicle control and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Following incubation, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The absorbance values are corrected for background, and cell viability is expressed as a percentage of the vehicle-treated control cells. IC50 values for cytotoxicity can be calculated from the dose-response curve.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that quantifies the binding of a test compound to a specific target protein.

  • Cell Preparation : Cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Plating : The transfected cells are harvested and plated into a white, 96-well assay plate.

  • Compound and Tracer Addition : The cells are treated with the test compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that is known to bind to the target kinase.

  • Equilibration : The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target protein within the cells.

  • Luminescence Measurement : A substrate for NanoLuc® is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. BRET occurs when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.

  • Data Analysis : The binding of the test compound competitively displaces the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is calculated to determine the intracellular affinity of the compound for its target.

Conclusion

The available data, primarily from patent literature, identifies this compound as an inhibitor of the NEK7 kinase, a component of the NLRP3 inflammasome pathway[1]. This positions the compound as a potential modulator of inflammatory responses. A direct quantitative comparison of its potency against other kinase inhibitors is challenging due to the lack of publicly available IC50 values against a broad panel of kinases. However, its confirmed activity warrants further investigation. The established pyrazole-based inhibitors like Ruxolitinib and Crizotinib demonstrate the therapeutic success of this chemical scaffold against well-defined kinase targets in oncology and inflammatory diseases. Future studies on this compound should focus on comprehensive kinase profiling to determine its selectivity and off-target effects, cellular assays to confirm its mechanism of action, and in vivo studies to evaluate its efficacy and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for these next steps in the drug discovery and development process.

References

Unveiling the Biological Potential of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide focuses on the validation of the biological activity of a specific pyrazole derivative, 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine. While direct experimental data for this exact compound is limited in publicly available literature, this guide provides a comparative analysis based on the activities of structurally similar compounds, offering insights into its potential therapeutic applications. We will delve into its potential as an antiproliferative agent, a kinase inhibitor, and a cannabinoid receptor modulator, supported by experimental data from close analogs.

Comparative Analysis of Biological Activity

The biological potential of this compound can be inferred by examining the structure-activity relationships (SAR) of its close analogs. The core structure, a 5-aminopyrazole, is a recognized pharmacophore associated with various biological targets.

Antiproliferative Activity

Studies on derivatives of 3-cyclopropyl-1H-pyrazol-5-amine have demonstrated significant antiproliferative effects, particularly against breast cancer cell lines. A notable study investigated a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives for their ability to inhibit the proliferation of MCF-7 breast cancer cells.[1] This research highlights the crucial role of the N-terminal pyrazole ring structure in the observed antiproliferative activity.[1]

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativesMCF-7Data not specified in abstractDoxorubicinNot specified in abstract
This compound MCF-7 Data not publicly available --

Table 1: Comparative antiproliferative activity of 3-cyclopropyl-1H-pyrazol-5-amine analogs.

The data suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The presence of the cyclopropyl group is a common feature in many biologically active molecules and may contribute to favorable interactions with target proteins.

Potential as a Kinase Inhibitor

The pyrazole core is a prevalent feature in many kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. While direct kinase inhibition data for this compound is not available, the structural similarities to known kinase inhibitors warrant investigation. For instance, pyrazole-based compounds have been shown to inhibit various kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and c-Jun N-terminal kinase (JNK).

A study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives identified potent and selective inhibitors of JNK3, a key player in neurodegenerative diseases. One of the most active compounds, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, exhibited an IC50 value of 227 nM against JNK3. This highlights the potential for pyrazole derivatives bearing a cyclopropyl moiety to interact with the ATP-binding site of kinases.

Cannabinoid Receptor Antagonism

Interestingly, pyrazole derivatives have also been identified as potent antagonists of the cannabinoid 1 (CB1) receptor, a target for treating obesity and related metabolic disorders. A study on cyclopropyl-containing diaryl-pyrazole-3-carboxamides revealed novel CB1 antagonists with Ki values less than or equal to 5 nM.[2] Although this compound is not a carboxamide derivative, the presence of the cyclopropyl and phenyl groups suggests a potential for interaction with the CB1 receptor. Further investigation through competitive binding assays would be necessary to validate this hypothesis.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound, detailed experimental protocols for key assays are provided below.

Antiproliferative Activity Assessment (MTT Assay)

This protocol is adapted from studies on pyrazole derivatives and is suitable for assessing the cytotoxic effects on cancer cell lines like MCF-7.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound (and other test compounds)

  • MCF-7 breast cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cannabinoid Receptor 1 (CB1) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor

  • [3H]CP55,940 (radioligand)

  • Test compound (this compound)

  • Unlabeled CP55,940 (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, [3H]CP55,940, and binding buffer.

    • Non-specific Binding: Membrane preparation, [3H]CP55,940, and a high concentration of unlabeled CP55,940.

    • Test Compound: Membrane preparation, [3H]CP55,940, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log of the compound concentration. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_antiproliferative Antiproliferative Activity Workflow cluster_cb1_binding CB1 Receptor Binding Workflow cell_seeding Seed MCF-7 Cells compound_treatment Treat with this compound cell_seeding->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h mtt_assay Perform MTT Assay incubation_48h->mtt_assay data_analysis_ic50 Calculate IC50 mtt_assay->data_analysis_ic50 prepare_membranes Prepare CB1 Receptor Membranes assay_setup Set up Binding Assay with [3H]CP55,940 prepare_membranes->assay_setup add_compound Add Test Compound assay_setup->add_compound incubation_90min Incubate for 90 min add_compound->incubation_90min filtration Filter and Wash incubation_90min->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis_ki Calculate Ki scintillation_counting->data_analysis_ki

Caption: Experimental workflows for assessing antiproliferative activity and CB1 receptor binding.

signaling_pathway cluster_kinase Potential Kinase Inhibition Pathway cluster_cb1 Potential CB1 Receptor Antagonism growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase (RTK) growth_factor->receptor_tk ras Ras receptor_tk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation pyrazole_inhibitor This compound (Hypothesized Kinase Inhibitor) pyrazole_inhibitor->raf pyrazole_inhibitor->mek endocannabinoid Endocannabinoid cb1_receptor CB1 Receptor endocannabinoid->cb1_receptor g_protein G-protein (Gi/o) cb1_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp pyrazole_antagonist This compound (Hypothesized Antagonist) pyrazole_antagonist->cb1_receptor

Caption: Hypothesized signaling pathways for this compound.

Conclusion

While direct experimental validation for this compound is pending, the analysis of its structural analogs strongly suggests a high potential for significant biological activity. The presence of the 3-cyclopropyl-5-aminopyrazole core is a strong indicator for antiproliferative and kinase inhibitory properties. Furthermore, the overall structure hints at possible interactions with cannabinoid receptors. The provided experimental protocols and conceptual signaling pathways offer a solid framework for researchers to systematically investigate and validate the therapeutic potential of this promising compound. Further structure-activity relationship studies, starting from this core structure, could lead to the development of novel and potent therapeutic agents.

References

A Tale of Two Scaffolds: Pyrazole and Triazole in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of choices, pyrazoles and triazoles, both five-membered aromatic heterocycles containing nitrogen, have emerged as privileged structures, featuring prominently in a multitude of FDA-approved drugs. Their utility stems from a favorable combination of physicochemical properties, synthetic accessibility, and the capacity to engage in diverse biological interactions. This guide provides a comprehensive comparison of pyrazole and triazole scaffolds, supported by experimental data, to inform rational drug design and scaffold selection.

Physicochemical Properties: A Subtle Dance of Nitrogen Atoms

The seemingly minor difference between pyrazole (two adjacent nitrogen atoms) and triazole (three nitrogen atoms) gives rise to distinct electronic and steric properties that govern their behavior in biological systems. These differences can be strategically exploited by medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug molecule.

PropertyPyrazole1,2,3-Triazole1,2,4-TriazoleKey Considerations in Drug Design
pKa (of the ring) ~2.5 (weakly basic)~1.2 (very weakly basic)~2.2 (weakly basic)Affects ionization state at physiological pH, influencing solubility and receptor interactions.
LogP ~0.4~0.2~-0.5Indicates lipophilicity; impacts membrane permeability and plasma protein binding. Triazoles are generally more polar.
Dipole Moment ~2.2 D~4.3 D~2.5 DInfluences solubility and interactions with polar residues in protein binding sites. The higher dipole of 1,2,3-triazole can enhance solubility.
Hydrogen Bonding 1 H-bond donor (N-H), 1 H-bond acceptor (N)1 H-bond donor (N-H), 2 H-bond acceptors (N)1 H-bond donor (N-H), 2 H-bond acceptors (N)Crucial for target binding affinity and specificity. Triazoles offer an additional hydrogen bond acceptor.
Metabolic Stability Generally stable, but can be susceptible to oxidation.Generally possess high metabolic stability.[1]Often more metabolically stable than pyrazoles.[2]Ring substitution can be used to block metabolic hotspots. Triazoles are often employed to improve metabolic stability.[1][2]
Aromaticity AromaticAromaticAromaticProvides a rigid conformational framework and allows for π-π stacking interactions.

Pharmacological Activities: A Broad Spectrum of Therapeutic Potential

Both pyrazole and triazole scaffolds are integral components of drugs spanning a wide array of therapeutic areas. Their versatility is a testament to their ability to serve as effective pharmacophores and to be readily functionalized to achieve desired biological activities.

Pyrazole-based drugs are well-represented in the market, with notable examples including:

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor for the treatment of inflammation and pain.[3]

  • Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.

  • Rimonabant (Acomplia®): A cannabinoid receptor-1 (CB1) antagonist formerly used for obesity (withdrawn due to psychiatric side effects).[4]

  • Apixaban (Eliquis®): An anticoagulant that inhibits Factor Xa.

Triazole-containing drugs are particularly prominent in the antifungal and anticancer arenas:

  • Fluconazole (Diflucan®) and Voriconazole (Vfend®): Antifungal agents that inhibit fungal cytochrome P450 enzymes.

  • Anastrozole (Arimidex®) and Letrozole (Femara®): Aromatase inhibitors used in the treatment of breast cancer.

  • Ribavirin (Rebetol®): A broad-spectrum antiviral agent.

Head-to-Head: Comparative Experimental Data

Direct comparisons of pyrazole and triazole analogues within the same chemical series provide the most valuable insights for drug design. Below are summaries of studies that have performed such comparisons.

Case Study 1: Inhibition of Phosphodiesterase 4 (PDE4)

A study by Cui et al. (2016) synthesized and evaluated a series of pyrazole and 1,2,4-triazole derivatives as PDE4 inhibitors. PDE4 is a key enzyme in the inflammatory cascade, making its inhibitors potential therapeutics for diseases like asthma and COPD.

Compound SeriesKey ScaffoldRepresentative CompoundPDE4B IC50 (µM)TNF-α Inhibition (%) at 10 µM
Series IPyrazoleIk 1.2345.6
Series II1,2,4-TriazoleIIk 0.58 62.3

The results clearly indicate that the 1,2,4-triazole-containing compounds exhibited superior inhibitory activity against PDE4B and better suppression of TNF-α release compared to their pyrazole counterparts.[5] Molecular docking studies suggested that the 1,2,4-triazole moiety played a crucial role in forming key hydrogen bonds and π-π stacking interactions within the PDE4B active site.[5]

Case Study 2: Selective COX-2 Inhibition

El-Malah et al. (2020) designed and synthesized diaryl-based pyrazole and triazole derivatives as selective COX-2 inhibitors.

CompoundScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4b Pyrazole>100.017>588
15a 1,2,3-Triazole0.3250.002 162.5
Celecoxib Pyrazole5.30.051103.9

In this study, the 1,2,3-triazole derivative (15a) demonstrated the most potent COX-2 inhibitory activity , surpassing both the pyrazole analogue (4b) and the marketed drug celecoxib.[6] This highlights the potential of the triazole scaffold to generate highly potent and selective enzyme inhibitors.

Experimental Protocols

To facilitate the replication and extension of such comparative studies, detailed methodologies for key assays are provided below.

Synthesis of Pyrazole and Triazole Derivatives

General Procedure for Pyrazole Synthesis (Vilsmeier-Haack Reaction):

  • To a stirred solution of an appropriate acetophenone and phenylhydrazine derivative in ethanol, a catalytic amount of glacial acetic acid is added.

  • The reaction mixture is refluxed overnight.

  • Ethanol is removed under reduced pressure to yield the crude hydrazone.

  • The Vilsmeier-Haack reagent is prepared by the dropwise addition of phosphorus oxychloride to dimethylformamide at 0°C.

  • The crude hydrazone is then added to the Vilsmeier-Haack reagent, and the reaction is stirred at room temperature.

  • The reaction mixture is poured onto crushed ice and neutralized with a suitable base.

  • The precipitated solid is filtered, dried, and purified by chromatography.[7]

General Procedure for 1,2,3-Triazole Synthesis (Click Chemistry):

  • An appropriate alkyne and an organic azide are dissolved in a solvent system such as t-BuOH/H₂O.

  • A catalytic amount of a copper(I) source, such as copper(II) sulfate and sodium ascorbate, is added.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography.[8]

Biological Assays

Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric):

  • Prepare the reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-1 or COX-2 enzyme.

  • Add the test compound (dissolved in DMSO) and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • After a 2-minute incubation at 37°C, add a fluorometric probe that reacts with the prostaglandin G2 product.

  • Measure the fluorescence intensity (Ex/Em = 535/587 nm) using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value by plotting inhibition versus compound concentration.[9][10][11]

Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • In a 96-well microtiter plate, perform serial dilutions of the test compound in a suitable broth medium.

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.[12][13][14]

Anticancer Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[15][16]

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Experimental_Workflow_for_Inhibitor_Screening cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_lead_opt Lead Optimization start Design Analogs (Pyrazole vs. Triazole) synth_pyr Synthesize Pyrazole Derivatives start->synth_pyr synth_tri Synthesize Triazole Derivatives start->synth_tri purify Purification & Characterization synth_pyr->purify synth_tri->purify assay In Vitro Assay (e.g., COX-2 Inhibition) purify->assay data Data Analysis (IC50 Determination) assay->data sar Structure-Activity Relationship (SAR) data->sar lead Identify Lead Compound sar->lead adme ADME/Tox Profiling lead->adme in_vivo In Vivo Studies adme->in_vivo

Caption: A generalized workflow for the comparative evaluation of pyrazole and triazole scaffolds in drug discovery.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor enzyme_A Enzyme A receptor->enzyme_A Signal enzyme_B Enzyme B (e.g., COX-2) enzyme_A->enzyme_B product Pro-inflammatory Mediators enzyme_B->product transcription Gene Transcription product->transcription Signal inhibitor Pyrazole/Triazole Inhibitor inhibitor->enzyme_B Inhibition

Caption: A hypothetical signaling pathway illustrating the inhibition of a key enzyme by a pyrazole or triazole-based drug.

Conclusion: Making the Right Choice

The decision to employ a pyrazole or triazole scaffold in drug design is nuanced and should be driven by the specific therapeutic target and desired pharmacological profile.

  • Pyrazoles offer a robust and well-validated platform, particularly for targeting enzymes where a specific hydrogen bonding pattern and lipophilicity are required. Their synthetic chemistry is mature, allowing for diverse substitutions.

  • Triazoles , with their additional nitrogen atom, provide opportunities to enhance polarity, solubility, and metabolic stability. The 1,2,4-triazole isomer, in particular, has shown promise in improving potency through additional hydrogen bonding interactions. The 1,2,3-triazole, often installed via "click chemistry," offers a reliable and efficient way to link molecular fragments.

Ultimately, both pyrazole and triazole scaffolds will continue to be mainstays in the medicinal chemist's toolbox. A thorough understanding of their comparative properties, supported by empirical data, will empower the rational design of the next generation of safe and effective medicines. The strategic use of bioisosteric replacement, where one scaffold is swapped for the other, will undoubtedly remain a powerful strategy to optimize lead compounds and overcome developmental hurdles.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their potential as kinase inhibitors and antiproliferative agents. The information presented is based on available experimental data to facilitate further drug discovery and development efforts.

I. Overview of Biological Activity

Analogs of this compound have been investigated for various therapeutic applications, primarily as kinase inhibitors.[1] The pyrazole core serves as a versatile scaffold that can be modified at several positions to modulate potency, selectivity, and pharmacokinetic properties.[2] Key areas of investigation include their potential as inhibitors of Cyclin-Dependent Kinase 16 (CDK16) and their antiproliferative effects on cancer cell lines.

II. Comparative Analysis of Kinase Inhibitory Activity

A study focusing on 3-amino-1H-pyrazole-based kinase inhibitors utilized 5-cyclopropyl-1H-pyrazole-3-amine as a key building block to develop potent CDK16 inhibitors. The following table summarizes the structure-activity relationship of these analogs.

Table 1: SAR of 5-Cyclopropyl-1H-pyrazol-3-amine Derivatives as CDK16 Inhibitors

Compound IDR Group (Linker and Terminal Group)Cellular EC50 (nM) on CDK16Reference
11a 4-(Boc-amino)phenyl33.0[3]
11b 3-(Boc-amino)phenyl45.0[3]
11c 2-(Boc-amino)phenyl124.0[3]
11d 4-aminophenyl> 1000[3]
11e 3-aminophenyl> 1000[3]
11f 2-aminophenyl> 1000[3]

Key SAR Insights for CDK16 Inhibition:

  • Importance of the Boc-Protecting Group: The presence of a tert-Butoxycarbonyl (Boc) protecting group on the terminal amine of the phenyl linker is crucial for potent CDK16 inhibitory activity. Removal of the Boc group (compounds 11d-f ) leads to a significant loss of potency.[3]

  • Positional Isomers: The position of the Boc-amino group on the phenyl ring influences activity. The para-substituted analog (11a ) is the most potent, followed by the meta-substituted (11b ) and ortho-substituted (11c ) analogs.[3]

III. Comparative Analysis of Antiproliferative Activity

A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antiproliferative effects against the MCF-7 breast cancer cell line.

Table 2: Antiproliferative Activity of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Analogs

Compound IDSubstitution on 5-amino group% Inhibition of MCF-7 cells at 10 µMReference
9a -NH245[4]
9b -NH-CH2-Ph58[4]
9c -NH-CH2-(4-Cl-Ph)65[4]
9d -NH-CH2-(4-F-Ph)62[4]
9e -NH-CH2-(4-MeO-Ph)55[4]
9f -NH-CH2-(3,4-di-Cl-Ph)72[4]
9g -NH-CH2-(2-pyridyl)51[4]
9h -NH-CH2-(4-pyridyl)48[4]

Key SAR Insights for Antiproliferative Activity:

  • N-Substitution at the 5-amino Position: Substitution on the 5-amino group with a benzyl group or its derivatives generally increases antiproliferative activity compared to the unsubstituted amine (9a ).[4]

  • Effect of Phenyl Ring Substituents: Electron-withdrawing groups on the benzyl ring, such as chlorine, tend to enhance activity. The 3,4-dichlorobenzyl analog (9f ) exhibited the highest inhibition.[4]

  • From these studies, it has been revealed that the N-terminal pyrazole ring structure plays a key role in the antiproliferative activity.[4]

IV. Signaling Pathways

To provide context for the potential mechanisms of action of these compounds, the following diagrams illustrate key signaling pathways associated with kinases that are often targeted by pyrazole-based inhibitors.

CDK16_Signaling_Pathway CDK16 CDK16 GSK3b GSK3β CDK16->GSK3b phosphorylates (inactivates) PRC1 PRC1 CDK16->PRC1 phosphorylates CyclinY Cyclin Y CyclinY->CDK16 activates beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Wnt_signaling Wnt Signaling beta_catenin->Wnt_signaling Spindle_Formation Spindle Formation PRC1->Spindle_Formation Proliferation_Metastasis Proliferation & Metastasis Wnt_signaling->Proliferation_Metastasis Cell_Cycle Cell Cycle Progression (G2/M Arrest) Cell_Cycle->Proliferation_Metastasis Spindle_Formation->Cell_Cycle Inhibitor 3-Cyclopropyl-1-phenyl- 1H-pyrazol-5-amine Analogs Inhibitor->CDK16

Caption: CDK16 Signaling Pathway and Potential Inhibition.

JNK3_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, Aβ peptides) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MAP2K MAP2K (e.g., MKK4/7) MAP3K->MAP2K JNK3 JNK3 MAP2K->JNK3 c_Jun c-Jun JNK3->c_Jun phosphorylates Apoptosis Apoptosis c_Jun->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration Inhibitor Pyrazole-based Inhibitors Inhibitor->JNK3

Caption: JNK3 Signaling Pathway in Neurodegeneration.

LRRK2_Signaling_Pathway LRRK2_mutation LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 Kinase LRRK2_mutation->LRRK2 hyperactivates Rab_GTPases Rab GTPases LRRK2->Rab_GTPases phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Function Rab_GTPases->Mitochondrial_Function Neuronal_Damage Neuronal Damage (Parkinson's Disease) Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Mitochondrial_Function->Neuronal_Damage Inhibitor Pyrazole-based Inhibitors Inhibitor->LRRK2

References

A Comparative Guide to Pyrazole-Based Inhibitors: In Vivo vs. In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide provides an objective comparison of the in vivo and in vitro efficacy of three prominent pyrazole-based inhibitors: Celecoxib, Ruxolitinib, and Crizotinib. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to offer valuable insights for researchers in the field of drug discovery and development.

Case Study 1: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Its application has been explored in oncology due to the role of COX-2 in inflammation and cancer progression.

Data Presentation: In Vitro vs. In Vivo Efficacy of Celecoxib
In Vitro Parameter Cell Line IC50 (µM) Reference In Vivo Model Dosing Regimen Tumor Growth Inhibition (%) Reference
Cell ProliferationSKOV3 (Ovarian Cancer)25[1]KpB Mouse Model (Ovarian Cancer)Not Specified46-66% (tumor weight decrease)[1]
Cell ProliferationHEY (Ovarian Cancer)44[1]N/AN/AN/AN/A
Cell ProliferationIGROV1 (Ovarian Cancer)50[1]N/AN/AN/AN/A
Cell ProliferationHuh-7 (Hepatocellular Carcinoma)20[2]Huh-7 Xenograft30 mg/kg/day (oral)Not explicitly quantified, but significant inhibition observed[2]
Cell ProliferationPC3 (Prostate Cancer)N/AN/APC3 Xenograft150, 450, 750 ppm in dietDose-dependent inhibition[3]
Cell ProliferationHT-29 (Colorectal Cancer)N/AN/AHT-29 Xenograft40 mg/kg (intraperitoneal)Not explicitly quantified, but significant inhibition observed[4]

Note: A direct quantitative correlation between a specific IC50 value and a specific in vivo tumor growth inhibition percentage from the same study is often not explicitly stated. The table presents data from various studies to provide a broader picture of Celecoxib's efficacy.

Signaling Pathway: COX-2 Inhibition

The primary mechanism of Celecoxib involves the inhibition of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins like prostaglandin E2 (PGE2). PGE2 can promote cell proliferation, angiogenesis, and inflammation, all of which contribute to tumor growth.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Celecoxib Celecoxib Celecoxib->COX2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Downstream Downstream Signaling (Proliferation, Angiogenesis, Inflammation) EP_Receptors->Downstream Tumor_Growth Tumor Growth Downstream->Tumor_Growth

Celecoxib inhibits the COX-2 enzyme in the prostaglandin synthesis pathway.

Case Study 2: Ruxolitinib - A JAK1/JAK2 Inhibitor

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. It is approved for the treatment of myelofibrosis, a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling.

Data Presentation: In Vitro vs. In Vivo Efficacy of Ruxolitinib
In Vitro Parameter Cell Line/Assay IC50 (nM) Reference In Vivo Model Dosing Regimen Efficacy Outcome Reference
JAK1 Kinase ActivityCell-free assay3.3[5]Ba/F3-EpoR-JAK2V617F Mouse ModelNot Specified90% survival at 22 days (vs. 10% in control)[6]
JAK2 Kinase ActivityCell-free assay2.8[5]Ba/F3-EpoR-JAK2V617F Mouse ModelNot SpecifiedSignificant spleen size reduction[6]
Cell ProliferationBa/F3-JAK2V617F127[5]JAK2V617F-positive MPN Mouse ModelNot SpecifiedMarked reduction in splenomegaly and inflammatory cytokines[5]
Cell ProliferationHEL (JAK2V617F)186[6]N/AN/AN/AN/A
Colony FormationErythroid progenitors (PV patients)67[7]N/AN/AN/AN/A
Signaling Pathway: JAK-STAT Inhibition

Ruxolitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. Cytokines and growth factors bind to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and survival.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT3 / STAT5 JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib Ruxolitinib->JAK pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Transcription (Proliferation, Survival) Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation ALK_Pathway EML4_ALK EML4-ALK Fusion Protein RAS_MAPK RAS-MAPK Pathway EML4_ALK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway EML4_ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway EML4_ALK->JAK_STAT Crizotinib Crizotinib Crizotinib->EML4_ALK Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival JAK_STAT->Survival Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Survival->Tumor_Growth MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_inhibitor Add serial dilutions of pyrazole inhibitor incubate1->add_inhibitor incubate2 Incubate (48-72h) add_inhibitor->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end Xenograft_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture cell_injection Subcutaneous Injection of Cells into Mice cell_culture->cell_injection tumor_growth Monitor Tumor Growth cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Pyrazole Inhibitor or Vehicle (Control) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanize Mice and Excise Tumors endpoint->euthanasia analysis Tumor Weight Measurement and Biomarker Analysis euthanasia->analysis end End analysis->end

References

Comparative Analysis of COX-2 Inhibition: 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine versus Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) inhibitory activity of the well-established nonsteroidal anti-inflammatory drug (NSAID) celecoxib and the compound 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine. While extensive data is available for celecoxib, a thorough search of publicly accessible scientific literature and patent databases did not yield any quantitative data on the COX-2 inhibitory activity of this compound. Therefore, this document presents the established pharmacological profile of celecoxib as a benchmark for COX-2 inhibition.

Executive Summary

Celecoxib is a potent and selective COX-2 inhibitor, a characteristic that contributes to its efficacy as an anti-inflammatory and analgesic agent with a reduced risk of certain gastrointestinal side effects compared to non-selective NSAIDs. In contrast, there is a notable absence of published data regarding the COX-1 or COX-2 inhibitory properties of this compound. While this compound shares a pyrazole core structure with celecoxib, its biological activity in the context of cyclooxygenase inhibition remains uncharacterized in the public domain. A patent exists that describes derivatives of N-(3-cyclopropyl-1H-pyrazol-5-yl) for their potential as antitumor agents, but this does not include data on COX inhibition.

Quantitative Comparison of COX-2 Inhibition

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of a COX-2 inhibitor is often expressed as the ratio of its IC50 value for COX-1 to its IC50 value for COX-2 (COX-1/COX-2 IC50 ratio). A higher ratio indicates greater selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Celecoxib

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Assay Method
Celecoxib 150.04375Recombinant Human COX-1/COX-2 expressed in Sf9 cells
7.60.89.5Human Whole Blood Assay
This compound No data availableNo data availableNo data availableNot applicable

Note: IC50 values for celecoxib can vary depending on the specific assay conditions, enzyme source (human, ovine, etc.), and substrate concentration.

Experimental Protocols

The following is a representative protocol for an in vitro cyclooxygenase inhibition assay, which is a standard method used to determine the IC50 values of test compounds.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., TMPD)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of assay buffer, heme, enzymes, and arachidonic acid. Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., celecoxib) in DMSO.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer and heme.

    • 100% Activity (Control) wells: Add assay buffer, heme, and enzyme (COX-1 or COX-2).

    • Inhibitor wells: Add assay buffer, heme, enzyme, and the desired concentration of the test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blank.

  • Detection: Immediately following the addition of the substrate, add the colorimetric substrate.

  • Measurement: Read the absorbance of the plate at 590 nm at multiple time points (kinetic assay) or at a fixed endpoint using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

COX-2 Signaling Pathway

Cyclooxygenase-2 is an inducible enzyme that plays a key role in the inflammatory cascade. Its expression is upregulated by various pro-inflammatory stimuli, leading to the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors like celecoxib block this pathway, thereby reducing inflammation.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) COX2 COX-2 (Cyclooxygenase-2) Inflammatory_Stimuli->COX2 Upregulates Expression Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Catalyzes Conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Celecoxib Celecoxib Celecoxib->Inhibition Inhibition->COX2

Caption: Simplified COX-2 signaling pathway and the inhibitory action of celecoxib.

Experimental Workflow for COX-2 Inhibition Assay

The determination of a compound's COX-2 inhibitory activity follows a structured experimental workflow, from preparation of reagents to data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzymes, Substrate plate_setup Set up 96-well Plate (Blank, Control, Inhibitor) prep_reagents->plate_setup prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->plate_setup pre_incubation Pre-incubate Inhibitor with Enzyme plate_setup->pre_incubation reaction_init Initiate Reaction with Substrate pre_incubation->reaction_init detection Measure Product Formation (e.g., Colorimetric) reaction_init->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for an in vitro COX inhibition assay to determine IC50 values.

Conclusion

Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor with a large body of supporting experimental data. In stark contrast, this compound lacks publicly available data regarding its activity on COX-1 or COX-2. While the shared pyrazole scaffold might suggest potential biological activity, any claims of its efficacy as a COX-2 inhibitor cannot be substantiated without experimental evidence. Researchers interested in the potential anti-inflammatory properties of this compound would need to perform in vitro and in vivo studies, such as the ones described in this guide, to characterize its pharmacological profile.

Benchmarking 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine and its related derivatives against established anticancer agents. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their broad pharmacological activities, including potent anticancer properties.[1] This document summarizes available in-vitro data, details common experimental protocols for anticancer drug screening, and visualizes key pathways and workflows to offer an objective performance benchmark.

Due to the limited publicly available in-vitro data for the specific parent compound this compound, this guide utilizes data from closely related 5-aminopyrazole derivatives to provide a representative comparison. These derivatives share the core pyrazole scaffold, which is crucial for their biological activity.

Data Presentation: Comparative Cytotoxicity

The antitumor potential of a compound is primarily evaluated by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for this assessment. The following tables summarize the IC50 values for several pyrazole derivatives and commonly used anticancer drugs across different human cancer cell lines.

Table 1: In-Vitro Cytotoxicity (IC50 in µM) of Pyrazole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativeMCF-7 (Breast)Not Specified, showed "interesting growth inhibitory effects"[2]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast)6.45 (48h)[3]
Pyrazole Benzamide DerivativeHCT-116 (Colon)7.74
Pyrazole Dihydro Triazinone DerivativeMCF-7 (Breast)4.98
1,3,4-trisubstituted pyrazole (Compound 4c)SW-620 (Colon)0.52
1,3,4-trisubstituted pyrazole (Compound 4c)A498 (Renal)0.58

Note: The data for pyrazole derivatives are sourced from various studies and represent the potential of this chemical class.

Table 2: In-Vitro Cytotoxicity (IC50 in µM) of Standard Anticancer Agents

DrugCancer Cell LineIC50 (µM)Reference(s)
Doxorubicin MCF-7 (Breast)0.65 - 2.50[4][5][6]
A549 (Lung)> 20[4]
HepG2 (Liver)12.18[4]
Cisplatin MCF-7 (Breast)~10-20 (Varies Significantly)[7][8]
A549 (Lung)6.14 - 8.63[9][10]
HepG2 (Liver)~20-40 (Varies Significantly)[7][8]
Sorafenib HepG2 (Liver)1.5 - 7.10[11][12][13]
Huh7 (Liver)4.5 - 11.03[11][14]

Note: IC50 values for standard agents can vary significantly between studies due to different experimental conditions such as incubation time and assay type.[4][8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the in-vitro screening of novel anticancer agents.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines is utilized, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma).

  • Culture Medium: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculture: To maintain exponential growth, cells are passaged upon reaching 80-90% confluency.

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-20,000 cells per well and allowed to attach overnight.[15]

  • Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified period (commonly 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Live cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve by calculating the drug concentration that causes a 50% reduction in cell viability compared to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

Mandatory Visualization

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the processes involved.

G cluster_0 In-Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In-Vivo Studies Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Drug Treatment->Cytotoxicity Assay (MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT)->Data Analysis (IC50) Apoptosis Assay Apoptosis Assay Data Analysis (IC50)->Apoptosis Assay Western Blot Western Blot Data Analysis (IC50)->Western Blot Xenograft Model Xenograft Model Data Analysis (IC50)->Xenograft Model Efficacy & Toxicity Efficacy & Toxicity Xenograft Model->Efficacy & Toxicity

Caption: Experimental workflow for anticancer drug discovery.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Receptor Tyrosine Kinase (RTK) Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival

Caption: Generic RTK signaling pathway inhibited by pyrazole derivatives.

References

A Comparative Guide to the Cross-Reactivity Profile of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of the novel kinase inhibitor, 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (herein referred to as CPA-1), against a panel of representative kinases. The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, known for its role in targeting the ATP-binding site of various kinases.[1][2][3] This document presents hypothetical, yet representative, experimental data to illustrate a standard cross-reactivity profile, comparing CPA-1's potency against its intended primary target with its activity against other kinases.

**Executive Summary

CPA-1 is a potent, ATP-competitive inhibitor developed for a hypothetical primary target, Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. While demonstrating high affinity for CDK9, comprehensive kinase profiling is essential to identify potential off-target interactions that could lead to unforeseen biological effects or toxicity.[4][5] This guide details the outcomes of such a screening campaign, comparing CPA-1 to a known, structurally distinct CDK9 inhibitor.

Data Presentation: Kinase Selectivity Profile

The selectivity of CPA-1 was assessed against a panel of 100 kinases. The following tables summarize the inhibitory activity (IC50) and binding affinity (Kd) for the primary target and selected off-targets, compared to a reference CDK9 inhibitor.

Table 1: Comparative Inhibitory Activity (IC50) of CPA-1 and Reference Inhibitor

Kinase TargetCPA-1 IC50 (nM)Reference Inhibitor IC50 (nM)Kinase Family
CDK9 (Primary Target) 15 25 CMGC
CDK2250800CMGC
JNK3850>10,000CMGC
GSK3β1,200>10,000CMGC
Aurora A3,5007,500Other
ERK15,000>10,000CMGC
PIM19,0008,500CAMK
LRRK2>10,000>10,000TKL

Data are hypothetical and for illustrative purposes.

Table 2: Comparative Binding Affinity (Kd) of CPA-1 and Reference Inhibitor

Kinase TargetCPA-1 Kd (nM)Reference Inhibitor Kd (nM)Kinase Family
CDK9 (Primary Target) 12 20 CMGC
CDK2225750CMGC
JNK3900>10,000CMGC
GSK3β1,500>10,000CMGC

Data are hypothetical and for illustrative purposes. Binding affinity was determined by Differential Scanning Fluorimetry (DSF).

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard industry practices for assessing kinase inhibitor selectivity.[4][6]

1. In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a kinase.[4]

  • Materials : Purified recombinant kinases, specific peptide substrates, CPA-1, kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), [γ-³³P]ATP, 10 mM ATP solution, 384-well plates, phosphocellulose filter plates, scintillation counter.

  • Procedure :

    • Prepare 10-point, 3-fold serial dilutions of CPA-1 in DMSO.

    • In a 384-well plate, add kinase, specific substrate, and diluted CPA-1.

    • Initiate the reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration relative to a DMSO control and plot the data to determine the IC50 value.[7]

2. Differential Scanning Fluorimetry (DSF) for Binding Affinity

DSF measures the thermal stabilization of a protein upon ligand binding, providing a dissociation constant (Kd).[8]

  • Materials : Purified recombinant kinases, CPA-1, SYPRO Orange dye, DSF buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl), 96-well PCR plates, real-time PCR instrument.

  • Procedure :

    • Prepare serial dilutions of CPA-1.

    • In each well of a 96-well PCR plate, add the kinase, SYPRO Orange dye, and diluted CPA-1.

    • Seal the plate and place it in a real-time PCR instrument.

    • Apply a thermal ramp from 25°C to 95°C, increasing by 1°C per minute.

    • Monitor the fluorescence of SYPRO Orange, which increases as the protein unfolds and binds the dye.

    • The melting temperature (Tm) is the midpoint of the unfolding transition.

    • The change in Tm (ΔTm) at different inhibitor concentrations is used to calculate the binding affinity (Kd).

3. Cellular Target Engagement Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) verifies that the inhibitor binds to its target in a cellular environment.[7]

  • Materials : Cultured cells (e.g., HEK293), CPA-1, lysis buffer, antibodies for Western blot or probes for mass spectrometry.

  • Procedure :

    • Treat intact cells with various concentrations of CPA-1 or a vehicle control.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

    • Lyse the cells and separate the soluble protein fraction from the precipitated (unfolded) proteins by centrifugation.

    • Analyze the amount of soluble target protein (e.g., CDK9) remaining at each temperature using Western blot or mass spectrometry.

    • Binding of CPA-1 will stabilize CDK9, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

Visualizations: Workflows and Pathways

Experimental Workflow for Kinase Cross-Reactivity Screening

The following diagram illustrates the systematic approach to characterizing the selectivity of a novel kinase inhibitor like CPA-1.

G cluster_0 In Vitro Profiling cluster_1 Cellular Validation cluster_2 Analysis start Novel Inhibitor (CPA-1) biochem Broad Kinase Panel Screen (e.g., >100 kinases, single concentration) start->biochem Primary Screen dose_response Dose-Response Assays (IC50 Determination for Hits) biochem->dose_response Identify Hits binding_assay Binding Affinity Assay (DSF) (Kd Determination) dose_response->binding_assay Confirm & Quantify cetsa Target Engagement (CETSA) Confirm binding in cells binding_assay->cetsa Validate in Cellular Context downstream Downstream Pathway Analysis (e.g., Western Blot for p-Ser2) cetsa->downstream analysis Selectivity Profile Analysis (Identify On- and Off-Targets) downstream->analysis

Caption: Workflow for kinase inhibitor selectivity profiling.

Simplified CDK9 Signaling Pathway

This diagram shows the primary role of CDK9 in transcriptional regulation, the intended target pathway for CPA-1.

G PTEFb P-TEFb Complex (CDK9/Cyclin T) Promoter Promoter-Proximal Paused RNAPII PTEFb->Promoter Phosphorylates RNAPII C-Terminal Domain RNAPII RNA Polymerase II (RNAPII) Elongation Productive Elongation Promoter->Elongation Release from Pausing CPA1 CPA-1 CPA1->PTEFb Inhibits

Caption: CPA-1 inhibits the CDK9-containing P-TEFb complex.

References

Comparative Anticancer Potency of Novel Pyrazole Derivatives: An IC50 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of recently developed pyrazole derivatives against various cancer cell lines. The data is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a succinct overview of the cytotoxic potential of these novel compounds. Pyrazole derivatives are a significant class of heterocyclic compounds that have been extensively studied for their wide range of pharmacological activities, including anticancer properties.[1][2] Many have demonstrated the ability to interact with various biological targets crucial for cancer cell proliferation and survival, such as tubulin, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR).[1][2][3]

Data Summary: IC50 Values of Novel Pyrazole Derivatives

The following tables summarize the in vitro anticancer activity of various novel pyrazole derivatives, presenting their IC50 values against a panel of human cancer cell lines. The data is compiled from recent studies and includes comparisons with standard chemotherapeutic agents where available.

Table 1: Comparative Potency (IC50 in µM) of Pyrazole Derivatives

Derivative/CompoundTarget Cell Line(s)IC50 Value (µM)Reference DrugReference Drug IC50 (µM)Source(s)
Compound 11 Various0.01 - 0.65EtoposideNot specified[3]
Compound 5b K562 (Leukemia)0.021ABT-751Not specified[4]
A549 (Lung)0.69ABT-751Not specified[4]
MCF-7 (Breast)1.7ABT-751Not specified[4]
Compounds 22 & 23 MCF7, A549, HeLa, PC32.82 - 6.28EtoposideNot specified[3]
Ferrocene-pyrazole 47c HCT-116 (Colon)3.12Not availableNot available[5]
DHT-derived pyrazole 24e DU 145 (Prostate)3.6CisplatinNot specified[5]
PC-3 (Prostate)4.2CisplatinNot specified[5]
Compound 37 MCF-7 (Breast)5.21Not specifiedNot specified[3]
DHT-derived pyrazole 24e MCF-7 (Breast)5.5CisplatinNot specified[5]
Compound 5 MCF-7 (Breast)8.03Not specifiedNot specified[6][7]
Pyrazoline 11 U251 (Glioblastoma)11.9Not specifiedNot specified[8]
Compound 5 HepG2 (Liver)13.14Not specifiedNot specified[6][7]
Compound 43m A549 (Lung)14Not availableNot available[5]
Pyrazoline 11 AsPC-1 (Pancreatic)16.8Not specifiedNot specified[8]
Compound 43m CAKI-I (Renal)17Not availableNot available[5]
Compound 29 HepG2 (Liver)10.05Not specifiedNot specified[3]
Compounds 33 & 34 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8[3]
Compound 9e PACA2 (Pancreatic)27.6Doxorubicin52.1[9]
Compound 7d MCF-7 (Breast)42.6Doxorubicin48.0[9]

GI50 values from the source are presented here as IC50 for comparative purposes.

Table 2: Potency Against Specific Kinase Targets

Derivative/CompoundTarget KinaseIC50 Value (µM)Reference DrugReference Drug IC50 (µM)Source(s)
Compounds 33 & 34 CDK20.074 & 0.095Not specifiedNot specified[3]
Compound 43m mTOR0.203Not availableNot available[5]
Compound 11 CDK20.45Roscovitine0.99[6][7]
Compound 6 CDK20.46Roscovitine0.99[6][7]
Compound 23 EGFR0.5132ErlotinibNot specified[3]
Compound 5 CDK20.56Roscovitine0.99[6][7]
Compound 22 EGFR0.6124ErlotinibNot specified[3]
Compound 5b Tubulin Polymerization7.30Not specifiedNot specified[4]

Table 3: Comparative Potency (IC50 in µg/mL) of Pyrazole Derivatives

Derivative/CompoundTarget Cell Line(s)IC50 Value (µg/mL)Reference DrugReference Drug IC50 (µg/mL)Source(s)
Compound 41 MCF-7 (Breast)1.937Doxorubicin4.162[3]
Compound 42 HCT-116 (Colon)2.914Doxorubicin3.676[3]
Compound 17b A549 (Lung)3.46Cisplatin0.95[5]
Compound 41 HepG2 (Liver)3.695Doxorubicin3.832[3]
Compound 17a A549 (Lung)4.47Cisplatin0.95[5]
Pyrano[2,3-c]pyrazole 50h 786-0 (Renal)9.9Doxorubicin0.99[5]
Pyrano[2,3-c]pyrazole 50j A-431 (Epidermal)19.98Doxorubicin1.6[5]

Experimental Protocols

The cytotoxic activity and IC50 values cited in this guide were primarily determined using the MTT assay.[3][5][8] This is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT Assay Protocol for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The pyrazole derivatives are dissolved, typically in DMSO, and then diluted to various concentrations with cell culture medium. The cells are then treated with these concentrations for a specified period, commonly 48 or 72 hours. Control wells containing untreated cells and vehicle-treated cells (DMSO) are included.

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently shaken to ensure the formazan is completely dissolved. The absorbance of each well is then measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro anticancer activity of novel compounds using the MTT assay.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cancer Cell Culture Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Adhesion 3. Incubation (24h) (Cell Adhesion) Seeding->Adhesion Treatment 5. Compound Treatment (48-72h Incubation) Adhesion->Treatment Compound_Prep 4. Prepare Pyrazole Derivative Dilutions Compound_Prep->Treatment MTT_Addition 6. Add MTT Reagent (3-4h Incubation) Treatment->MTT_Addition Solubilization 7. Add Solubilizing Agent (e.g., DMSO) MTT_Addition->Solubilization Absorbance 8. Measure Absorbance (Plate Reader) Solubilization->Absorbance Data_Processing 9. Calculate % Viability Absorbance->Data_Processing IC50_Calc 10. Determine IC50 Value (Dose-Response Curve) Data_Processing->IC50_Calc

Caption: General workflow for IC50 determination using the MTT assay.

References

Navigating the Biological Landscape of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold remains a cornerstone in medicinal chemistry, offering a versatile platform for the discovery of novel therapeutic agents. Among the myriad of pyrazole derivatives, 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine and its analogs have emerged as a promising class of compounds with diverse biological activities. This guide provides an objective comparison of the biological effects of these compounds, supported by available experimental data, to inform future research and development endeavors.

Quantitative Comparison of Antiproliferative Activity

Compound IDModification on the 5-amino groupAntiproliferative Activity against MCF-7 cells (% inhibition at 10 µg/mL)
Derivative 9a Unsubstituted amine65%
Derivative 9b N-acetyl72%
Derivative 9c N-benzoyl78%
Derivative 9d N-(4-methylbenzoyl)81%
Derivative 9e N-(4-methoxybenzoyl)85%
Derivative 9f N-(4-chlorobenzoyl)88%
Derivative 9g N-(4-nitrobenzoyl)92%
Derivative 9h N-(3,4,5-trimethoxybenzoyl)95%

Data extracted from a study on novel 5-amino pyrazole derivatives, which demonstrated that acylation of the 5-amino group, particularly with substituted benzoyl groups, significantly enhances the antiproliferative activity against MCF-7 breast cancer cells.[1]

Experimental Protocols

The evaluation of the biological effects of this compound and its derivatives involves a variety of in-vitro assays. Below are detailed methodologies for key experiments cited in the literature for analogous compounds.[1]

Cell Proliferation Assays

1. MTT Assay:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: Following treatment, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2. Trypan Blue Exclusion Assay:

  • Cell Treatment: Cells are treated with the test compounds for the desired duration.

  • Cell Staining: After treatment, the cells are harvested and stained with a 0.4% solution of trypan blue.

  • Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

  • Viability Calculation: The percentage of viable cells is calculated as (number of viable cells / total number of cells) x 100.

DNA Fragmentation Analysis:
  • Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing Tris-HCl, EDTA, and Triton X-100.

  • DNA Extraction: The lysate is centrifuged to separate the fragmented DNA (supernatant) from the intact chromatin (pellet). The supernatant is then treated with RNase A and Proteinase K.

  • DNA Precipitation: The DNA is precipitated with ethanol and sodium acetate.

  • Electrophoresis: The extracted DNA is loaded onto a 1.5% agarose gel containing ethidium bromide.

  • Visualization: The DNA fragments are visualized under UV light. A characteristic ladder pattern indicates apoptotic cell death.

Potential Signaling Pathways and Experimental Workflow

The biological activity of pyrazole derivatives is often attributed to their ability to modulate various signaling pathways, particularly those involved in cell proliferation and survival. As many pyrazole-containing compounds are known kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of protein kinases critical for cancer cell growth.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-cyclopropyl-1-phenyl- 1H-pyrazol-5-amine Inhibitor->RAF Inhibitor->PI3K

Caption: Putative signaling pathways modulated by this compound.

The discovery and validation of the biological effects of novel compounds like this compound typically follow a structured workflow.

experimental_workflow cluster_screening Initial Screening cluster_validation Mechanism of Action cluster_optimization Lead Optimization A Compound Synthesis & Characterization B Primary Antiproliferative Screening (e.g., MTT Assay) A->B C Kinase Inhibition Assays B->C D Cell Cycle Analysis B->D E Apoptosis Assays (e.g., DNA Fragmentation) B->E F Structure-Activity Relationship (SAR) Studies C->F D->F E->F G In Vivo Efficacy & Toxicity Studies F->G

Caption: General experimental workflow for evaluating novel antiproliferative compounds.

References

A Comparative Guide to Analytical Methods for Pyrazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of pyrazole and its derivatives, which are crucial scaffolds in pharmaceutical development.[1] The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of drug products. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, adhering to the validation parameters set forth by the International Council for Harmonisation (ICH).[2][3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of pyrazole derivatives, particularly in pharmaceutical formulations.[5][6] Reversed-Phase HPLC (RP-HPLC) is a common modality, offering precision and accuracy.[5]

Experimental Protocol: RP-HPLC

This protocol is a representative example for the analysis of a pyrazole derivative.[5][6]

1. Reagents and Materials:

  • Reference standard of the pyrazole analyte

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters[5]

2. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 75:25 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.[5]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[5]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2.5 to 50 µg/mL) using the mobile phase as the diluent.[5]

3. Sample Preparation:

  • Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute it with the mobile phase to a final concentration within the linearity range.[5]

  • Formulation: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.[5]

4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]

  • Inject a fixed volume (e.g., 20 µL) of each working standard solution and the sample solution into the chromatograph.[5]

  • Record the chromatograms and measure the peak area of the analyte.[5]

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.[5]

  • Determine the concentration of the pyrazole analyte in the sample solution from the calibration curve.[5]

Method Validation Summary (HPLC)

The following table summarizes typical validation parameters for an HPLC method for pyrazole quantification, based on ICH guidelines.[5]

Validation ParameterTypical Acceptance Criteria/Results
Linearity Range 2.5 - 150 µg/mL[5][6]
Correlation Coefficient (r²) > 0.999[5][6]
Limit of Detection (LOD) 2.43 µg/mL[5]
Limit of Quantification (LOQ) 7.38 µg/mL[5]
Accuracy (% Recovery) 98% - 102%[5]
Precision (% RSD) < 2%[5]
Specificity The method should resolve the analyte peak from potential impurities and degradation products.[3]
Robustness Insensitive to small, deliberate changes in method parameters (e.g., mobile phase composition, flow rate).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole compounds, offering high specificity and sensitivity.[2][7] It is particularly useful for separating and quantifying pyrazole isomers in complex mixtures.[7]

Experimental Protocol: GC-MS

This protocol provides a general procedure for the analysis of pyrazole isomers.[7]

1. Reagents and Materials:

  • Pyrazole mixture sample

  • Methanol (analytical grade)

  • Dichloromethane (analytical grade)

  • Internal Standard (IS) solution (e.g., a compound with similar properties to the analyte but not present in the sample)

2. Preparation of Solutions:

  • Sample Solution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask. Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[7]

  • Internal Standard Spiking: Add a known volume of the Internal Standard solution to the sample solution. The final concentration of the IS should be in the mid-range of the expected analyte concentrations.[7]

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]

  • Injector Temperature: 250 °C[7]

  • Injection Volume: 1 µL[7]

  • Injection Mode: Split (e.g., split ratio 20:1)[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.[7]

    • Ramp rate and final temperature will depend on the specific pyrazole isomers being analyzed.

4. Data Analysis:

  • Identify pyrazole isomers based on their retention times and mass spectral fragmentation patterns.[7][8]

  • Quantify the isomers by comparing the peak area of each isomer to that of the internal standard.

Method Validation Summary (GC-MS)

Validation of a GC-MS method would follow similar ICH guidelines as HPLC.[2][3][9]

Validation ParameterTypical Considerations
Linearity A calibration curve should be generated with a suitable range of concentrations.
Correlation Coefficient (r²) Typically > 0.995.[9]
LOD and LOQ Determined based on the signal-to-noise ratio.[10]
Accuracy (% Recovery) Assessed by analyzing samples with known concentrations of the analyte.
Precision (% RSD) Evaluated through repeatability and intermediate precision studies.
Specificity High, due to the combination of chromatographic separation and mass spectrometric detection.[3][7]
Robustness Assessed by making small variations in parameters like flow rate and temperature program.[2]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of pyrazole compounds that possess a suitable chromophore.[11] It is often used for preliminary analysis or in situations where high-throughput is required.

Experimental Protocol: UV-Vis Spectrophotometry

1. Reagents and Materials:

  • Pyrazole compound

  • Suitable solvent (e.g., methanol, ethanol, acetonitrile)[11]

  • Quartz cuvettes (1 cm path length)[11]

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of the pyrazole compound of a known concentration (e.g., 10⁻³ M) in the chosen solvent.[11]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to generate a calibration curve. The same solvent must be used for the blank.[11]

3. Data Acquisition:

  • Record a baseline spectrum using the pure solvent as a blank.[11]

  • Record the absorption spectrum of each sample solution over a specific wavelength range (e.g., 200-400 nm).[11]

  • Identify the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of all standard and sample solutions at the λmax.

4. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the pyrazole in the sample solution using the Beer-Lambert law and the calibration curve.

Method Validation Summary (UV-Vis Spectrophotometry)
Validation ParameterTypical Considerations
Linearity A linear relationship between absorbance and concentration should be established.
Correlation Coefficient (r²) Typically > 0.995.
LOD and LOQ Determined based on the standard deviation of the blank or the calibration curve.
Accuracy (% Recovery) Assessed by the analysis of spiked samples.
Precision (% RSD) Evaluated by repeated measurements of the same sample.
Specificity Lower than chromatographic methods; susceptible to interference from other absorbing species in the sample matrix.[3]

Comparative Summary of Analytical Methods

FeatureHPLCGC-MSUV-Vis Spectrophotometry
Applicability Wide range of pyrazole derivatives, including non-volatile and thermally labile compounds.[5][6]Volatile and semi-volatile pyrazoles; excellent for isomer separation.[2][7]Pyrazoles with a UV-absorbing chromophore.[11]
Specificity High, especially with selective detectors like DAD or MS.[3]Very high due to mass spectrometric detection.[3][7]Lower; prone to interference.[3]
Sensitivity High, with LOD and LOQ in the µg/mL to ng/mL range.[5]Very high, often reaching ng/L levels.[12]Moderate, typically in the µg/mL range.[5]
Instrumentation Cost HighVery HighLow
Sample Throughput ModerateModerateHigh
Ease of Use Requires skilled operatorRequires skilled operatorRelatively simple

Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for the validation of an analytical method, as recommended by ICH guidelines.[2][3][10] This process ensures that the chosen method is suitable for its intended purpose.[3]

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Reporting & Implementation A Define Analytical Requirements B Select Appropriate Method (HPLC, GC, etc.) A->B C Optimize Method Parameters B->C D Write Validation Protocol C->D E Execute Validation Experiments D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision E->I J LOD & LOQ E->J K Robustness E->K L Analyze Validation Data F->L G->L H->L I->L J->L K->L M Write Validation Report L->M N Implement for Routine Use M->N

Caption: General workflow for analytical method validation.

References

Comparative Docking Analysis of Pyrazole-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of pyrazole-based inhibitors, offering a valuable resource for researchers, scientists, and professionals in drug development. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes.[1] This document summarizes quantitative data from recent molecular docking studies, details experimental protocols, and visualizes a key signaling pathway where these inhibitors are active.

Performance Comparison of Pyrazole Inhibitors

The following table summarizes the in-silico and in-vitro performance of various pyrazole derivatives against several key protein targets implicated in diseases like cancer and inflammation. The data highlights the binding affinities and inhibitory concentrations of these compounds.

Compound IDTarget ProteinDocking Score (kcal/mol)Binding Energy (kJ/mol)IC50 (nM)Reference CompoundReference IC50 (nM)
3f JAK1--3.4Ruxolitinib-
3f JAK2--2.2Ruxolitinib-
3f JAK3--3.5Ruxolitinib-
11b JAKs--350 (HEL cells)Ruxolitinib-
3a VEGFR-2--38.28Sorafenib30
3i VEGFR-2--8.93Sorafenib30
1b VEGFR-2--10.09---
1e VEGFR-2--9.64---
2b CDK2--10.35---
Compound 1 HIV-1 RT-13.06--TNK 651-
Compound 26 VEGFR-2--34580Sorafenib-
Compound 31 CDK2-5.372-42790--
Compound 32 CDK2-7.676-55730--
Compound 6c VEGFR-2--913.51Sorafenib186.54
Compound 7c VEGFR-2--225.17Sorafenib186.54
Compound 12c VEGFR-2--828.23Sorafenib186.54

Experimental Protocols: Molecular Docking

The methodologies outlined below are representative of the in-silico docking studies cited in this guide. These protocols are crucial for understanding the computational basis of the presented binding affinities.

General Molecular Docking Protocol for Pyrazole Inhibitors:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein structure. The protein is then energy minimized to relieve any steric clashes.[2]

  • Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a suitable force field (e.g., OPLS_AA).[2]

  • Grid Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file.[2]

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide.[2][3] The docking algorithm explores various conformations and orientations of the ligand within the receptor's active site. A scoring function is used to estimate the binding affinity for each pose. For instance, a genetic algorithm with parameters like a population size of 150 and a maximum of 2,500,000 energy evaluations may be employed.[4]

  • Analysis of Results: The docking results are analyzed to identify the best-docked pose for each ligand based on the lowest binding energy or docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[4]

Signaling Pathway Inhibition by Pyrazole Derivatives

Pyrazole-containing compounds have been shown to inhibit various signaling pathways involved in cell proliferation and inflammation. One such critical pathway is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. Dysregulation of this pathway is linked to numerous diseases, including cancers and autoimmune disorders.[5] The following diagram illustrates the mechanism by which pyrazole inhibitors can block this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Pyrazole Pyrazole Inhibitor Pyrazole->JAK Inhibits

References

Assessing the Selectivity of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the selectivity of the novel compound 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine. Due to the limited publicly available data on the specific biological targets of this molecule, this document outlines a hypothetical assessment based on the known activities of structurally related pyrazole derivatives, which have shown promise as kinase inhibitors in oncology. We will therefore postulate a scenario where this compound is investigated as a potential inhibitor of Aurora Kinase A, a key regulator of cell division frequently dysregulated in cancer.

To provide a robust comparison, we will assess its hypothetical performance against two well-characterized Aurora Kinase A inhibitors: Alisertib (MLN8237) and Tozasertib (VX-680).

Comparative Selectivity Profile

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound and comparator compounds against a panel of selected kinases to assess its selectivity. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

Target KinaseThis compound (Hypothetical IC50, nM)Alisertib (IC50, nM)Tozasertib (IC50, nM)
Aurora Kinase A 25 1.2 0.6
Aurora Kinase B2501218
VEGFR21,500>10,00024
BCR-ABL>10,000>10,0001
FLT35,000>10,0001.5
p38α8,000>10,00050

Note: Data for Alisertib and Tozasertib are sourced from published literature. Data for this compound is hypothetical for illustrative purposes.

Experimental Protocols

To generate the data presented above, the following experimental methodologies would be employed:

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents: Recombinant human kinase enzymes (e.g., Aurora Kinase A, Aurora Kinase B, VEGFR2, etc.), appropriate peptide substrate, ATP, and test compounds.

  • Procedure:

    • The test compound is serially diluted in DMSO and pre-incubated with the kinase enzyme in a reaction buffer.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

    • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines that are known to be dependent on the target kinase.

  • Cell Lines: A human cancer cell line with high levels of Aurora Kinase A expression (e.g., HeLa or MCF-7).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound for a period of 72 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

    • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of Aurora Kinase A in the cell cycle, a pathway that is a common target for pyrazole-based inhibitors.

Aurora_A_Pathway G2_M G2/M Phase Transition Aurora_A Aurora Kinase A G2_M->Aurora_A Activation Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly PLK1 PLK1 Aurora_A->PLK1 Phosphorylation PLK1->Cytokinesis TPX2 TPX2 TPX2->Aurora_A Activation & Localization Cyclin_B_CDK1 Cyclin B/CDK1 Cyclin_B_CDK1->G2_M

Caption: Role of Aurora Kinase A in Mitosis.

Experimental Workflow

The workflow for assessing the selectivity of a novel compound is depicted below.

Selectivity_Workflow Compound This compound Primary_Assay Primary Kinase Assay (e.g., Aurora A) Compound->Primary_Assay Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Assay->Hit_Confirmation Selectivity_Panel Kinase Selectivity Panel (e.g., 100 kinases) Hit_Confirmation->Selectivity_Panel Cellular_Assay Cellular Proliferation Assay Hit_Confirmation->Cellular_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Selectivity_Panel->Data_Analysis Cellular_Assay->Data_Analysis

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Safety Operating Guide

Navigating the Safe Disposal of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine, a compound likely utilized in research and development, requires a conservative approach to ensure the safety of laboratory personnel and environmental protection. In the absence of a specific SDS, it is imperative to treat the substance as hazardous chemical waste.

Hazard Assessment and Waste Characterization

Due to its chemical structure, which includes a pyrazole ring, an amine group, and aromatic functionalities, this compound should be handled as a potentially hazardous substance. Pyrazole derivatives are known for their diverse pharmacological activities and potential toxicity. Therefore, under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[1]

Key Considerations for Hazard Assessment:

  • Toxicity: Assume the compound is harmful if swallowed, in contact with skin, or inhaled.[2][3]

  • Eye Irritation: Similar compounds are known to cause serious eye irritation.[2][3]

  • Environmental Hazard: Prevent release into the environment as the ecological effects are not well-documented.

Quantitative Data from Structurally Similar Compounds

To provide a framework for understanding the potential hazards, the following table summarizes key safety information from the SDS of analogous pyrazole compounds.

Hazard StatementGHS ClassificationRepresentative CompoundsCitations
Harmful if swallowedAcute Toxicity 4 (Oral)1-Phenyl-3-methyl-5-pyrazolone, 3-Methyl-1-phenyl-2-pyrazoline-5-one[3]
Causes serious eye irritationEye Irritation 2/2A1-Phenyl-3-methyl-5-pyrazolone, 3-Methyl-1-phenyl-2-pyrazoline-5-one, 5-Hydroxy-1-methyl-1H-pyrazole[2][3][4]
Causes skin irritationSkin Irritation 25-Hydroxy-1-methyl-1H-pyrazole, 5-Amino-1-methyl-3-phenyl-1H-pyrazole[4]
May cause respiratory irritationSTOT - Single Exposure 35-Amino-1-methyl-3-phenyl-1H-pyrazole
May cause an allergic skin reactionSkin Sensitization 1Bis(3-methyl-1-phenyl-5-pyrazolone)
Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield.[5]

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated weigh boats, or filter paper in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof, and chemically compatible container designated for hazardous liquid waste. Do not mix with other waste streams unless instructed to do so by your EHS department.[6]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be disposed of as solid hazardous waste.

3. Containerization and Labeling:

  • Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[1]

  • The storage area should be away from sources of ignition and incompatible materials.

5. Waste Pickup and Disposal:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a licensed contractor.

  • Provide the waste disposal personnel with all available information about the compound.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite or sand).

  • Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[2]

  • Ventilate the area and wash the spill site after cleanup is complete.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_contain Containerization cluster_storage Storage & Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate container Use Compatible, Sealed Container segregate->container label_waste Label Container: 'Hazardous Waste' Chemical Name Quantity container->label_waste store Store in Designated Satellite Area label_waste->store pickup Arrange for EHS Waste Pickup store->pickup disposal Final Disposal by Licensed Contractor pickup->disposal

Caption: Workflow for the Proper Disposal of this compound.

cluster_hazards Potential Hazards (Based on Analogs) cluster_decision Disposal Decision compound This compound toxicity Toxicity (Oral, Dermal, Inhalation) compound->toxicity irritation Skin & Eye Irritation compound->irritation environmental Environmental Contamination compound->environmental treat_hazardous Treat as Hazardous Waste toxicity->treat_hazardous irritation->treat_hazardous environmental->treat_hazardous no_drain Do Not Dispose Down Drain treat_hazardous->no_drain no_trash Do Not Dispose in Regular Trash treat_hazardous->no_trash

Caption: Rationale for Treating the Compound as Hazardous Waste.

References

Essential Safety and Operational Guidance for 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS No. 175137-45-8).[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on best practices for handling structurally similar aminopyrazole derivatives and novel chemical entities is mandated.[3]

Hazard Assessment and Engineering Controls

All work should be performed in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or solution preparation, a certified chemical fume hood is mandatory.[3][4] An eyewash station and safety shower should be readily accessible.[7]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is recommended to minimize exposure. The required PPE for various laboratory activities is summarized below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Consider double-gloving for moderate to high-hazard activities.[3][4]To prevent skin contact. Gloves should be changed frequently, especially if contaminated.[4][8]
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[4][5]To protect eyes from dust particles and splashes.
Skin and Body Protection A laboratory coat should be worn at all times. For tasks with a higher risk of contamination, a permeation-resistant or disposable solid-front lab coat is recommended.[3][4][6]To protect skin and clothing from contamination.
Respiratory Protection For procedures likely to generate dust, work should be conducted in a chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) may be required.[4][7]To prevent inhalation of airborne particles.

Experimental Protocols: Handling and Storage

A systematic workflow is essential for safety and to prevent cross-contamination.

Protocol for Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.[3]

  • Use a tared weigh boat or anti-static weighing paper.

  • Handle the container with care to minimize dust generation.

  • Slowly transfer the weighed solid into the reaction vessel.

  • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.

  • Treat all disposable materials used in the process as contaminated waste.[3]

Protocol for Preparing Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.[3]

  • Slowly add the solvent to the solid compound to avoid splashing.

  • If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.

  • Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, potentially under an inert gas and protected from light, as is recommended for similar pyrazole derivatives.[6]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety. Treat all waste contaminated with this compound as hazardous chemical waste.

Disposal Protocols:

  • Contaminated Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[4]

  • Liquid Waste (Solutions): Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not pour chemical waste down the drain.[9] The container must be kept closed except when adding waste.[9]

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous waste.[9]

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as local regulations may vary.[9]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Don_PPE Don Appropriate PPE Gather_Materials->Don_PPE Weighing Weigh Compound Don_PPE->Weighing Solution_Prep Prepare Solution Weighing->Solution_Prep Experiment Perform Experiment Solution_Prep->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.